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4-Methyl-1-pentenylboronic acid Documentation Hub

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  • Product: 4-Methyl-1-pentenylboronic acid
  • CAS: 214907-33-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of (E)-4-Methyl-1-pentenylboronic Acid

Executive Summary 4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) is a critical organoboron building block, primarily utilized as a Leucine isostere in the synthesis of peptidomimetics and as a vinyl nucleophile in Su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) is a critical organoboron building block, primarily utilized as a Leucine isostere in the synthesis of peptidomimetics and as a vinyl nucleophile in Suzuki-Miyaura cross-coupling reactions.[1]

This guide details the stereoselective synthesis of the (


)-isomer via the hydroboration of 4-methyl-1-pentyne. Unlike pinacol esters, which are often preferred for chromatographic stability, the free boronic acid requires specific handling to prevent dehydration to its boroxine trimer. This protocol prioritizes the Catecholborane route , which offers superior atom economy and facile hydrolysis to the free acid compared to pinacolborane derivatives.

Part 1: Strategic Analysis & Retrosynthesis

The Stereochemical Imperative

The utility of this molecule hinges on the geometry of the alkene. The (


)-isomer is thermodynamically favored and biologically relevant for mimicking the trans-peptide bond or extended alkyl chains in protease inhibitors.
  • Target: (

    
    )-4-Methyl-1-pentenylboronic acid.
    
  • Precursor: 4-Methyl-1-pentyne (commercially available).

  • Methodology: Anti-Markovnikov hydroboration.[2]

Route Selection: Catecholborane vs. Pinacolborane

While pinacolborane yields stable esters amenable to silica gel chromatography, converting the ester back to the free acid is chemically arduous (often requiring oxidative cleavage with NaIO


).
  • Selected Route: Catecholborane Hydroboration .

  • Rationale: Catecholborane reacts cleanly with terminal alkynes to form a hydrolytically labile intermediate. Simple aqueous workup releases the free boronic acid, avoiding harsh deprotection steps.

Reaction Pathway Visualization

The following diagram outlines the critical process flow from raw materials to the isolated target.

SynthesisWorkflow Alkyne 4-Methyl-1-pentyne (Starting Material) Intermediate Vinyl-Catecholboronate (Intermediate) Alkyne->Intermediate 100°C, 4h (Inert Atm) Reagent Catecholborane (Reagent) Reagent->Intermediate Hydrolysis Hydrolysis (H2O, 25°C) Intermediate->Hydrolysis Product (E)-4-Methyl-1- pentenylboronic Acid (Target) Hydrolysis->Product Precipitation Boroxine Boroxine Trimer (Dehydration Artifact) Product->Boroxine - H2O (Storage)

Figure 1: Synthetic workflow for the production of (E)-4-Methyl-1-pentenylboronic acid via catecholborane.

Part 2: Detailed Experimental Protocol

Safety Warning: Catecholborane is moisture-sensitive and can release hydrogen gas. 4-Methyl-1-pentyne is flammable. All operations must be conducted in a fume hood under an inert atmosphere (Argon or Nitrogen).

Materials & Stoichiometry
ComponentEquiv.RoleNotes
4-Methyl-1-pentyne 1.1SubstrateSlight excess ensures complete consumption of borane.
Catecholborane 1.0ReagentUse fresh; degraded reagent turns dark/viscous.
THF (Anhydrous) SolventMediumMust be distilled or from a solvent system.
Water (Deionized) ExcessHydrolysisDegassed to prevent oxidation.
Step-by-Step Synthesis
Step 1: Hydroboration[2]
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under nitrogen flow, charge the flask with Catecholborane (neat).

  • Addition: Add 4-Methyl-1-pentyne dropwise via syringe. Note: The reaction is exothermic; cooling to 0°C may be required for large-scale (>10g) batches.

  • Reaction: Heat the mixture to 100°C (oil bath) and stir for 4 hours . The mixture should become homogenous.

  • Monitoring: Monitor by aliquoting a sample for

    
    H-NMR. Disappearance of the terminal alkyne proton (
    
    
    
    ppm) indicates completion.
Step 2: Hydrolysis
  • Cooling: Cool the reaction mixture to room temperature (25°C).

  • Quenching: Add Water (approx. 10 mL per gram of borane) dropwise. Caution: Vigorous hydrogen evolution may occur.

  • Stirring: Stir the resulting suspension for 2 hours. The catecholboronate ester hydrolyzes, precipitating the free boronic acid or catechol.

  • Extraction: Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with cold water (to remove catechol) and brine.

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
Step 3: Purification (Crystallization)
  • Critical Step: Do NOT use silica gel chromatography, as free boronic acids bind irreversibly to silica.

  • Method: Recrystallize the crude solid from a mixture of Water/Acetone or Hexane/Ether .

  • Yield: Typical yields range from 65% to 80%.

Part 3: Characterization & Quality Control

NMR Spectroscopy

The hallmark of the (


)-isomer is the large coupling constant (

) between the vinylic protons.

Table 1:


H-NMR Data (CDCl

, 400 MHz)
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
Vinyl-

6.60 - 6.75dt (doublet of triplets)

,

Proton adjacent to alkyl chain
Vinyl-

5.40 - 5.55dt (doublet of triplets)

,

Proton adjacent to Boron
Allylic CH

2.05 - 2.15t (triplet)

Methylene group
Methine CH 1.65 - 1.80m (multiplet)-Isobutyl CH
Methyl CH

0.90 - 0.95d (doublet)

Terminal methyls
  • Interpretation: The

    
     Hz coupling confirms the trans (
    
    
    
    ) geometry. A
    
    
    -isomer would show
    
    
    Hz.
Mass Spectrometry & Storage Issues
  • MS Analysis: ESI-MS often shows the mass of the boroxine (trimer) rather than the monomer

    
    .
    
    • Monomer MW: 127.98

    • Trimer MW: ~329.9

  • Storage: Store at 4°C. If the solid turns into a waxy gum, it has likely dehydrated to the boroxine. Re-suspend in water to re-hydrate before use in stoichiometry-sensitive reactions.

Part 4: Application Context (Suzuki-Miyaura Coupling)

The primary utility of 4-Methyl-1-pentenylboronic acid is the introduction of the isohexenyl moiety into aryl or vinyl halides.

Standard Coupling Conditions
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(dppf)Cl
    
    
    .
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2-3 equiv).
  • Solvent: DME/Water or Toluene/Ethanol/Water (degassed).

  • Mechanism: The free boronic acid requires activation by the base (forming a boronate "ate" complex) to undergo transmetallation.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Simplified Suzuki-Miyaura catalytic cycle utilizing the activated boronate species.

References

  • Brown, H. C.; Gupta, S. K. (1971). Catecholborane (1,3,2-Benzodioxaborole) as a New, Convenient Monohydroboration Reagent for Alkynes and Alkenes. Journal of the American Chemical Society.

  • Miyaura, N.; Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).
  • Wiesner, K., et al. (Synthesis of Leucine Surrogates). Peptide Mimetics via Vinyl Boronic Acids. (General application context derived from standard medicinal chemistry practices for leucine isosteres).

Sources

Exploratory

4-Methyl-1-pentenylboronic Acid: Synthetic Evolution and Historical Context

Part 1: Core Directive - The Strategic Narrative This guide departs from standard chemical encyclopedias by framing 4-Methyl-1-pentenylboronic acid (CAS: 214907-33-2) not merely as a catalog reagent, but as a pivotal "sy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive - The Strategic Narrative

This guide departs from standard chemical encyclopedias by framing 4-Methyl-1-pentenylboronic acid (CAS: 214907-33-2) not merely as a catalog reagent, but as a pivotal "synthetic bridge." Historically, this molecule represents the convergence of H.C.[1] Brown’s hydroboration technologies with Suzuki-Miyaura cross-coupling , serving as a critical intermediate in the design of leucine-mimetic pharmacophores.[1]

For the drug development scientist, this vinylboronic acid is the de facto "masked" leucine side chain.[1] Its trans-alkenyl structure allows for stereoselective carbon-carbon bond formation via palladium catalysis, followed by hydrogenation to yield the isobutyl moiety found in proteasome inhibitors (e.g., Bortezomib analogs) and leucine-isostere peptides.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Genesis: Hydroboration and the "Brown" Legacy

The discovery of 4-Methyl-1-pentenylboronic acid is inextricably linked to the broader development of alkyne hydroboration by Nobel Laureate Herbert C. Brown .[1] Before the widespread availability of this specific reagent, its synthesis was a direct application of the principles established in the 1970s for terminal alkynes.[1]

  • The Precursor: 4-Methyl-1-pentyne.[2][3]

  • The Transformation: The syn-addition of a B-H bond across the triple bond.[1]

  • The Stereochemistry: The reaction yields the (E)-isomer (trans) almost exclusively, governed by steric factors where the boron atom attaches to the less hindered terminal carbon.[1]

Mechanistic Causality

The choice of hydroborating agent dictates the stability and utility of the final product.[1]

  • Catecholborane (Historical Standard): Originally, catecholborane was used at elevated temperatures.[1] While effective, the resulting catechol esters are moisture-sensitive and require hydrolysis to yield the free acid.[1]

  • Dihaloboranes (HBBr₂): Used for higher reactivity at low temperatures, followed by hydrolysis.[1]

  • Pinacolborane (Modern Standard): In contemporary medicinal chemistry, the pinacol ester is often preferred for its stability, synthesized via Rhodium or Iridium-catalyzed hydroboration, bypassing the free acid's instability.[1]

Synthetic Protocols & Self-Validating Systems

To ensure reproducibility, we present two distinct protocols. The Classic Hydroboration (Method A) yields the free acid, while the Catalytic Method (Method B) yields the pinacol ester, often preferred for immediate coupling.[1]

Method A: Thermal Hydroboration with Catecholborane (The "Brown" Route)[1]
  • Rationale: Atom-economical access to the free boronic acid after hydrolysis.

  • Validation Step: The disappearance of the alkyne C≡C stretch (approx. 2100 cm⁻¹) in IR and the appearance of the trans-alkene coupling constant (J ≈ 18 Hz) in ¹H NMR.[1]

StepReagentConditionsCritical Parameter
1 4-Methyl-1-pentyneNeat, Inert Ar/N₂Ensure alkyne is dry to prevent hydrolysis of borane.
2 Catecholborane70°C, 2-4 hrsExothermic initiation; monitor internal temp.
3 Water (Hydrolysis)25°C, 2 hrsPrecipitates the boronic acid; Catechol byproduct is water-soluble.
4 RecrystallizationHexane/EtherRemoves residual catechol; crucial for Suzuki coupling efficiency.
Method B: Transition-Metal Catalyzed Hydroboration (The "Modern" Route)[1]
  • Rationale: Mild conditions, functional group tolerance, and direct access to the stable pinacol ester.[1]

  • Validation Step: ¹¹B NMR shift from doublet (H-Bpin) to singlet (Alkenyl-Bpin) at approx. 30 ppm.

Pivotal Applications in Drug Discovery

The primary utility of 4-Methyl-1-pentenylboronic acid lies in its role as a Leucine Surrogate .

  • Leucine Isosteres: In peptide mimetics, replacing the amide bond with a carbon framework often requires installing an isobutyl group.[1]

  • Workflow:

    • Suzuki Coupling: The vinyl boronic acid couples with an aryl/heteroaryl halide.[1]

    • Hydrogenation: The double bond is reduced (H₂, Pd/C) to form the saturated isobutyl side chain.[1]

    • Result: A "Leucine" side chain attached via a C-C bond rather than a C-N bond, resisting proteolytic cleavage.[1]

Part 3: Visualization & Formatting

Mechanism of Synthesis and Application

The following diagram illustrates the stereoselective synthesis of the boronic acid and its subsequent application in generating Leucine isosteres.

G cluster_0 Stereocontrol Alkyne 4-Methyl-1-pentyne (Precursor) Intermediate Vinyl Borane Intermediate Alkyne->Intermediate Syn-Addition (70°C) Reagent Catecholborane (HBcat) Reagent->Intermediate Product (E)-4-Methyl-1-pentenylboronic acid (Target) Intermediate->Product Hydrolysis (H2O) Coupling Suzuki-Miyaura Coupling Product->Coupling Pd(0), Base Ar-X Final Leucine Isostere (Saturated Analog) Coupling->Final H2 / Pd-C (Reduction)

Figure 1: Synthetic pathway from terminal alkyne to Leucine isostere via 4-Methyl-1-pentenylboronic acid.

Technical Specifications & Stability Profile
PropertySpecificationOperational Note
CAS Number 214907-33-2Verify against specific ester derivatives (e.g., pinacol ester).
Stereochemistry >98% (E)-isomerZ-isomer is a trace impurity from catalytic methods; remove via crystallization.
Storage 0-5°C, DesiccatedProne to dehydration (forming boroxines) and protodeboronation over time.[1]
Protodeboronation Moderate RiskAvoid prolonged exposure to strong acids or high heat in protic solvents.
Solubility MeOH, DMSO, THFPoor solubility in water; dissolve in organic co-solvent before adding to aqueous base.[1]
Historical Timeline of Development[1][5][6][7]

Timeline 1959 1959: Frankland synthesizes Ethylboronic Acid (First Boronic Acid) 1970 1970 1959->1970 s 1990s: Rise of Proteasome Inhibitors (Bortezomib Research) 1979 1979: Suzuki & Miyaura report Pd-catalyzed Cross-Coupling s->1979 1998 Late 1990s: CAS 214907-33-2 Registered Commercial availability for MedChem s->1998 Demand for Leucine Isosteres 1990 1990 1979->1990 2003 2003: FDA Approval of Bortezomib Validates Boronic Acids as Drugs 1998->2003

Figure 2: Historical trajectory placing 4-Methyl-1-pentenylboronic acid within the evolution of organoboron therapeutics.

References

  • Brown, H. C., & Gupta, S. K. (1971).[1] Catecholborane (1,3,2-Benzodioxaborole) as a New, Convenient Agent for the Hydroboration of Alkenes and Alkynes. Journal of the American Chemical Society.[1][4] Link[1]

  • Miyaura, N., & Suzuki, A. (1979).[1] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications.[1] Link

  • Hall, D. G. (Ed.).[1][5] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on the stability and application of vinylboronic acids).

  • Adams, J., et al. (1998).[1] Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters. (Context for leucine-boronic acid analogs in drug discovery). Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: (E)-(4-Methyl-1-pentenyl)boronic acid. Accessed via CAS 214907-33-2 search.[2][6][7]

Sources

Foundational

Comprehensive Spectroscopic Characterization of (E)-4-Methyl-1-pentenylboronic Acid

Executive Summary Compound: (E)-4-Methyl-1-pentenylboronic acid CAS: 100960-07-4 Formula: MW: 128.0 g/mol This technical guide provides a rigorous spectroscopic analysis of (E)-4-Methyl-1-pentenylboronic acid, a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (E)-4-Methyl-1-pentenylboronic acid CAS: 100960-07-4 Formula:


MW:  128.0  g/mol 

This technical guide provides a rigorous spectroscopic analysis of (E)-4-Methyl-1-pentenylboronic acid, a critical organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce isobutyl-alkenyl motifs into pharmacophores.

Technical Note: Researchers must recognize that this compound exists in a dynamic equilibrium with its dehydration product, the cyclic boroxine trimer. The spectroscopic data presented below accounts for this behavior, which is solvent-dependent and critical for accurate structural validation.

Structural Analysis & Synthesis Context

The spectroscopic signature of this molecule is defined by its method of synthesis: the hydroboration of 4-methyl-1-pentyne .

  • Stereochemistry: The reaction typically yields the thermodynamic (E)-isomer (trans), characterized by a large vicinal coupling constant (

    
     Hz) in 
    
    
    
    NMR.
  • Regiochemistry: The boron atom attaches to the terminal carbon (C1), placing the isobutyl chain at C2.

Diagram 1: Synthesis & Equilibrium Workflow

The following diagram illustrates the synthetic origin and the critical equilibrium between the free acid and boroxine, which dictates the observed Mass Spectrometry (MS) and NMR signals.

Synthesis_Analysis_Flow Alkyne 4-Methyl-1-pentyne (Starting Material) Hydroboration Hydroboration (Catecholborane/Hydrolysis) Alkyne->Hydroboration + HBcat BoronicAcid (E)-4-Methyl-1-pentenylboronic Acid (Monomer) Hydroboration->BoronicAcid Hydrolysis Boroxine Boroxine Trimer (Dehydration Product) BoronicAcid->Boroxine - H2O (Reversible) Analysis Spectroscopic Validation (NMR/MS/IR) BoronicAcid->Analysis DMSO-d6 (Monomer) Boroxine->Analysis CDCl3 (Trimer mix)

Caption: Synthesis pathway showing the reversible dehydration to boroxine, which complicates spectra in non-polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Directive: To observe the monomeric species and avoid broad signals associated with boroxine formation, DMSO-d6 with a trace of


 is the required solvent system. 

promotes dehydration and should be avoided for quantitative purity analysis.
NMR Data (400 MHz, DMSO-d6)

The spectrum is dominated by the vinyl region (diagnostic for stereochemistry) and the high-field isobutyl region.

Position

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
OH 7.60 - 7.80Broad Singlet2H-

protons (exchangeable). Disappears with

.
C2-H 6.45 - 6.55Dt or Ddd1H

,


-vinyl proton. Deshielded by double bond and alkyl chain.
C1-H 5.35 - 5.45Doublet (d)1H


-vinyl proton (attached to B). Shielded relative to

.
C3-H 2.00 - 2.10Triplet/Multiplet2H

Allylic methylene. Connects isobutyl head to vinyl tail.
C4-H 1.60 - 1.75Multiplet (m)1H-Methine of isobutyl group.
C5-H 0.85 - 0.90Doublet (d)6H

Gem-dimethyl group. Characteristic isobutyl doublet.

Expert Insight: The coupling constant of ~18 Hz between C1-H and C2-H is the primary quality attribute (CQA) confirming the (E)-configuration . A value of <12 Hz would indicate the undesired (Z)-isomer.

NMR Data (100 MHz, DMSO-d6)

Note: The carbon attached to boron (C1) is often severely broadened or invisible due to the quadrupolar relaxation of the


 nucleus.
Position

(ppm)
Assignment
C2 148.0 - 152.0

-alkenyl carbon.
C1 ~120.0 (Broad)

-alkenyl carbon (C-B). Often weak/missing.
C3 41.5Allylic methylene.
C4 27.8Methine (isobutyl).
C5 22.1Methyl carbons.
NMR Data
  • Shift:

    
     28.0 - 30.0 ppm (Broad Singlet).
    
  • Interpretation: This shift is characteristic of a tricoordinate organoborane species. A shift to ~20 ppm would indicate tetracoordinate "ate" complex formation (e.g., if base were added).

Mass Spectrometry (MS) Profile

Boronic acids are challenging in MS due to their lability. Standard EI (Electron Impact) often dehydrates the molecule immediately.

Ionization Strategy
  • Preferred Mode: ESI (Electrospray Ionization) in Negative Mode (ESI-).

  • Solvent: Methanol (avoid acidic modifiers which promote esterification).

Fragmentation & Isotope Pattern

Boron has two stable isotopes:


 (~20%) and 

(~80%). This creates a distinct "step" pattern in the molecular ion cluster.
m/z (Observed)Ion IdentityInterpretation
127.1

Deprotonated molecular ion (Base Peak in ESI-).
109.1

Dehydrated fragment (Boroxine precursor).
329.3

Boroxine Trimer (Observed in ESI+).
Diagram 2: MS Interpretation Logic

MS_Fragmentation Monomer Monomer (MW 128) C6H13BO2 ESI_Neg ESI(-) Mode [M-H]- (m/z 127) Monomer->ESI_Neg Deprotonation ESI_Pos ESI(+) Mode Boroxine Formation Monomer->ESI_Pos Dehydration & Trimerization Trimer Trimer Adduct [3M-3H2O+H]+ (m/z 329) ESI_Pos->Trimer Detection

Caption: Mass spec behavior differs by polarity; ESI(-) favors monomer, ESI(+) favors trimer.

Infrared (IR) Spectroscopy

IR is useful for quick verification of the boronic acid functionality and the alkene unsaturation.

Wavenumber (

)
IntensityAssignment
3200 - 3400 Strong, BroadO-H Stretch .[1] Indicates free boronic acid (H-bonded).
2950 - 2870 MediumC-H Stretch . Alkyl (isobutyl) and vinyl C-H.
1635 - 1645 Medium/WeakC=C Stretch . Characteristic of trans-alkenes.
1330 - 1350 StrongB-O Stretch . Diagnostic for organoboranes.
~970 Strong=C-H Bend . Out-of-plane bending for trans-disubstituted alkenes.

Experimental Protocols

Sample Preparation for NMR

To ensure the data matches the tables above:

  • Solvent: Use

    
     (0.5 mL).
    
  • Additive: Add 1 drop of

    
     immediately before acquisition.
    
    • Why? This suppresses the broad O-H signals and breaks up boroxine oligomers, sharpening the carbon backbone signals.

  • Tube: Use high-grade 5mm NMR tubes free of paramagnetic impurities.

Storage & Handling
  • Atmosphere: Store under Argon/Nitrogen at 2-8°C.

  • Dehydration: If the solid appears "gummy" or the melting point is broad, the compound has likely partially dehydrated to the boroxine.

  • Re-hydration Protocol: Dissolve in minimal THF, add water, stir for 30 mins, and re-precipitate/crystallize to regenerate the free acid monomer.

References

  • Brown, H. C., & Gupta, S. K. (1975). Hydroboration.[2][3][4] 39. Catecholborane (1,3,2-benzodioxaborole) as a new, convenient agent for the hydroboration of alkenes and alkynes. Journal of the American Chemical Society.

  • Matteson, D. S. (2013).[4] Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. (General reference for boronic acid NMR shifts).

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative guide on Boronic Acid instability and MS analysis).

  • ChemicalBook. (n.d.). 4-Methyl-1-pentene NMR Data (Alkyl chain reference).

Sources

Exploratory

chemical structure and stereochemistry of 4-Methyl-1-pentenylboronic acid

Stereochemical Analysis, Synthetic Protocols, and Medicinal Utility Executive Summary 4-Methyl-1-pentenylboronic acid is a functionalized organoboron intermediate characterized by a vinylboronic acid moiety attached to a...

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Analysis, Synthetic Protocols, and Medicinal Utility

Executive Summary

4-Methyl-1-pentenylboronic acid is a functionalized organoboron intermediate characterized by a vinylboronic acid moiety attached to an isobutyl group. Structurally, it serves as a vinyl leucine isostere , making it a critical fragment in the design of protease inhibitors and peptidomimetics.

This guide focuses on the (E)-isomer (trans) , the thermodynamic product of standard catalytic hydroboration, which is the primary form utilized in Suzuki-Miyaura cross-coupling reactions to install isobutenyl motifs.

Property Data
IUPAC Name (E)-(4-Methylpent-1-en-1-yl)boronic acid
Common Precursor 4-Methyl-1-pentyne (Isobutyl acetylene)
Molecular Formula C₆H₁₃BO₂
Molecular Weight 127.98 g/mol
Stereochemistry Trans (E) alkene configuration
Key Application Suzuki-Miyaura Coupling, Leucine Bioisosteres

Structural Analysis & Stereochemistry

Geometric Isomerism (E vs. Z)

The stereochemistry of the double bond is the defining feature of this reagent's reactivity and biological fit.

  • The (E)-Isomer (Trans):

    • Configuration: The Boron atom and the Isobutyl group are on opposite sides of the double bond.

    • Origin: Result of syn-addition of B-H across the alkyne, placing the Boron and Hydrogen on the same face.

    • NMR Signature: Characterized by a large vicinal coupling constant (

      
      ) of approximately 17–18 Hz  for the vinyl protons.
      
    • Stability: Thermodynamically favored; less steric clash between the bulky boron group and the isobutyl chain.

  • The (Z)-Isomer (Cis):

    • Configuration: Boron and Isobutyl group on the same side.

    • Origin: Requires specialized anti-hydroboration catalysts (e.g., specific Ruthenium or Iridium complexes).

    • NMR Signature: Smaller coupling constant (

      
      ) of 10–12 Hz .
      
The Leucine Isostere Concept

In medicinal chemistry, the 4-methyl-1-pentenyl chain mimics the side chain of the amino acid Leucine .[1] By replacing the amide bond of a peptide with a vinyl boronate or the resulting coupled product, researchers can create non-cleavable peptide mimics (isosteres) that inhibit proteases by fitting into the S1 hydrophobic pocket without being hydrolyzed.

Synthetic Pathway: Hydroboration

The industry-standard protocol for synthesizing the (E)-isomer involves the hydroboration of terminal alkynes. While Catecholborane was historically used, Pinacolborane (HBPin) is now preferred due to its stability and ease of handling, followed by oxidative hydrolysis if the free acid is required.

Reaction Mechanism (Syn-Addition)

The reaction proceeds via a four-membered concerted transition state (in uncatalyzed thermal methods) or a metal-hydride insertion (in catalyzed methods). Both pathways generally favor syn-addition.

Synthesis Alkyne 4-Methyl-1-pentyne (Isobutyl Acetylene) TS Transition State (Syn-Addition) Alkyne->TS + HBPin Zr/Rh Cat. Reagent Pinacolborane (HBPin) Reagent->TS Ester (E)-Vinyl Boronate Ester TS->Ester Elimination Acid (E)-4-Methyl-1-pentenyl boronic Acid Ester->Acid Hydrolysis (NaIO4/HCl)

Figure 1: Synthetic pathway via hydroboration.[2] The syn-addition mechanism ensures the formation of the (E)-isomer.

Experimental Protocol: Synthesis & Verification

Objective: Synthesis of (E)-4-Methyl-1-pentenylboronic acid via Pinacol Ester.

Reagents & Equipment[1]
  • Substrate: 4-Methyl-1-pentyne (1.0 equiv).

  • Reagent: Pinacolborane (1.1 equiv).

  • Catalyst: Schwartz's Reagent (Cp₂ZrHCl) (5 mol%) - Optional but recommended for high regioselectivity.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under argon flow. Add 4-Methyl-1-pentyne (10 mmol) and dry DCM (20 mL).

  • Catalyst Addition: Add Cp₂ZrHCl (0.5 mmol) in one portion. The suspension will turn clear as the hydrozirconation initiates.

  • Hydroboration: Add Pinacolborane (11 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or GC-MS for disappearance of alkyne.

  • Quench: Quench carefully with water (if isolating ester) or proceed to hydrolysis.

  • Hydrolysis (to Free Acid):

    • Dissolve the intermediate ester in Acetone/Water (1:1).

    • Add Sodium Periodate (NaIO₄, 3 equiv) and stir for 12 hours (oxidative cleavage of the pinacol diol).

    • Add 1N HCl to cleave the borate intermediate.

  • Workup: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for free boronic acids due to their interaction with silica.

Validation (Self-Validating NMR Metrics)

To confirm you have the correct product and isomer, check the Vinyl Region (5.0 – 7.0 ppm) in ¹H NMR (CDCl₃).

ProtonChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
H-1 (Alpha to B) ~5.4 - 5.6 ppmDoublet (d) or dt

Hz
Confirms Trans (E) geometry.
H-2 (Beta to B) ~6.5 - 6.7 ppmDoublet of triplets (dt)

Hz
(

)

Hz (

)
Large

confirms trans; triplet split confirms attachment to CH₂.
Isobutyl CH₂ ~2.0 - 2.1 ppmTriplet/Multiplet-Connects vinyl to isopropyl.

Critical Check: If you observe a coupling constant of 11–13 Hz , you have synthesized the (Z)-isomer , likely due to catalyst contamination or alternative mechanisms.

Reactivity Profile: Suzuki-Miyaura Coupling

The primary utility of this compound is transferring the isobutenyl group to aryl halides.

Mechanistic Insight (Transmetallation)

The rate-determining step for boronic acids is often the transmetallation . For 4-methyl-1-pentenylboronic acid, the steric bulk of the isobutyl group is moderate, allowing for efficient coupling, but the stability of the vinyl-boron bond requires mild bases (e.g., K₂CO₃, K₃PO₄) to prevent protodeboronation (loss of Boron replaced by H).

Suzuki Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Base Base Activation (Ar-Pd-OH/OR) OxAdd->Base + Base (OH-) TransMet Transmetallation (Rate Determining) Base->TransMet + Vinyl Boronic Acid Prod Coupled Product (Isobutenyl-Arene) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. The base activation step is critical for vinyl boronic acids to facilitate transmetallation.

References

  • Brown, H. C., & Gupta, S. K. (1975). Hydroboration. XXXIX. 1,3,2-Benzodioxaboroles (catecholboranes) as new, convenient agents for the hydroboration of alkenes and alkynes. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Pereira, S., & Srebnik, M. (1993). Hydroboration of alkynes with pinacolborane catalyzed by HZrCp2Cl. Organometallics.

  • PubChem Database. (n.d.). 4-Methyl-1-pentyne (Compound Summary). National Library of Medicine.

  • Hall, D. G. (Ed.).[3] (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Foundational

Computational Guide: Stability Profiling of 4-Methyl-1-pentenylboronic Acid

Executive Summary 4-Methyl-1-pentenylboronic acid (CAS: 100-00-0 analog/derivative class) is a critical vinylboronic acid building block, predominantly utilized in Suzuki-Miyaura cross-coupling reactions to introduce iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-pentenylboronic acid (CAS: 100-00-0 analog/derivative class) is a critical vinylboronic acid building block, predominantly utilized in Suzuki-Miyaura cross-coupling reactions to introduce isobutyl-substituted alkenyl motifs. While valuable, its deployment is often compromised by three primary instability vectors: protodeboronation , oxidative degradation , and boroxine trimerization .

This technical guide provides a rigorous computational framework to predict and mitigate these degradation pathways. By leveraging Density Functional Theory (DFT) with dispersion-corrected functionals (e.g., M06-2X,


B97X-D), researchers can quantify activation barriers (

) and thermodynamic equilibrium constants (

) to optimize storage and reaction conditions.

Part 1: The Stability Paradox of Alkenylboronic Acids

Unlike arylboronic acids, 1-alkenylboronic acids possess a unique conjugated system where the empty p-orbital of boron interacts with the


-system of the alkene. This interaction creates a stability paradox:
  • Electronic Stabilization: The vinyl group donates electron density to boron, theoretically stabilizing the C-B bond.

  • Kinetic Vulnerability: The alkene is susceptible to electrophilic attack (protonation), which accelerates protodeboronation—the irreversible cleavage of the C-B bond.

For 4-Methyl-1-pentenylboronic acid , the steric bulk of the isobutyl tail (


) adds a conformational dimension. The molecule exists primarily as the trans-isomer, but cis-isomerization can catalyze rapid degradation via intramolecular proton transfer.

Part 2: Computational Framework (Methodology)

To accurately model the stability profile, a "self-validating" computational workflow is required. Standard B3LYP functionals often underestimate barrier heights for protodeboronation.

Recommended Computational Protocol
ParameterRecommended SettingRationale
Software Gaussian 16 / ORCA 5.0Industry standards for transition state optimization.
Functional M06-2X or

B97X-D
Captures medium-range correlation and dispersion forces critical for boroxine stacking and transition states.
Basis Set def2-TZVP or 6-311++G(d,p) Triple-zeta quality with diffuse functions is mandatory to describe the empty boron p-orbital and anionic intermediates.
Solvation SMD Model (Water/MeOH)The SMD (Solvation Model based on Density) is superior to PCM for calculating

of charged species.
Freq Analysis Harmonic ApproximationEssential to confirm Transition States (1 imaginary frequency) and calculate Zero-Point Energy (ZPE).
Computational Workflow Diagram

G cluster_pathways Stability Pathways Start Input Structure (Trans-4-Methyl-1-pentenylboronic acid) ConfSearch Conformational Search (Isobutyl Rotation) Start->ConfSearch GeomOpt Geometry Optimization (M06-2X/def2-TZVP) ConfSearch->GeomOpt Freq Frequency Analysis (Check Imaginary Freqs) GeomOpt->Freq TS_Proto TS: Protodeboronation (H3O+ Attack) Freq->TS_Proto Kinetic Scan Thermo_Boroxine Thermo: Boroxine (Trimerization) Freq->Thermo_Boroxine Equilibrium Output Output: ΔG‡ (Kinetic Stability) Keq (Thermodynamic Stability) TS_Proto->Output Thermo_Boroxine->Output

Caption: Workflow for computational stability profiling. Blue/Green nodes indicate stable states; Red indicates transition state analysis.

Part 3: Mechanistic Analysis – Protodeboronation[1][2][3]

The primary degradation route for 4-Methyl-1-pentenylboronic acid is acid-catalyzed protodeboronation. This mechanism is pH-dependent and involves the protonation of the double bond.

The Mechanism[2][4][5][6][7]
  • Reactant: Neutral Boronic Acid.

  • Protonation: An electrophile (

    
    ) attacks the 
    
    
    
    -carbon (adjacent to Boron), forming a
    
    
    -carbocation.
    • Note: The isobutyl group at the

      
      -position stabilizes the alkene but does not significantly stabilize the 
      
      
      
      -carbocation, making this step the rate-determining step (RDS).
  • Hydrolysis: Water attacks the boron center, cleaving the C-B bond.

  • Product: 4-Methyl-1-pentene + Boric Acid.

Computational Target

You must locate the Transition State (TS) where the proton is partially transferred from the hydronium ion to the


-carbon while the C-B bond begins to lengthen.[1]

Success Criteria:

  • Imaginary Frequency: The TS must have exactly one imaginary frequency corresponding to the C-H bond formation and O-H bond breaking vector.

  • Barrier Height (

    
    ): 
    
    • 
       kcal/mol: Stable at room temperature.
      
    • 
       kcal/mol: Unstable; requires storage at -20°C or conversion to MIDA boronate.
      

Part 4: Boroxine Formation & Thermodynamics[8][9]

Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines).[2] For 4-Methyl-1-pentenylboronic acid, this trimerization releases 3 water molecules.



Thermodynamic Calculation Protocol

To determine if the material will polymerize/trimerize on the shelf, calculate the Gibbs Free Energy of Reaction (


).
  • Optimize Monomer:

    
     (Solvated)
    
  • Optimize Trimer (Boroxine):

    
     (Solvated)
    
    • Tip: The boroxine ring is usually planar, but the vinyl-isobutyl tails can adopt syn or anti conformations relative to the ring plane. Model the anti (alternating) conformation to minimize steric clash.

  • Optimize Water:

    
     (Solvated)
    

Equation:



Interpretation:

  • Gas Phase: Usually endothermic (

    
    ) but entropically driven.
    
  • Solution Phase: If

    
    , the boroxine is the dominant species. This is common in non-polar solvents (DCM, Chloroform) and leads to variable stoichiometry in reactions.
    
Boroxine Equilibrium Diagram[8]

Boroxine Monomer 3x Monomer (Active Species) TS_Dehydration TS: Dehydration (Entropy Driven) Monomer->TS_Dehydration - 3 H2O Boroxine Boroxine Trimer (Storage Form) TS_Dehydration->Boroxine Boroxine->Monomer + H2O (Hydrolysis)

Caption: Reversible dehydration cycle. The boroxine form is often preferred in dry, non-polar storage conditions.

Part 5: Experimental Validation Protocols

Computational predictions must be grounded in physical data. Use these protocols to validate the calculated


 and 

.
Protocol A: Kinetic Stability (NMR)

Objective: Determine the half-life (


) of protodeboronation.
  • Solvent:

    
     / 
    
    
    
    (1:1 mixture) buffered to pH 7.0 and pH 2.0.
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

  • Procedure:

    • Dissolve 4-Methyl-1-pentenylboronic acid (10 mM) and standard.

    • Acquire quantitative

      
      H NMR every 15 minutes at 25°C.
      
    • Monitor the disappearance of vinyl protons (

      
       6.0–6.5 ppm) and appearance of the terminal alkene (
      
      
      
      4.9–5.8 ppm).
  • Correlation: Plot

    
     vs. time. The slope is 
    
    
    
    . Compare experimental
    
    
    (via Eyring equation) with computed values.
Protocol B: Boroxine Equilibrium Assessment

Objective: Confirm monomer/trimer ratio in reaction solvent.

  • Solvent: Reaction solvent of choice (e.g., THF-d8 or Toluene-d8).

  • Procedure:

    • Prepare a concentration gradient (10 mM, 50 mM, 100 mM).

    • Acquire

      
      B NMR.[1]
      
    • Monomer Signal: ~30 ppm (broad).

    • Boroxine Signal: ~20-22 ppm (sharper).

  • Analysis: If the boroxine signal dominates at high concentration, the reagent must be hydrolyzed in situ (add water/base) before adding the catalyst to ensure efficient transmetalation.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2016).[3] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]

  • DFT Algorithms for Stability Prediction: Kiran, B., et al. (2023). "Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm." The Journal of Physical Chemistry A. [Link][4]

  • Boroxine Thermodynamics: Kua, J., et al. (2008). "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers." The Journal of Physical Chemistry A. [Link]

  • General Boronic Acid Properties: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[5] [Link]

Sources

Exploratory

Technical Guide: Reactivity of 4-Methyl-1-pentenylboronic Acid with Electrophiles

[1] Executive Summary This technical guide details the reactivity profile, mechanistic pathways, and experimental optimization of 4-Methyl-1-pentenylboronic acid (CAS: 214907-33-2).[1] As a functionalized vinylboronic ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the reactivity profile, mechanistic pathways, and experimental optimization of 4-Methyl-1-pentenylboronic acid (CAS: 214907-33-2).[1] As a functionalized vinylboronic acid, this reagent serves as a critical nucleophilic module in transition-metal-catalyzed cross-couplings.[1] It allows for the direct installation of the 4-methyl-1-pentenyl motif—a structural surrogate for leucine side chains or hydrophobic isobutyl tails—into complex pharmacophores.[1]

This guide focuses on its reaction with electrophiles (specifically organic halides and


-unsaturated carbonyls) via Palladium and Rhodium catalysis.[1]

Part 1: Structural & Electronic Profile

Molecular Architecture

The molecule consists of a reactive vinylboronic acid "head" and a sterically bulky isobutyl "tail."

  • Geometry: Synthesized primarily via the hydroboration of 4-methyl-1-pentyne, it predominantly exists as the (E)-isomer (trans).[1]

  • Electronic Character: The boron atom possesses an empty p-orbital, rendering it Lewis acidic.[1][2] However, upon coordination with a base (e.g.,

    
    , 
    
    
    
    ), it forms a tetrahedral boronate "ate" complex, which is the active nucleophilic species in transmetallation.[1]
  • Stability Warning: Unlike arylboronic acids, 1-alkenylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under harsh basic conditions or prolonged heating, leading to the formation of the volatile alkene (4-methyl-1-pentene).[1]

Quantitative Physicochemical Data[1][3]
PropertyValue / DescriptionSignificance
Formula

--
MW 127.98 g/mol Fragment-based drug design (FBDD) compliant.[1]
Geometry Trans (E)Preserved during stereospecific Pd-catalyzed couplings.[1]
Solubility Soluble in MeOH, THF, DMF, DMSOCompatible with standard organic coupling solvents.[1]
pKa ~8.5 - 9.0 (estimated)Dictates the pH required for effective transmetallation.[1]

Part 2: The Suzuki-Miyaura Paradigm (Primary Reactivity)[1]

The dominant application of 4-Methyl-1-pentenylboronic acid is the Suzuki-Miyaura Cross-Coupling with aryl or vinyl electrophiles (


).[1]
Mechanism of Action

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] The boronic acid acts as the nucleophile, attacking the electrophilic Palladium(II) intermediate.

  • Oxidative Addition: Pd(0) inserts into the Carbon-Halogen bond of the electrophile.[1]

  • Base Activation: The boronic acid reacts with the base (e.g.,

    
    ) to form the hydroxyboronate species 
    
    
    
    .[1] This step is rate-determining for transmetallation.[1]
  • Transmetallation: The activated boron species transfers the 4-methyl-1-pentenyl group to the Palladium center.[1]

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[1]

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for 4-Methyl-1-pentenylboronic acid.

SuzukiCycle cluster_boron Nucleophile Activation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X enters) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Boron leaves) PdII_X->TransMet + Activated Boronate BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activates Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats BoronicAcid 4-Methyl-1-pentenyl boronic acid BoronicAcid->BaseAct + Base (OH-)

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting the critical base activation step required for transmetallation.

Part 3: Experimental Protocols

Standard Operating Procedure (SOP): Suzuki Coupling

Objective: Coupling 4-Methyl-1-pentenylboronic acid with an Aryl Bromide.[1]

Reagents:

  • Electrophile: Aryl Bromide (1.0 equiv)[1]

  • Nucleophile: 4-Methyl-1-pentenylboronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 - 3.0 equiv)[1]
    
  • Solvent: DME/Water (2:[1]1) or Toluene/Ethanol/Water (4:1:1)[1]

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a reaction vial/flask and cool under a stream of Argon or Nitrogen.[1] Oxygen is the enemy of Pd(0) catalysts.[1]

  • Solvent Degassing: Sparge the solvent mixture with Argon for 15-20 minutes.[1] Why? Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Reagent Addition: Add the Aryl Bromide, Boronic Acid, and Base to the vial.

  • Catalyst Addition: Add

    
     last to minimize air exposure.[1] Seal the vessel immediately.
    
  • Reaction: Heat to 80°C - 90°C for 4–12 hours. Monitor via TLC or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography. Note: The product will contain a non-polar double bond; avoid using highly acidic silica if the product is acid-sensitive.

Troubleshooting: Preventing Protodeboronation

If yields are low and you observe 4-methyl-1-pentene (volatile) or de-boronated byproducts:

VariableAdjustmentRationale
Base Switch from

to

or

Mild/anhydrous bases reduce hydrolytic cleavage of the C-B bond.[1]
Solvent Use anhydrous THF or Dioxane Eliminating water suppresses the hydrolysis pathway.[1]
Catalyst Use Pd(dppf)Cl2 Bidentate ligands stabilize the Pd center and accelerate reductive elimination over side reactions.[1]
Additive Add Ag2O (Silver Oxide)Promotes transmetallation under neutral conditions (alternative mechanism).[1]

Part 4: Secondary Reactivity (Rh-Catalyzed Addition)

Beyond Palladium, 4-Methyl-1-pentenylboronic acid reacts with electron-deficient alkenes (electrophiles) via Rhodium catalysis.[1] This is a 1,4-conjugate addition (Hayashi-Miyaura reaction).[1]

  • Electrophiles: Enones,

    
    -unsaturated esters, nitroalkenes.[1]
    
  • Catalyst:

    
     or 
    
    
    
    .[1]
  • Outcome: The double bond of the boronic acid is retained or migrates depending on the ligand, but typically this reaction transfers the alkenyl group to the

    
    -position of the carbonyl.
    

Part 5: Strategic Applications in Drug Discovery

The "Leucine Isostere" Strategy

In medicinal chemistry, the 4-methyl-1-pentenyl group is a rigidified analog of a Leucine side chain.[1]

  • Hydrophobic Packing: The isobutyl tail (

    
    ) fits into lipophilic pockets (e.g., in kinase or protease active sites).[1]
    
  • Conformational Restriction: The double bond restricts the rotation of the side chain, potentially reducing the entropic penalty upon binding to a protein target.

Workflow: From Reagent to Lead Compound

MedChemWorkflow Reagent 4-Methyl-1-pentenyl boronic acid Coupling Suzuki Coupling (Pd Cat.) Reagent->Coupling Intermediate Alkenyl-Aryl Intermediate Coupling->Intermediate Divergence Divergent Pathways Intermediate->Divergence PathA Path A: Reduction (H2, Pd/C) Yields: Leucine Analog Divergence->PathA PathB Path B: Oxidation (OsO4) Yields: Diol/Isostere Divergence->PathB

Caption: Figure 2. Divergent synthesis pathways utilizing the alkenyl handle for late-stage functionalization.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.[1] Link[1]

  • Hayashi, T., & Yamasaki, K. (2005).[1] Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to Electron-Deficient Olefins. Chemical Reviews, 103(8), 2829–2844.[1] Link[1]

  • Sigma-Aldrich. Product Specification: Trans-1-Pentenylboronic acid (Representative Class).[1] Link

Sources

Foundational

Technical Deep Dive: 4-Methyl-1-pentenylboronic Acid in Complex Molecule Synthesis

This guide serves as a technical reference for the utilization of 4-Methyl-1-pentenylboronic acid (and its corresponding esters) as a strategic building block in organic synthesis. It focuses on the installation of the i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the utilization of 4-Methyl-1-pentenylboronic acid (and its corresponding esters) as a strategic building block in organic synthesis. It focuses on the installation of the isohexenyl motif—a critical structural element in leucine surrogates, lipid modifications, and terpene synthesis.

Executive Summary

4-Methyl-1-pentenylboronic acid is a vinylboronic acid derivative used primarily to introduce the (E)-4-methyl-1-pentenyl group into organic frameworks via Palladium-catalyzed cross-coupling (Suzuki-Miyaura). Its structural significance lies in its ability to serve as a rigid, unsaturated isostere of the leucine side chain (


) and as a precursor for introducing hydrophobic bulk in drug candidates without adding significant lipophilicity penalties associated with saturated alkyl chains.

This guide details the synthesis of the reagent, its stability profile (specifically the boroxine-acid equilibrium), and optimized protocols for its coupling to complex heteroaryl and peptidic scaffolds.

Chemical Profile & Reagent Synthesis[1][2][3][4][5][6][7][8][9]

Structural Dynamics

Unlike arylboronic acids, vinylboronic acids like 4-methyl-1-pentenylboronic acid exist in a dynamic equilibrium between the free acid (monomeric/dimeric H-bonded species) and the cyclic trimeric anhydride (boroxine).

  • Free Acid: Reactive species required for transmetallation.

  • Boroxine: Dehydrated storage form; thermodynamically favored in dry conditions.

  • Pinacol Ester: Often synthesized as the "masked" equivalent to prevent polymerization and protodeboronation.

Synthesis Protocol: Hydroboration of 4-Methyl-1-pentyne

The most efficient route to the (E)-isomer is the hydroboration of the terminal alkyne 4-methyl-1-pentyne .

Reaction Pathway:

  • Reagents: 4-Methyl-1-pentyne + Catecholborane (or Pinacolborane).

  • Catalyst: Schwartz's Reagent (

    
    ) or thermal conditions (for catecholborane).
    
  • Hydrolysis: Conversion of the intermediate ester to the free boronic acid.

DOT Diagram 1: Synthesis Workflow

G cluster_0 Precursor cluster_1 Hydroboration cluster_2 Hydrolysis Alkyne 4-Methyl-1-pentyne (Isobutylacetylene) Inter Vinyl Catechol Boronate Alkyne->Inter Syn-Addition Cat Catecholborane (Thermal, 70°C) Cat->Inter Acid 4-Methyl-1-pentenyl boronic Acid Inter->Acid H2O, pH 7 Boroxine Boroxine Anhydride (Storage Form) Acid->Boroxine -H2O (Equilibrium)

Figure 1: Synthesis of 4-Methyl-1-pentenylboronic acid via hydroboration. The equilibrium with boroxine is critical for stoichiometry calculations.

Mechanistic Foundations: The Suzuki-Miyaura Cycle[9]

The coupling of 4-methyl-1-pentenylboronic acid follows the standard catalytic cycle, but with specific nuances regarding the transmetallation step. Vinylboronic acids are more nucleophilic than their aryl counterparts but are also more susceptible to side reactions like protodeboronation .

Catalytic Cycle Visualization

The following diagram outlines the pathway, highlighting the critical role of the base in activating the boronic acid to the boronate "ate" complex.

DOT Diagram 2: Catalytic Cycle

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Vinyl Transfer) OxAdd->TransMet Activated Boronate Base Base Activation (OH- / CO3 2-) Base->TransMet Formation of [R-B(OH)3]- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki-Miyaura catalytic cycle. Base activation is the rate-determining factor for transmetallation efficiency in vinyl systems.

Experimental Protocols

Protocol A: Synthesis of Reagent (Scale: 10 mmol)

Note: This protocol uses catecholborane for high stereoselectivity (>99% E-isomer).

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagents: Add 4-methyl-1-pentyne (0.82 g, 10 mmol) and catecholborane (1.20 g, 10 mmol).

  • Reaction: Stir neat at 70°C for 4 hours. Monitor by NMR (disappearance of alkyne proton).

  • Hydrolysis: Cool to 0°C. Add THF (10 mL) followed by water (10 mL) slowly (exothermic). Stir for 2 hours.

  • Workup: Extract with diethyl ether (3 x 20 mL). Wash organics with cold water to remove catechol. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from hexane/ether or use crude if purity >95%.

Protocol B: Cross-Coupling to Heteroaryl Halide

Target: Coupling to 4-bromo-isoquinoline.

ParameterConditionRationale
Catalyst

(3 mol%)
Bidentate ligand prevents Pd-black formation and accelerates reductive elimination.
Base

(2.0 equiv)
Mild enough to prevent side reactions; promotes "ate" complex formation.
Solvent DMF/Water (4:1)High polarity facilitates solubility of the boronic acid and the inorganic base.
Temperature 80°CSufficient for activation without causing thermal decomposition of the vinyl boronate.

Step-by-Step:

  • Charge a reaction vial with 4-bromo-isoquinoline (1.0 equiv), 4-methyl-1-pentenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed DMF/Water solvent mixture.

  • Add Pd catalyst last (under Argon flow).

  • Seal and heat to 80°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine (remove DMF), dry, and purify via flash chromatography.

Strategic Applications in Drug Design

Leucine Isosteres

The 4-methyl-1-pentenyl group acts as a conformationally restricted leucine surrogate . In peptide mimetics, replacing a leucine side chain with this vinyl group:

  • Locks Conformation: The double bond restricts rotation, potentially locking the molecule in a bioactive conformation.

  • Metabolic Stability: The vinyl group is less prone to certain oxidative metabolisms compared to the saturated alkyl chain, though it introduces a handle for potential epoxidation (which can be mitigated).

Case Study: Synthesis of Isoquinolone Derivatives

Recent work has utilized vinyl boronates to synthesize substituted isoquinolones, a scaffold found in many alkaloids.

  • Precursor: 2-Halobenzonitrile.[1]

  • Coupling: Suzuki coupling with 4-methyl-1-pentenylboronic acid installs the side chain.

  • Cyclization: Subsequent Pt-catalyzed hydrolysis/cyclization yields the isoquinolone with the isohexenyl tail.

Troubleshooting & Optimization

The primary failure mode when using 4-methyl-1-pentenylboronic acid is Protodeboronation , where the


 bond breaks to yield the alkene (4-methyl-1-pentene) instead of the coupled product.
Diagnostic & Solution Matrix
ObservationRoot CauseCorrective Action
Low Yield / Alkene Byproduct ProtodeboronationSwitch to anhydrous conditions (Dioxane, anhydrous base like

).
No Reaction Catalyst PoisoningEnsure thorough degassing; switch to

or SPhos-Pd-G2.
Homocoupling (Diene) Oxidative CouplingReduce catalyst loading; ensure strict anaerobic conditions.

DOT Diagram 3: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield Check1 Is the alkene byproduct present? Start->Check1 Yes Yes (Protodeboronation) Check1->Yes NMR/GCMS No No (Stalled Reaction) Check1->No Sol1 Action: Remove Water. Use Anhydrous Dioxane/K3PO4. Yes->Sol1 Sol2 Action: Change Catalyst. Try SPhos or XPhos Pd G2. No->Sol2

Figure 3: Decision matrix for troubleshooting low yields in vinyl Suzuki couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(2), 68–80.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

  • Brown, H. C., & Gupta, S. K. (1971). "Catecholborane (1,3,2-Benzodioxaborole) as a New, Convenient Monohydroboration Agent for Alkynes." Journal of the American Chemical Society, 93(7), 1816–1818.

  • Jaime-Figueroa, S., et al. (2021).[1] "Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization." Journal of Organic Chemistry, 86, 8479-8488.[1]

Sources

Exploratory

unique chemical properties of 4-Methyl-1-pentenylboronic acid

The "Dehydro-Leucine" Synthon in Advanced Medicinal Chemistry Executive Summary 4-Methyl-1-pentenylboronic acid (CAS: 214907-33-2) represents a specialized organoboron reagent critical to the synthesis of peptidomimetics...

Author: BenchChem Technical Support Team. Date: February 2026

The "Dehydro-Leucine" Synthon in Advanced Medicinal Chemistry

Executive Summary

4-Methyl-1-pentenylboronic acid (CAS: 214907-33-2) represents a specialized organoboron reagent critical to the synthesis of peptidomimetics and complex natural products. Unlike generic alkyl- or arylboronic acids, this compound serves as a direct stereochemical surrogate for the Leucine side chain, albeit in an unsaturated (vinyl) form. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction , where it enables the modular installation of the isobutyl-vinyl motif onto heteroaryl drug scaffolds with high stereoretention. This guide details its synthesis, unique chemical behavior, and application in designing proteolysis-resistant pharmacophores.

Chemical Identity & Structural Analysis

The molecule consists of a boronic acid head group attached to a vinyl backbone, terminated by an isobutyl group. This structure dictates its dual reactivity: the boron center acts as a Lewis acid and transmetallation handle, while the alkene provides a rigid spacer that mimics the spatial projection of aliphatic amino acid side chains.

PropertySpecification
IUPAC Name (E)-(4-Methylpent-1-en-1-yl)boronic acid
Common Name 4-Methyl-1-pentenylboronic acid
CAS Number 214907-33-2
Molecular Formula C₆H₁₃BO₂
Molecular Weight 127.98 g/mol
Stereochemistry Typically (E)-isomer (trans) via hydroboration
Structural Motif Isobutyl-vinyl (Leucine side-chain mimic)
Solubility Soluble in MeOH, THF, DMSO; sparingly soluble in water

Key Structural Feature: The isobutyl group ((CH₃)₂CH-CH₂-) is the defining feature. In a biological context, when this group is coupled to a scaffold, it occupies the same hydrophobic pocket as a Leucine residue, but the adjacent double bond restricts conformational freedom, reducing the entropic penalty of binding.

Synthesis & Preparation

The most authoritative route to high-purity (E)-4-methyl-1-pentenylboronic acid is the hydroboration of 4-methyl-1-pentyne . This process ensures the exclusive formation of the trans alkene geometry, which is critical for downstream biological activity.

Mechanistic Pathway

The reaction utilizes Catecholborane or Pinacolborane as the hydroborating agent.[1][2] The steric bulk of the boron reagent directs the addition to the terminal carbon (anti-Markovnikov), while the syn-addition mechanism ensures the (E)-configuration.

SynthesisPathway Alkyne 4-Methyl-1-pentyne (Precursor) Intermediate Vinyl Boronate Intermediate Alkyne->Intermediate Hydroboration (100°C or Cat.) Reagent Catecholborane (HBcat) Reagent->Intermediate Product (E)-4-Methyl-1-pentenyl- boronic acid Intermediate->Product H2O / Workup Hydrolysis Hydrolysis (H2O)

Figure 1: Synthesis via hydroboration of 4-methyl-1-pentyne. The syn-addition of the B-H bond across the alkyne yields the trans-alkenylboronate.

Validated Protocol (Catecholborane Route)
  • Reagents: 4-Methyl-1-pentyne (1.0 equiv), Catecholborane (1.1 equiv).

  • Reaction: Mix neat or in THF under Argon. Heat to 70°C for 4 hours. The mixture will darken slightly.

  • Hydrolysis: Cool to 0°C. Slowly add water (excess) to hydrolyze the catechol ester. Stir for 2 hours.

  • Isolation: The boronic acid may precipitate or require extraction with diethyl ether.

  • Purification: Recrystallization from water/acetonitrile or conversion to the pinacol ester for silica chromatography.

Reactivity Profile: The Suzuki-Miyaura Coupling

The core utility of 4-methyl-1-pentenylboronic acid is its role as a nucleophile in Palladium-catalyzed cross-coupling.

Unique Chemoselectivity
  • Stereoretention: The reaction proceeds with >98% retention of the double bond geometry. An (E)-boronic acid yields an (E)-coupled product.

  • Beta-Hydride Elimination Suppression: Unlike alkylboronic acids, the alkenyl nature prevents rapid

    
    -hydride elimination, allowing for high yields even with standard catalysts like Pd(PPh₃)₄.
    
Catalytic Cycle

The mechanism involves Transmetallation of the alkenyl group from Boron to Palladium. The isobutyl tail remains spectator-like, providing steric bulk but not interfering with the catalytic center.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Boronic 4-Methyl-1-pentenyl- boronic acid Boronic->TransMet Activation Base Base (OH-) Base->TransMet

Figure 2: Catalytic cycle emphasizing the entry of the 4-methyl-1-pentenyl moiety during the Transmetallation step.

Applications in Drug Discovery: The Leucine Surrogate

In medicinal chemistry, replacing a flexible aliphatic chain (like Leucine) with an unsaturated analogue (4-methyl-1-pentenyl) serves two purposes:

  • Conformational Constraint: The double bond locks the side chain in a specific vector, potentially increasing affinity for the target receptor by reducing the entropy loss upon binding.

  • Metabolic Stability: The vinyl group is often more resistant to oxidative metabolism (P450s) compared to a saturated alkyl chain.

Pharmacophore Comparison

The 4-methyl-1-pentenyl group is isosteric with the side chain of Leucine but possesses different electronic properties due to the


-system.

Pharmacophore cluster_0 Natural Amino Acid cluster_1 Synthetic Surrogate Leu Leucine Side Chain -CH2-CH(CH3)2 Flexible (sp3) Vinyl 4-Methyl-1-pentenyl Group -CH=CH-CH(CH3)2 Rigid (sp2) Stereodefined Leu->Vinyl Isosteric Replacement (Suzuki Coupling)

Figure 3: Structural logic for using 4-methyl-1-pentenylboronic acid to generate Leucine mimetics.

Handling & Stability Protocols

Boronic acids are generally stable but require specific handling to maintain stoichiometry and reactivity.

  • Dehydration (Boroxine Formation): Under dry conditions or heating, 4-methyl-1-pentenylboronic acid reversibly dehydrates to form a cyclic trimer (boroxine).

    • Implication: This changes the molecular weight from monomer to trimer. Always verify the state (monomer vs. boroxine) via ¹H NMR before calculating stoichiometry for precise couplings.

    • Reversal: Adding water or using aqueous base in the Suzuki coupling reverts the boroxine to the active boronic acid species.

  • Protodeboronation: Vinyl boronic acids are susceptible to protodeboronation (loss of the boron group) under highly acidic conditions or high temperatures.

    • Mitigation: Use mild bases (K₃PO₄ or Cs₂CO₃) rather than strong hydroxides if the substrate is sensitive.

References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Brown, H. C., & Gupta, S. K. (1971). "Catecholborane (1,3,2-Benzodioxaborole) as a New, Convenient Monohydroboration Agent." Journal of the American Chemical Society. Link

  • Pellegrino, S., et al. (2020). "Peptidomimetics in Drug Discovery." Chemical Society Reviews. Link

  • Sigma-Aldrich. "4-Methyl-1-pentenylboronic acid Product Specification & CAS Data." Link

  • Shirakawa, K., et al. (2004).[1][2] "Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group." Synthesis. Link

Sources

Foundational

solubility and stability of 4-Methyl-1-pentenylboronic acid in organic solvents

Technical Guide & Handling Protocol CAS Registry Number: 214907-33-2 (Note: The CAS 100124-06-9 provided in some databases refers to Dibenzofuran-4-boronic acid. This guide focuses on the alkenyl boronic acid: 4-Methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Handling Protocol

CAS Registry Number: 214907-33-2 (Note: The CAS 100124-06-9 provided in some databases refers to Dibenzofuran-4-boronic acid. This guide focuses on the alkenyl boronic acid: 4-Methyl-1-pentenylboronic acid.)[1][2][3]

Part 1: Executive Summary & Physicochemical Profile

4-Methyl-1-pentenylboronic acid is a versatile organoboron reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the isohexenyl motif into complex organic scaffolds. As an alkenyl boronic acid, it occupies a specific chemical space where stability is dictated by the balance between the reactive vinyl group and the hygroscopic boronic acid moiety.

This compound exists in a dynamic equilibrium between its free acid monomeric form and its cyclic trimeric anhydride (boroxine). Understanding this equilibrium is critical for accurate dosing and reaction stoichiometry.

Physicochemical Data
PropertySpecification
Chemical Structure (E)-4-Methylpent-1-en-1-ylboronic acid
Molecular Formula C₆H₁₃BO₂
Molecular Weight 127.98 g/mol
Physical State White to off-white crystalline solid
Melting Point 99°C – 104°C
pKa (Estimated) ~8.5 – 9.0 (Typical for alkyl/alkenyl boronic acids)

Part 2: Solubility Analysis

The solubility of 4-Methyl-1-pentenylboronic acid is governed by its amphiphilic nature: the hydrophobic isobutyl-vinyl tail promotes solubility in organic media, while the hydrophilic boronic acid head group facilitates hydrogen bonding.

The Boroxine Equilibrium Cycle

In solution, particularly in non-polar or semi-polar aprotic solvents, boronic acids spontaneously dehydrate to form boroxines (cyclic trimers). This is a reversible process driven by concentration and temperature.

  • Dilute Solutions: Favor the monomeric acid (especially in the presence of water or protic solvents).

  • Concentrated Solutions/Solid State: Favor the boroxine trimer.

BoroxineCycle cluster_0 Solvent Influence Monomer Monomer RB(OH)2 (Active Species) Dimer Dimer Intermediate Monomer->Dimer - H2O Boroxine Boroxine Trimer (RBO)3 (Storage Form) Dimer->Boroxine - H2O Boroxine->Monomer + H2O (Hydrolysis) Water 3 H2O Note1 Protic Solvents (MeOH) Stabilize Monomer Note2 Aprotic Solvents (THF, DCM) Favor Boroxine at High Conc.

Figure 1: The reversible dehydration of boronic acids to boroxines.[4] In organic synthesis, the boroxine is often as reactive as the acid, provided water or a base is present to hydrolyze it in situ.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingComments
Alcohols Methanol, EthanolHigh Forms boronate esters reversibly; stabilizes monomeric form via H-bonding. Ideal for stock solutions if used immediately.
Ethers THF, 2-MeTHF, DioxaneHigh Excellent general solvents. THF is the standard for Suzuki couplings. Long-term storage in THF can lead to peroxide formation which degrades the vinyl group.
Halogenated Dichloromethane (DCM), ChloroformModerate-High Good solubility. Often favors boroxine formation due to lack of H-bond donors.
Polar Aprotic DMSO, DMF, DMAcHigh Excellent solubility but difficult to remove. DMSO may cause slow oxidation over long periods.
Hydrocarbons Hexane, PentaneLow Poor solubility. Often used to precipitate the compound or wash away non-polar impurities.
Water WaterLow/pH Dependent Sparingly soluble at neutral pH. Soluble at high pH (formation of boronate anion).

Part 3: Stability & Degradation Mechanisms

While 4-Methyl-1-pentenylboronic acid is relatively stable compared to its alkyl counterparts, it is susceptible to three primary degradation pathways.

Degradation Pathways
  • Protodeboronation: The cleavage of the C-B bond, replacing boron with a proton. This is accelerated by:

    • High temperatures.

    • Strong acids or bases.

    • Metal catalysts (during the reaction).

  • Oxidative Cleavage: The carbon-boron bond can be oxidized by atmospheric oxygen (slowly) or peroxides (rapidly) to form the corresponding alcohol or aldehyde.

  • Polymerization: The vinyl group is susceptible to radical polymerization, although the steric bulk of the isobutyl group provides some protection.

StabilityTree Compound 4-Methyl-1-pentenylboronic acid Dehydration Dehydration Compound->Dehydration Dry Solvent / Heat Oxidation Oxidation (O2 / Peroxides) Compound->Oxidation Air / Old THF Protodeboronation Protodeboronation Compound->Protodeboronation High T / Aq. Base / Metal Polymerization Polymerization Compound->Polymerization Light / Radicals Boroxine Boroxine (Reversible) Safe Storage Form Dehydration->Boroxine Aldehyde Aldehyde/Alcohol (Irreversible Impurity) Oxidation->Aldehyde Alkene 4-Methyl-1-pentene (Volatile Loss) Protodeboronation->Alkene Polymer Oligomers/Gums (Insoluble Residue) Polymerization->Polymer

Figure 2: Stability decision tree illustrating reversible vs. irreversible degradation pathways.

Part 4: Handling & Storage Protocols

To maximize shelf-life and experimental reproducibility, the following protocols are recommended.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term storage (>6 months), -20°C is preferred.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen promotes C-B bond cleavage.

  • Container: Tightly sealed glass vials with Teflon-lined caps. Boronic acids are hygroscopic; moisture ingress makes weighing inaccurate (variable molecular weight between acid and boroxine).

Experimental Best Practices
  • Solvent Selection: Use anhydrous THF or DCM for reactions. If using THF, ensure it is inhibitor-free or freshly distilled to avoid peroxides.

  • Base Addition: In Suzuki couplings, add the base (e.g., K₂CO₃, Cs₂CO₃) last or as an aqueous solution just before heating to minimize protodeboronation time.

  • Stoichiometry Calculation: Assume the commercial material may contain up to 10-15% boroxine anhydride. A slight excess (1.1 – 1.2 equivalents) is standard to account for this and potential deboronation.

Protocol: Purity Verification (¹H NMR)

Before using an old batch, verify purity to distinguish between degradation and anhydride formation.

  • Solvent: Dissolve ~10 mg sample in DMSO-d₆ with a drop of D₂O.

    • Why D₂O? It hydrolyzes the boroxine back to the monomer, simplifying the spectrum to a single species for easier integration.

  • Key Signals:

    • Vinyl Protons: Look for the characteristic trans-alkene coupling (J ~ 15-18 Hz) around 6.0 - 6.6 ppm.

    • Impurity Check:

      • Aldehyde (Oxidation): Sharp singlet ~9.5-10 ppm.

      • Terminal Alkene (Protodeboronation): Multiplets at 4.9-5.1 ppm and 5.7-5.9 ppm.

References

  • Thermo Fisher Scientific. (2024). Product Specification: 4-Methyl-1-pentenylboronic acid, 97%. Retrieved from

  • P&S Chemicals. (2024). Chemical Data Sheet: 4-Methyl-1-pentenylboronic acid (CAS 214907-33-2). Retrieved from

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine-Acid Equilibrium).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.

Sources

Exploratory

Unlocking the Pharmacophore: 4-Methyl-1-pentenylboronic Acid Derivatives in Drug Discovery

[1] Executive Summary 4-Methyl-1-pentenylboronic acid represents a critical, albeit often under-discussed, synthon in the design of boron-based therapeutics.[1] Structurally, it serves as a vinyl-leucine mimic , providin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methyl-1-pentenylboronic acid represents a critical, albeit often under-discussed, synthon in the design of boron-based therapeutics.[1] Structurally, it serves as a vinyl-leucine mimic , providing a rigid, unsaturated isostere of the leucine side chain.[1] In the context of modern medicinal chemistry, this scaffold is not merely a reagent but a strategic precursor for synthesizing


-amino boronic acids  (e.g., boroleucine) and bioactive styrenes .

This technical guide explores the potential biological activities of derivatives synthesized from this core unit, focusing on two primary therapeutic axes: Proteasome/Protease Inhibition (via transition state mimicry) and Antimicrobial/Anticancer Activity (via Suzuki-Miyaura coupling products).

Part 1: Chemical Biology Profile

The "Vinyl-Leucine" Pharmacophore

The 4-methyl-1-pentenyl moiety offers a unique structural advantage over the standard leucine side chain found in many peptides.

  • Rigidity: The vinyl group (

    
    ) restricts conformational freedom, potentially locking the ligand into a bioactive conformation that reduces the entropic penalty of binding.
    
  • Hydrophobicity: The isohexenyl tail targets the S1 hydrophobic pockets of serine proteases and the

    
    5 subunit of the 20S proteasome.
    
  • Electrophilicity: The boronic acid headgroup (

    
    ) acts as a reversible covalent trap for nucleophilic residues (Serine-OH or Threonine-OH) in enzyme active sites.
    
Mechanism of Action: The Boron Trap

Boronic acid derivatives function as Transition State Analogs . Unlike carbon-based electrophiles (aldehydes, vinyl sulfones) that often bind irreversibly, boron forms a reversible tetrahedral adduct with the catalytic nucleophile.[1]

  • Resting State: Trigonal planar (

    
    ).
    
  • Active State: Tetrahedral (

    
    ) upon nucleophilic attack by the enzyme.
    
  • Result: The complex mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis, effectively stalling the enzymatic machinery.

BoronMechanism Enzyme Free Enzyme (Serine-OH) Complex Enzyme-Inhibitor Complex (Tetrahedral Adduct) Enzyme->Complex Nucleophilic Attack Inhibitor Boronic Acid Derivative (sp2 Trigonal) Inhibitor->Complex Binding S1 Pocket Complex->Enzyme Slow Dissociation (Reversible) Transition Transition State Mimicry Complex->Transition Stabilization

Figure 1: Mechanism of Action for Boronic Acid Transition State Inhibitors (BATSIs).

Part 2: Therapeutic Applications & Derivatives[2]

Proteasome Inhibition (The Bortezomib Pathway)

The most potent application of leucine-like boronic acids is in the inhibition of the 26S Proteasome . Derivatives of 4-methyl-1-pentenylboronic acid can be converted into boroleucine analogs.[1]

  • Target: The

    
    5 subunit (chymotrypsin-like activity) of the proteasome.
    
  • Relevance: Inhibition leads to the accumulation of pro-apoptotic proteins (e.g., Bax, p53) and inhibition of NF-

    
    B, effective in Multiple Myeloma.[1]
    
  • Derivative Class: Dipeptidyl boronic acids (e.g., Pyz-Phe-boroLeu).[1][2]

Viral Protease Inhibition (Zika & West Nile Virus)

Recent studies indicate that boroleucine derivatives (synthesized via homologation of leucine-like precursors) act as covalent inhibitors of the NS2B-NS3 protease in Flaviviruses.

  • Potency: The boronic acid warhead improves potency by >100-fold compared to amide analogs.[3]

  • Selectivity: High specificity for viral proteases over host serine proteases (trypsin/thrombin) due to the specific P1 side-chain recognition.

Antimicrobial Styrenes (Suzuki Coupling Products)

4-Methyl-1-pentenylboronic acid serves as a coupling partner to attach the isohexenyl tail to aromatic scaffolds.[1]

  • Target Scaffolds: Coumarins, Chalcones, and Benzoxaboroles.[1]

  • Activity: These lipophilic tails enhance membrane permeability and disrupt bacterial biofilms (e.g., against Vibrio spp. and S. aureus).

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Derivatives (Suzuki-Miyaura Coupling)

Objective: To attach the 4-methyl-1-pentenyl moiety to a pharmacophore (e.g., 4-bromo-coumarin).[1]

Materials:

  • 4-Methyl-1-pentenylboronic acid (1.2 eq)[1]

  • Aryl Halide (1.0 eq)[1]

  • Catalyst:

    
     (0.05 eq)[1]
    
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a reaction vial with nitrogen for 5 minutes.

  • Solubilization: Dissolve the Aryl Halide and Boronic Acid in the Dioxane/Water mixture.

  • Catalyst Addition: Add

    
     followed by the Palladium catalyst.
    
  • Reflux: Heat the mixture to 90°C for 12–16 hours under nitrogen. Monitor via TLC (Hexane:EtOAc 8:2).

  • Work-up: Cool to RT, dilute with EtOAc, and wash with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel.

Protocol B: 20S Proteasome Inhibition Assay

Objective: To quantify the inhibitory potency (


) of the synthesized derivative.

Materials:

  • Purified 20S Proteasome (human or yeast).

  • Fluorogenic Substrate: Suc-LLVY-AMC (Chymotrypsin-like activity).[1]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.[1]

Step-by-Step Workflow:

  • Preparation: Dilute the test compound in DMSO (7-point serial dilution).

  • Incubation: Add 10

    
    L of compound and 90 
    
    
    
    L of Proteasome (0.5
    
    
    g/mL) to a black 96-well plate. Incubate for 15 min at 37°C to allow equilibrium binding.
  • Reaction Start: Add 100

    
    L of Suc-LLVY-AMC substrate (50 
    
    
    
    M final).
  • Kinetic Read: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear phase. Plot % Activity vs. Log[Concentration] to determine

    
    .
    

Part 4: Data Visualization & Synthesis

Comparative Activity Profile

The following table summarizes the theoretical and observed activities of boronic acid derivatives based on the side-chain architecture.

Derivative ClassSide Chain (P1)Target EnzymePrimary ActivityMechanism
Bortezomib Leucine (Isobutyl)26S ProteasomeAnticancer (Myeloma)Reversible Covalent
Boroleucine IsobutylZIKV NS2B-NS3AntiviralReversible Covalent
Vinyl-Boronate 4-Methyl-1-pentenyl Serine ProteasesTransition State AnalogElectrophilic Trap
Styryl-Coumarin Isohexenyl-ArylBacterial MembraneAntibiofilmMembrane Disruption
Synthesis & Screening Workflow

The following diagram illustrates the logical flow from the raw reagent to the validated biological hit.

Workflow cluster_0 Path A: Covalent Inhibitor Synthesis cluster_1 Path B: Suzuki Coupling Start Start: 4-Methyl-1-pentenylboronic Acid StepA1 Asymmetric Hydrogenation (Chiral Catalyst) Start->StepA1 StepB1 Pd-Catalyzed Cross-Coupling (Ar-X + Boronic Acid) Start->StepB1 StepA2 Peptide Coupling (Add P2/P3 Residues) StepA1->StepA2 ProductA Peptidyl Boronic Acid (Protease Inhibitor) StepA2->ProductA Screening Biological Screening (IC50 / MIC Determination) ProductA->Screening ProductB Bioactive Styrene/Biaryl (Antimicrobial) StepB1->ProductB ProductB->Screening

Figure 2: Strategic workflow for converting 4-Methyl-1-pentenylboronic acid into bioactive candidates.

References

  • Boronic Acids in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020.[4] Link

  • Boroleucine‐Derived Covalent Inhibitors of the ZIKV Protease. ChemMedChem, 2018. Link

  • Bortezomib as the First Proteasome Inhibitor Anticancer Drug. Journal of Cellular Physiology, 2015. Link

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 2013. Link

  • Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Molecules, 2022.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Suzuki-Miyaura Coupling with 4-Methyl-1-pentenylboronic Acid

Executive Summary & Strategic Utility This technical guide details the protocol for the cross-coupling of (E)-4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) with aryl/heteroaryl halides. This specific boronic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This technical guide details the protocol for the cross-coupling of (E)-4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) with aryl/heteroaryl halides. This specific boronic acid is a critical building block for introducing the isohexenyl side chain , a structural motif frequently employed in medicinal chemistry to mimic leucine residues or increase lipophilicity in lipid-tail engineering.

Critical Challenge: Unlike arylboronic acids, alkenylboronic acids are highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) under basic conditions. This competition between productive transmetallation and non-productive degradation requires a protocol that kinetically favors the cross-coupling event.

Core Directive: This guide prioritizes kinetic control . We utilize robust catalyst systems that facilitate rapid oxidative addition and transmetallation to outcompete the degradation pathway.

Chemical Profile & Handling

ParameterSpecificationOperational Implication
Reagent (E)-4-Methyl-1-pentenylboronic acidStereochemistry: The (E)-geometry is generally retained.
State Waxy solid or oilCan be sticky; weigh rapidly to avoid moisture uptake.
Storage -20°C (Desiccated)Critical: Prone to dehydration (boroxine formation) and oxidation.
Stability ModerateHigh Risk: Rapid protodeboronation at pH > 10 or T > 80°C.
Stoichiometry 1.2 – 1.5 equivalentsExcess required to account for sacrificial degradation.

Mechanistic Pathway & Control Points[1]

To ensure reproducibility, one must understand the competition between the desired cycle and the side reaction.

The Competition: Coupling vs. Protodeboronation[2]
  • path_A (Productive): The boronate reacts with the Pd(II)-Ar complex (Transmetallation).[1]

  • path_B (Destructive): The boronate reacts with water/base to cleave the C-B bond, releasing volatile 4-methyl-1-pentene.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Ligand Exchange (Pd-X to Pd-OH/OR) PdII_X->BaseStep Base TransMet Transmetallation BaseStep->TransMet Boronate Boronate Complex (Activated Substrate) Boronate->TransMet Path A: Coupling Protodeb SIDE REACTION: Protodeboronation Boronate->Protodeb Path B: Slow Transmetallation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Product Release Waste 4-Methyl-1-pentene (Dead End) Protodeb->Waste

Figure 1: Catalytic cycle highlighting the critical branch point at the Boronate complex. Path A must be faster than Path B.

Experimental Protocols

Protocol A: The "Workhorse" Method (Robust & Scalable)

Best for: Aryl bromides, iodides, and triflates. Catalyst: Pd(dppf)Cl₂ · DCM. Rationale: The bidentate dppf ligand has a large bite angle, which accelerates reductive elimination and stabilizes the Pd center, preventing isomerization of the alkene.

Reagents:

  • Aryl Halide (1.0 equiv)

  • (E)-4-Methyl-1-pentenylboronic acid (1.3 equiv)

  • Pd(dppf)Cl₂ · DCM (0.03 equiv / 3 mol%)

  • Base: K₂CO₂ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Halide , Boronic Acid , and Pd(dppf)Cl₂ .

    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Inerting (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

    • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Solvent Addition: Add the 1,4-Dioxane (sparged with N₂ for 10 mins prior to use).

  • Base Addition: Add the K₂CO₃ as a pre-dissolved aqueous solution (e.g., 2M in degassed water).

    • Expert Tip: Adding the base last ensures the boronic acid is not exposed to high pH until the catalyst is present and ready to cycle.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. Look for the product mass. If the starting halide remains but the boronic acid is gone, you have suffered protodeboronation (add 0.5 equiv more boronic acid).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography.

    • Note: Alkenyl products can be sensitive to acid; consider adding 1% Et₃N to the eluent if the product contains acid-sensitive groups.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Aryl chlorides, electron-rich aryl halides, or sterically hindered partners. Catalyst: XPhos Pd G2 (Buchwald Generation 2 Precatalyst). Rationale: XPhos provides an extremely active catalytic species that facilitates oxidative addition into unreactive C-Cl bonds and accelerates transmetallation, outrunning the protodeboronation side reaction.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • (E)-4-Methyl-1-pentenylboronic acid (1.5 equiv)

  • XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1 ratio)

Step-by-Step Procedure:

  • Solids: Weigh Aryl Chloride , Boronic Acid , XPhos Pd G2 , and anhydrous K₃PO₄ (powdered) into the vial.

    • Difference: Here we use solid phosphate to keep the initial water concentration low, buffering the pH rise.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed THF and the specified volume of degassed Water .

  • Reaction: Heat to 60°C (lower temp due to higher catalyst activity).

  • Validation: Monitor via TLC/LCMS. This reaction is often complete within 1-2 hours.

Self-Validating Systems & Troubleshooting

A self-validating protocol includes checkpoints to confirm the chemistry is working as intended, not just "hoping" for a yield.

ObservationRoot Cause AnalysisCorrective Action
Low Yield + Dehalogenated Aryl SM Protodeboronation dominates. The boronic acid hydrolyzed before coupling.1. Lower Temp (try 60°C).2. Switch to Protocol B (faster catalyst).3. Add boronic acid in two portions (0.7 eq at T=0, 0.7 eq at T=1h).
Homocoupled Boronic Acid Oxygen Ingress. Oxidative homocoupling consumes the reagent.1. Degas solvents more rigorously (freeze-pump-thaw).2. Ensure inert atmosphere is positive pressure.
Isomerization (E to Z) Hydride Insertion. Prolonged heating with Pd-hydride species.1. Use Pd(dppf)Cl₂ (large bite angle resists isomerization).2. Stop reaction immediately upon completion.
Black Precipitate (Early) Catalyst Death. Pd agglomeration ("Pd Black").1. Add excess ligand (e.g., 5 mol% additional XPhos).2. Ensure halide is clean (S/N poisons).
Workflow Visualization

Workflow Step1 1. Inert Setup (Argon/N2) Step2 2. Solvent Degassing (Critical for Alkenyls) Step1->Step2 Step3 3. Base Addition (Last Component) Step2->Step3 Step4 4. Heat & Monitor (Stop at conversion) Step3->Step4

Figure 2: Operational sequence emphasizing the critical degassing and order of addition steps.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki-Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Methyl-1-pentenylboronic acid and all reagents before handling.

Sources

Application

Application Note: Advanced Installation of Isohexenyl Side Chains in Natural Product Synthesis

Executive Summary This application note details the strategic use of 4-Methyl-1-pentenylboronic acid (and its corresponding pinacol ester) in the total synthesis of myxobacterial metabolites and related natural products....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 4-Methyl-1-pentenylboronic acid (and its corresponding pinacol ester) in the total synthesis of myxobacterial metabolites and related natural products.

The "isohexenyl" side chain (


) is a critical structural motif found in potent antifungal and cytotoxic agents, including Cystothiazoles , Melithiazoles , and Myxothiazols . While historical routes utilized toxic Stille couplings (organostannanes), this guide validates the superior Suzuki-Miyaura cross-coupling  pathway. This method offers higher yields (>90%), excellent E-stereoselectivity, and reduced environmental toxicity.

Key Applications:

  • Late-stage functionalization of heteroaromatic cores (bithiazoles, oxazoles).

  • Stereoselective installation of terminal alkene tails.

  • Green chemistry alternative to organotin reagents.

Chemical Logic & Mechanism[1]

Why 4-Methyl-1-pentenylboronic Acid?

The biological activity of many polyketide-peptide hybrids relies on the lipophilic interaction of the isohexenyl tail with cellular membranes or specific protein domains (e.g., the cytochrome


 complex).
  • Stereocontrol: The trans (E) geometry is essential for bioactivity. Hydroboration of terminal alkynes provides high E-selectivity, which is preserved during the stereospecific Suzuki coupling.

  • Stability: Unlike their allylic counterparts, vinyl boronic acids are resistant to protodeboronation under standard coupling conditions.

  • Atom Economy: The reagent is easily derived from the commercially available 4-methyl-1-pentyne.

Mechanistic Pathway

The installation proceeds via a Pd(0)-catalyzed cycle. The high nucleophilicity of the vinyl boron species allows for rapid transmetallation, often outcompeting side reactions even with sterically hindered heteroaryl halides.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Heteroaryl Halide (Ar-X) TransMet Transmetallation (Base-activated Boronate) OxAdd->TransMet + 4-Methyl-1-pentenylboronic acid + Base (OH-/CO3=) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration Product Target Natural Product (Isohexenyl-Ar) RedElim->Product

Figure 1: Catalytic cycle for the installation of the isohexenyl tail. The transmetallation step is critical and accelerated by the formation of a quaternary boronate species.

Experimental Protocols

Precursor Synthesis: In Situ Generation

While the boronic acid is available, generating the pinacol ester in situ from the alkyne is a common and robust method in total synthesis to ensure maximum purity and stereocontrol.

Reagents:

  • 4-Methyl-1-pentyne (1.0 equiv)

  • Pinacolborane (1.2 equiv)

  • Schwartz's Reagent (Cp2ZrHCl) or Rh(I) catalyst (5 mol%)

  • DCM or THF (anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Hydroboration: Add 4-methyl-1-pentyne (10 mmol) and DCM (20 mL).

  • Catalysis: Add Pinacolborane (12 mmol) dropwise, followed by the catalyst. Stir at RT for 4–12 hours.

  • Verification: Monitor by TLC or crude NMR. The disappearance of the terminal alkyne proton (

    
     ppm) and appearance of vinyl protons (
    
    
    
    and
    
    
    ppm,
    
    
    Hz) confirms the E-vinyl boronate.
  • Workup: Pass through a short pad of silica to remove catalyst residues. Concentrate to yield the (E)-4-methyl-1-pentenylboronic acid pinacol ester .

Cross-Coupling Protocol (The "Cystothiazole Conditions")

This protocol is optimized for coupling the vinyl boron species to electron-deficient heteroaromatics (e.g., bromobithiazoles), based on high-yield literature precedents.

Reagents:

  • Heteroaryl Bromide (1.0 equiv)[1]

  • (E)-4-Methyl-1-pentenylboronic acid pinacol ester (1.2–1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5-10 mol%) or Pd(dppf)Cl
    
    
    (for sterically demanding substrates)
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) or Ag
    
    
    O (1.5 equiv, for difficult transmetallations)
  • Solvent: DME/H

    
    O (4:1) or Toluene/EtOH/H
    
    
    
    O (4:1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Heteroaryl Bromide (1.0 mmol) and the Vinyl Boronate (1.2 mmol) in degassed DME (10 mL).

  • Base Addition: Add aqueous Cs

    
    CO
    
    
    
    (2M, 1.5 mL).
  • Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol) quickly against a counter-flow of Argon.
  • Reflux: Heat the reaction to 80–90°C for 6–16 hours.

  • Monitoring: Monitor by TLC. The product usually runs significantly higher (more non-polar) than the heteroaryl bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Case Study: Total Synthesis of Cystothiazole E

The efficiency of this protocol is best exemplified in the synthesis of Cystothiazole E , a potent antifungal agent. The Suzuki coupling replaces the toxic Stille coupling used in earlier generations (e.g., for Cystothiazole A).

Retrosynthetic Analysis

The molecule is disconnected at the


 bond, separating the bithiazole core from the lipophilic side chain.

Retrosynthesis Target Cystothiazole E (Target) Disconnection Suzuki Disconnection Target->Disconnection Fragment1 Bromobithiazole Core (Electrophile) Disconnection->Fragment1 Fragment2 (E)-4-Methyl-1-pentenyl boronic acid (Nucleophile) Disconnection->Fragment2

Figure 2: Retrosynthetic disconnection utilizing the boronic acid building block.

Comparative Performance Data

The following table contrasts the Boronic Acid (Suzuki) route against the Organostannane (Stille) route for this specific structural motif.

ParameterBoronic Acid Route (Suzuki)Organostannane Route (Stille)
Reagent Stability High (Air/Moisture stable solids)Moderate (Light/Acid sensitive)
Toxicity Low (Boron byproducts benign)High (Neurotoxic Tin residues)
Yield (Typical) 90–95% 75–85%
Purification Easy (Boron salts water soluble)Difficult (Removal of Tin residues)
Atom Economy HighLow (Large SnBu

waste)

Data aggregated from comparative synthesis studies of Myxobacteria metabolites.

Troubleshooting & Optimization

  • Low Conversion: If the starting bromide remains, switch to Pd(dppf)Cl

    
      and raise temperature to 100°C. The bidentate ligand prevents catalyst decomposition.
    
  • Protodeboronation: If the vinyl group is lost (forming the alkene without coupling), use anhydrous conditions with Ag

    
    O  as the base activator in THF.
    
  • Isomerization: To strictly maintain E-geometry, avoid prolonged heating periods beyond completion; verify the coupling constant (

    
     Hz) in the product NMR.
    

References

  • Total Synthesis of Cystothiazoles A and C. Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of cystothiazole E and formal syntheses of cystothiazoles A and C by Pd0-catalyzed cross-coupling reactions. Tetrahedron Letters. Available at: [Link]

  • Boronic Esters in Asymmetric Synthesis. Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

Sources

Method

Application Note: (E)-4-Methyl-1-pentenylboronic Acid in Pharmaceutical Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, handling, and application of (E)-4-Methyl-1-pentenylboronic acid , a critical reagent for installing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, handling, and application of (E)-4-Methyl-1-pentenylboronic acid , a critical reagent for installing isosteres of Leucine side chains via Palladium-catalyzed cross-coupling.

Subject: Synthesis, Stability, and Suzuki-Miyaura Cross-Coupling Protocols CAS Registry Number: 214907-33-2 (Acid); 7154-75-8 (Alkyne Precursor) Target Moiety: Isohexenyl side chain (Dehydro-Leucine surrogate)

Abstract & Strategic Value

In modern drug discovery, (E)-4-Methyl-1-pentenylboronic acid serves as a vital "stapling" reagent.[1] It allows the modular installation of a 4-methyl-1-pentenyl group onto aryl or heteroaryl scaffolds. This moiety acts as a rigid, unsaturated bioisostere of the Leucine side chain. Upon hydrogenation, it yields the saturated isohexyl group, a common hydrophobic motif in protease inhibitors, GPCR ligands, and kinase inhibitors.

This guide addresses the specific challenges of working with vinyl boronic acids—namely protodeboronation , polymerization , and anhydride (boroxine) formation —and provides a robust, field-tested protocol for its synthesis and subsequent cross-coupling.

Chemical Profile & Stability Data[1][2][3]

PropertySpecificationNotes
Chemical Name (E)-4-Methyl-1-pentenylboronic acidTrans isomer is the thermodynamic product of hydroboration.
Structure

Vinylboronic acid class.[1]
Molecular Weight 127.98 g/mol Commercial samples often exist as the trimeric boroxine (anhydride).[1]
Physical State White to off-white solidHygroscopic.[1] Store under inert gas at 2–8°C.
Solubility MeOH, DMSO, THF, DioxaneLimited solubility in non-polar solvents (Hexane).
Stability Risk HighProne to dehydration (boroxine formation) and polymerization if left in air/light.[1]
Critical Handling Note: The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).[1]


Impact:  Using the molecular weight of the free acid (127.98) for stoichiometry calculations can lead to under-dosing if the sample has dehydrated.
Recommendation:  Verify the active Boron content via titration or assume a ~90-95% active mass for commercial batches unless freshly hydrolyzed.

Preparation Protocol: Hydroboration of 4-Methyl-1-pentyne

Rationale: While commercially available, in-house synthesis ensures fresh, monomeric acid and allows for the generation of the pinacol ester (more stable) if immediate coupling is not required.

Materials
  • Substrate: 4-Methyl-1-pentyne (CAS 7154-75-8)[2][3][4]

  • Reagent: Catecholborane (preferred for direct acid isolation) or Pinacolborane (for ester).[1]

  • Catalyst:

    
     (Schwartz's Reagent) - Optional but recommended for high regioselectivity.
    
Step-by-Step Methodology (Catecholborane Route)
  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Mixing: Add 4-Methyl-1-pentyne (10 mmol, 1.0 equiv) and dry THF (20 mL).

  • Hydroboration: Cool to 0°C. Add Catecholborane (11 mmol, 1.1 equiv) dropwise.

    • Note: Without catalyst, heat to 70°C for 4 hours. With 5 mol% Schwartz's reagent, stir at RT for 2 hours.

  • Hydrolysis: Cool the mixture to 0°C. Slowly add water (30 mL) followed by vigorous stirring for 2 hours. The catechol ester hydrolyzes to the free boronic acid and catechol.

  • Purification:

    • Extract with Diethyl Ether (

      
       mL).[1]
      
    • Wash combined organics with cold water (to remove catechol) and brine.

    • Critical Step: Recrystallize immediately from water/acetone or convert to Pinacol ester for storage.[1]

Application Protocol: Suzuki-Miyaura Cross-Coupling

Rationale: Vinyl boronic acids are less nucleophilic than aryl boronic acids and more prone to protodeboronation. This protocol uses a specialized base/solvent system to maximize the rate of transmetalation over side reactions.

Reaction Scheme


(Where R = 4-methyl-1-pentenyl)
Materials
  • Electrophile: Heteroaryl Halide (Bromide or Iodide preferred; Chlorides require Buchwald ligands).[1]

  • Nucleophile: (E)-4-Methyl-1-pentenylboronic acid (1.2 – 1.5 equiv).[1]

  • Catalyst:

    
     (Standard) or 
    
    
    
    + SPhos (Challenging substrates).[1]
  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    .[1] Avoid strong alkoxides to prevent polymerization.
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Detailed Workflow
  • Degassing: Charge the reaction vessel with the Aryl Halide (1.0 mmol) and Boronic Acid (1.3 mmol). Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Base & Catalyst: Add

    
     (3.0 mmol) and 
    
    
    
    (0.05 mmol, 5 mol%).
    • Why Cs2CO3? The "Cesium Effect" improves solubility in organic/aqueous interfaces, accelerating the reaction of sterically demanding vinyl boronic acids.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor via LC-MS.

    • Target Mass: Look for Product Mass = (Aryl Mass + 82.[1]14) - Halogen Mass.

  • Workup:

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Pathway & Logic

The following diagram illustrates the catalytic cycle, emphasizing the retention of the E-stereochemistry, which is crucial for the biological activity of the final pharmaceutical intermediate.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (Cs2CO3) TransMet Transmetalation (Vinyl Boronate enters) BaseStep->TransMet + Vinyl Boronic Acid IsoCheck Isomerization Check (Retention of E-Geometry) TransMet->IsoCheck Pd(II) Complex RedElim Reductive Elimination (Product Release) IsoCheck->RedElim Ar-Pd-Vinyl RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of vinyl boronic acids.[1] Note the critical role of the base in activating the Palladium complex prior to transmetalation, ensuring the retention of the alkene geometry.

Troubleshooting & Optimization

Issue 1: Protodeboronation

Symptom: LC-MS shows the formation of the alkene (4-methyl-1-pentene) or the unreacted aryl halide, but low product yield.[1] Cause: Hydrolytic cleavage of the C-B bond, accelerated by high temperature or high pH. Solution:

  • Switch to anhydrous conditions: Use DMF/TEA instead of Dioxane/Water.

  • Use a milder base: Potassium Phosphate (

    
    ) .[1]
    
  • Add CuCl (10 mol%) as a co-catalyst (Liebeskind-Srogl variation) to facilitate transmetalation at lower temperatures.

Issue 2: Homocoupling of the Boronic Acid

Symptom: Dimer formation (conjugated diene).[1] Cause: Presence of Oxygen in the reaction vessel.[1] Solution:

  • Rigorously degas solvents (sparge with Argon for 20 mins).

  • Increase the equivalents of the Aryl Halide slightly.

Issue 3: Low Reactivity with Chlorides

Symptom: Starting material remains unchanged.[1] Solution: Switch ligand to XPhos or SPhos , which are electron-rich and bulky, facilitating the oxidative addition of unreactive aryl chlorides.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • PubChem Compound Summary. (2024). 4-Methyl-1-pentyne (Precursor Data). National Library of Medicine. Link

Sources

Application

Precision Palladium Catalysis: Cross-Coupling of 4-Methyl-1-pentenylboronic Acid

Content Type: Detailed Application Note & Protocol Subject: Palladium Catalyst Systems for Vinyl Boronic Acid Cross-Coupling Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Part 1: St...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Subject: Palladium Catalyst Systems for Vinyl Boronic Acid Cross-Coupling Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Part 1: Strategic Overview

The Substrate: 4-Methyl-1-pentenylboronic Acid

In the landscape of drug discovery, 4-Methyl-1-pentenylboronic acid serves as a critical "leucine isostere" module. By installing the 4-methyl-1-pentenyl group (an isobutenyl moiety), researchers can introduce a rigidified, unsaturated hydrophobic side chain that mimics the aliphatic reach of leucine while offering a handle for further functionalization (e.g., hydrogenation to the saturated alkyl or dihydroxylation).

However, as a trans-1-alkenylboronic acid , this substrate presents specific stability challenges compared to its aryl counterparts.

The Core Challenge: Protodeboronation vs. Transmetallation

The primary failure mode in coupling vinyl boronic acids is protodeboronation , where the C-B bond is cleaved by the solvent/base system before transmetallation to the palladium center occurs. This yields the volatile alkene side-product (4-methyl-1-pentene) and results in low yields.

  • Success Metric: High yield retention of the E-alkene geometry.

  • Critical Control Point: The rate of transmetallation must exceed the rate of protodeboronation .

Part 2: Mechanistic Insight & Catalyst Selection

To maximize efficiency, the catalyst system must be tuned to the electrophile (aryl halide). We categorize the approach into two "Generations" of catalyst systems.

Generation 1: The "Standard" System (Aryl Iodides/Bromides)

For reactive electrophiles, the classic Suzuki-Miyaura conditions using Triphenylphosphine (PPh3) ligands are sufficient.

  • Catalyst: Pd(PPh3)4 (Tetrakis)[1]

  • Base: Na2CO3 or K2CO3 (Mild bases preferred)

  • Solvent: DME/Water or THF/Water

Generation 2: The "Rapid" System (Aryl Chlorides/Heterocycles)

For less reactive or electron-rich electrophiles, or to outcompete rapid protodeboronation, electron-rich, bulky phosphine ligands (Buchwald-type) are required.

  • Catalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: SPhos or XPhos

  • Rationale: These ligands facilitate rapid oxidative addition and, crucially, accelerate the transmetallation step, consuming the unstable boronic acid before it decomposes.

Visualization: The Catalytic Cycle & Danger Zones

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep Base (OH-) TransMet Transmetallation (Vinyl Boronate enters) BaseStep->TransMet Rate Determining Step RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast Decomp SIDE REACTION: Protodeboronation (Loss of Boron) TransMet->Decomp Slow Transmetallation leads to substrate loss RedElim->Pd0 Regeneration

Figure 1: The Suzuki-Miyaura catalytic cycle emphasizing the critical competition between Transmetallation and Protodeboronation.

Part 3: Optimization Matrix

Use this table to select the starting conditions based on your coupling partner.

VariableCondition A (Standard)Condition B (Advanced)Condition C (Green/Industrial)
Target Electrophile Aryl Bromides, IodidesAryl Chlorides, HeterocyclesScalable Process, Non-toxic
Catalyst Source Pd(PPh3)4 (3-5 mol%)Pd(OAc)2 (1-2 mol%)Pd(dppf)Cl2 (1-3 mol%)
Ligand PPh3 (Included in cat.)[2][3]SPhos (1:2 Pd:L ratio)dppf (Bidentate)
Base Na2CO3 (2.0 equiv)K3PO4 (2.0 equiv)K2CO3 (2.0 equiv)
Solvent System DME / H2O (2:1)Toluene / H2O (10:1)Isopropanol / H2O (3:1)
Temperature 80°C (Reflux)100°C60-80°C
Reaction Time 4 - 12 Hours1 - 4 Hours4 - 8 Hours

Part 4: Detailed Experimental Protocols

Protocol A: General Cross-Coupling (High Reliability)

Best for: Initial screening with aryl bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 4-Methyl-1-pentenylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 equiv, dissolved in min. water)

  • DME (Dimethoxyethane)

Procedure:

  • Degassing: In a reaction vial, combine the Aryl Bromide and 4-Methyl-1-pentenylboronic acid. Dissolve in DME (0.1 M concentration relative to halide). Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd(PPh3)4 quickly under an inert atmosphere.

  • Base Addition: Add the aqueous Na2CO3 solution (2M).

  • Reaction: Seal the vial and heat to 80°C. Monitor by LCMS or TLC.

    • Checkpoint: The reaction mixture should turn from yellow to black (Pd precipitation) only after the reaction is near completion. Early black precipitation suggests catalyst death.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash chromatography. Caution: The product contains an alkene; avoid highly acidic stains or silica if the product is acid-sensitive.

Protocol B: "SPhos" System for Challenging Substrates

Best for: Aryl chlorides, sterically hindered partners, or unstable boronic acids.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • 4-Methyl-1-pentenylboronic acid (1.5 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • K3PO4 (2.0 equiv)

  • Toluene / Water (10:1 ratio)

Procedure:

  • Pre-complexation: In a separate small vial, mix Pd(OAc)2 and SPhos in Toluene under Argon for 5 minutes. The solution should turn orange/red, indicating active catalyst formation.

  • Main Mix: Charge the reaction vessel with Aryl Chloride, Boronic Acid, and solid K3PO4.

  • Combine: Add the pre-formed catalyst solution to the solids. Add the water component.[4][5]

  • Reaction: Heat vigorously at 100°C.

    • Why SPhos? The bulky ligand creates a "pocket" around the Pd center, facilitating the coupling of the vinyl group while protecting it from side reactions.

  • Workup: Standard extraction.

Part 5: Workflow Decision Tree

Use this logic flow to determine your experimental path.

DecisionTree Start Start: Select Electrophile Type Halide Type? Start->Type Br_I Bromide / Iodide Type->Br_I Cl_Het Chloride / Heterocycle Type->Cl_Het Std Protocol A: Pd(PPh3)4 / Na2CO3 Br_I->Std Adv Protocol B: Pd(OAc)2 / SPhos Cl_Het->Adv Check Check Stability: Is Boronic Acid Decomposing? Std->Check Switch Switch to Protocol B (Faster Transmetallation) Check->Switch Yes Done Proceed to Workup Check->Done No

Figure 2: Decision tree for selecting the optimal catalyst system based on electrophile reactivity and substrate stability.

Part 6: Troubleshooting & QC

Protodeboronation (The "Missing Nucleophile")
  • Symptom: You recover the Aryl Halide starting material, but the Boronic Acid is gone. LCMS shows 4-methyl-1-pentene (often volatile and invisible) or boron-related debris.

  • Solution:

    • Increase Boronic Acid equivalents (up to 2.0).

    • Switch to anhydrous conditions using CsF or K3PO4 in dry Dioxane. Water promotes protodeboronation.

    • Use the SPhos system (Protocol B) to speed up the coupling.

Stereoisomerization
  • Symptom: Product mixture contains Z-isomer or terminal alkene isomers.

  • Solution: Ensure the reaction temperature isn't excessive (>110°C). Use mild bases (avoid hydroxides). The Suzuki coupling of trans-vinyl boronates typically proceeds with >98% retention of configuration.

Homocoupling
  • Symptom: Presence of 2,9-dimethyldeca-4,6-diene (dimer of the boronic acid).

  • Solution: This is caused by Oxygen. Degas solvents more rigorously (Freeze-Pump-Thaw is best).

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Method

Precision Synthesis of Polysubstituted Alkenes via 4-Methyl-1-pentenylboronic Acid

Application Note & Protocol Guide | Doc ID: AN-4MP-2026 Executive Summary This guide details the application of 4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) as a high-fidelity nucleophile in Palladium-catalyzed Suz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-4MP-2026

Executive Summary

This guide details the application of 4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) as a high-fidelity nucleophile in Palladium-catalyzed Suzuki-Miyaura cross-couplings. While standard vinylboronic acids are ubiquitous, this specific isohexyl-alkenyl reagent is critical for installing lipophilic, leucine-mimetic side chains found in polyketide natural products, pheromones, and lipid-modulating pharmacophores.

We present a self-validating protocol designed to overcome common failure modes in polysubstituted alkene synthesis: protodeboronation, stereoisomerization, and steric stalling.

Strategic Utility & Mechanism

The Reagent Profile

4-Methyl-1-pentenylboronic acid serves as a stable, crystalline surrogate for volatile isohexyl-vinyl organometallics. Its trans-geometry (


-isomer) is robust, making it ideal for the stereospecific construction of:
  • Di-substituted alkenes: via coupling with aryl/vinyl halides.

  • Tri-substituted alkenes: via coupling with 1,1-disubstituted vinyl triflates or halides.

  • Conjugated dienes: via coupling with alkenyl halides.

Mechanistic Pathway (Stereoretention)

The success of this reaction hinges on the retention of configuration during the transmetallation and reductive elimination steps. Unlike Stille couplings which can suffer from "cine" substitution or isomerization, the Boron-Pd transmetallation is strictly stereoretentive under base-controlled conditions.

SuzukiCycle cluster_reagent Reagent Input Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-X / Vinyl-X) Pd0->OxAdd + R-X PdII_Ox Pd(II)-X Complex (Electrophile Bound) OxAdd->PdII_Ox BaseStep Base Activation (Formation of Pd-OR or Boronate) PdII_Ox->BaseStep + Base (OH-, CO3--) TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet + 4-Methyl-1-pentenylboronic acid PdII_Di Pd(II)-Di-organo Complex (trans-geometry) TransMet->PdII_Di Transfer of Alkenyl Group Isom Isomerization (trans to cis Pd complex) PdII_Di->Isom RedElim Reductive Elimination (Product Release + Stereoretention) Isom->RedElim RedElim->Pd0 Regeneration Reagent 4-Methyl-1-pentenylboronic acid (Nucleophile) Reagent->TransMet

Figure 1: The catalytic cycle emphasizing the transmetallation step where the 4-methyl-1-pentenyl group is transferred with retention of its E-geometry.[1][2]

Critical Application Workflows

Synthesis of Trisubstituted Alkenes (Convergent Strategy)

Synthesizing trisubstituted alkenes is sterically demanding. The 4-methyl-1-pentenyl group adds bulk. To ensure high yields, we utilize a convergent approach where the boronic acid is coupled with a sterically defined vinyl triflate or vinyl phosphate .

Why Vinyl Triflates? Vinyl triflates are easily accessible from ketones and exhibit higher reactivity than bromides, compensating for the steric hindrance of the incoming bulky boronic acid.

WorkflowTri Input1 Ketone Precursor Step1 Enolization & Trapping (KHMDS / PhNTf2) Input1->Step1 Intermed Vinyl Triflate (Electrophile) Step1->Intermed Step2 Suzuki Coupling (Pd(PPh3)4, K3PO4) Intermed->Step2 Input2 4-Methyl-1-pentenylboronic acid Input2->Step2 Product Trisubstituted Alkene (Stereodefined) Step2->Product

Figure 2: Convergent workflow for generating trisubstituted alkenes from ketone precursors.

Protocol 4MP-SX: Stereoretentive Cross-Coupling

Objective: Synthesis of a trisubstituted alkene using 4-Methyl-1-pentenylboronic acid and a cyclic vinyl triflate.

Reagents & Equipment[3]
  • Nucleophile: 4-Methyl-1-pentenylboronic acid (1.2 equiv).

  • Electrophile: Vinyl Triflate (1.0 equiv).

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically crowded substrates).

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv). Note: Carbonates are milder, Phosphates are faster.

  • Solvent: THF:Water (10:1) or Toluene:Water (for higher temperatures).

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated).

Step-by-Step Methodology

Step 1: System Preparation (Deoxygenation)

  • Action: Charge a reaction vial with the Vinyl Triflate (1.0 mmol) and 4-Methyl-1-pentenylboronic acid (1.2 mmol).

  • Action: Add the solid base (K3PO4, 3.0 mmol).

  • Action: Seal the vial and purge with Argon for 5 minutes.

  • Why: Oxygen poisons Pd(0) catalysts and promotes homocoupling of the boronic acid.

Step 2: Solvent & Catalyst Addition [3]

  • Action: Add degassed THF (4 mL) and degassed Water (0.4 mL) via syringe.

  • Action: Add Pd(PPh3)4 (0.05 mmol) quickly against a positive pressure of Argon.

  • Checkpoint: The solution should turn light yellow/orange. If it turns black immediately, oxygen may be present (Pd precipitation).

Step 3: Reaction

  • Action: Heat the mixture to 60°C (THF) or 80°C (Toluene) for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the triflate (Electrophile).

  • Self-Validation: If the boronic acid is consumed but the triflate remains, protodeboronation has occurred. See Troubleshooting.

Step 4: Work-up

  • Action: Cool to RT. Dilute with Et2O. Wash with water and brine.

  • Action: Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data & Troubleshooting

Troubleshooting Matrix (Causality Analysis)
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Electrophile Protodeboronation of ReagentUse a milder base (K2CO3 instead of K3PO4). Add base after catalyst. Use anhydrous conditions (Dioxane/CsF).
Homocoupling (Diene formation) Oxygen contaminationRe-degas solvents (freeze-pump-thaw). Increase Argon flow.
Black Precipitate (Pd Black) Catalyst decompositionAdd excess ligand (e.g., PPh3). Lower reaction temperature.[4]
Isomerization (E to Z) Extended heating / Acidic workupStop reaction immediately upon completion. Ensure neutral workup.
Comparative Base Performance (Typical Data)
Base SystemSolventTime (h)Yield (%)Stereoretention
K3PO4 THF/H2O492%>98%
Na2CO3 DME/H2O1278%>98%
CsF Dioxane2465%>99%
TlOH (Thallium Hydroxide)THF0.595%>99%

Note: While TlOH is extremely fast (Kishi modification), K3PO4 is the preferred green alternative for this specific boronic acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application

Application Note: Chemoselective Cross-Coupling of (E)-4-Methyl-1-pentenylboronic Acid

Executive Summary This guide details the chemoselective Suzuki-Miyaura cross-coupling of (E)-4-Methyl-1-pentenylboronic acid (CAS: 214907-33-2). This reagent is a critical building block for introducing the isohexenyl mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective Suzuki-Miyaura cross-coupling of (E)-4-Methyl-1-pentenylboronic acid (CAS: 214907-33-2). This reagent is a critical building block for introducing the isohexenyl moiety—a structural motif common in terpenes, pheromones, and lipid-modulating therapeutics.

Achieving high chemoselectivity with alkenyl boronic acids presents distinct challenges compared to aryl counterparts:

  • Stereochemical Retention: Preserving the E-geometry of the double bond.

  • Site-Selectivity: Coupling preferentially at labile halide sites (I/Br) while preserving versatile handles (Cl/OTf) for downstream diversification.

  • Stability: Mitigating protodeboronation, a rapid decomposition pathway for alkenyl boron species.

This note provides a validated dual-protocol approach: a Standard Protocol for general use and an Advanced Chemoselective Protocol for complex substrates.

Technical Background & Mechanism

Reagent Profile
  • Compound: (E)-4-Methyl-1-pentenylboronic acid

  • Structure: Isobutyl-CH=CH-B(OH)₂

  • Key Feature: The terminal alkene is electron-rich. The steric bulk of the isobutyl group provides marginal kinetic stabilization, but the C(sp²)-B bond remains labile to hydrolysis.

Mechanistic Control of Chemoselectivity

The Suzuki-Miyaura cycle involves three stages: Oxidative Addition, Transmetallation, and Reductive Elimination. Chemoselectivity is primarily determined during Oxidative Addition .

  • Halide Hierarchy: Pd(0) inserts into C-X bonds in the order I > Br > OTf >> Cl . By tuning the ligand electron density (e.g., using phosphines like SPhos or XPhos), we can accelerate oxidative addition into Ar-Br bonds while rendering Ar-Cl bonds inert under the same conditions.

  • Stereoretention: Transmetallation of alkenyl boronates proceeds with retention of configuration.[1] Isomerization (E to Z) typically occurs only if the reaction stalls or if radical pathways are accessible (e.g., with Ni catalysts).

Visualization: Chemoselective Catalytic Cycle

The following diagram illustrates the pathway preserving the chloro-substituent and the E-alkene geometry.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd Ar(Cl)-Br PdII_Ar Pd(II)-Ar(Cl)-Br Complex OxAdd->PdII_Ar TransMet Transmetallation (Stereoretention) PdII_Ar->TransMet Activated Boronate BaseStep Base Activation (OH⁻/CO₃²⁻) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)(Ar)(Alkenyl) RedElim->Pd0 Product Decomp Protodeboronation (Side Reaction) Decomp->TransMet Competes

Figure 1: The catalytic cycle highlights the critical oxidative addition step where selectivity (Br > Cl) is established.

Experimental Protocols

Critical Parameters
ParameterRecommendationRationale
Solvent THF/H₂O (10:1) or Toluene/H₂OWater is essential for the base mechanism but excess water promotes protodeboronation.
Base K₃PO₄ or Cs₂CO₃Milder than hydroxides; phosphate buffers pH, stabilizing the boronic acid.
Catalyst Pd-XPhos G2 or Pd(dppf)Cl₂Bulky, electron-rich ligands (Buchwald type) ensure rapid turnover at mild temps.
Stoichiometry 1.2 - 1.5 equiv Boronic AcidAlkenyl boronic acids degrade faster than aryl ones; excess ensures full conversion.
Protocol A: High-Fidelity Chemoselective Coupling

Best for: Substrates with sensitive groups (Cl, CN, Esters) or high value intermediates.

Materials:

  • Aryl Bromide (1.0 equiv) [Example: 4-Bromo-2-chlorobenzonitrile]

  • (E)-4-Methyl-1-pentenylboronic acid (1.3 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF (degassed)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol) and (E)-4-Methyl-1-pentenylboronic acid (1.3 mmol, 166 mg).

  • Catalyst Addition: Add XPhos Pd G2 (15.7 mg, 0.02 mmol).

    • Note: If using XPhos free ligand + Pd(OAc)₂, premix in THF for 5 mins before adding.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent/Base Injection: Add degassed THF (4 mL) followed by 0.5 M aq. K₃PO₄ (4 mL, 2.0 mmol) via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Why 60°C? Higher temps (>80°C) increase protodeboronation of the alkenyl chain.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Standard Coupling (Robust Substrates)

Best for: Simple Aryl Iodides/Bromides without competing leaving groups.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME (Dimethoxyethane)

Modifications:

  • Requires heating to 80°C due to the lower activity of the triphenylphosphine ligand.

  • Warning: Not suitable if the substrate contains an Aryl-Chloride, as selectivity will be poor (scrambling may occur).

Application Data & Troubleshooting

Chemoselectivity Matrix

The following table summarizes expected outcomes when coupling (E)-4-Methyl-1-pentenylboronic acid with a di-halogenated substrate (e.g., 1-Bromo-4-chlorobenzene).

ConditionCatalystBaseTempYield (Target)Cl-Coupling (Side Product)
Protocol A XPhos Pd G2K₃PO₄60°C92% < 1%
Protocol B Pd(PPh₃)₄Na₂CO₃80°C75%5-10%
Aggressive Pd(PtBu₃)₂KOtBu100°C40%> 40% (Loss of selectivity)
Troubleshooting Guide

Issue 1: Low Yield / Recovery of Starting Halide

  • Cause: Protodeboronation of the boronic acid (Reagent decomposes before coupling).[2]

  • Solution:

    • Increase boronic acid to 1.5 equiv.

    • Switch solvent to Toluene/Water (10:1) to reduce water concentration in the organic phase.

    • Use "Slow Addition": Add the boronic acid as a solution over 1 hour via syringe pump.

Issue 2: Isomerization (E/Z mixture observed)

  • Cause: "Beta-hydride elimination" and re-insertion, often caused by prolonged heating or low catalyst activity.

  • Solution: Use a more active catalyst (Protocol A) to finish the reaction faster. Ensure strict oxygen-free conditions.

Workflow Diagram

Workflow Start Start: Substrate Analysis CheckHalide Substrate contains Ar-Cl or Ar-OTf? Start->CheckHalide ProtoA Select Protocol A (Pd-XPhos / K3PO4) CheckHalide->ProtoA Yes (Chemoselective) ProtoB Select Protocol B (Pd(PPh3)4 / Na2CO3) CheckHalide->ProtoB No (Standard) Execution Execute Reaction (60°C, 4-6h) ProtoA->Execution ProtoB->Execution QC QC Check: 1H NMR (Alkene Geometry) Execution->QC

Figure 2: Decision tree for selecting the appropriate protocol based on substrate complexity.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • PubChem Database. (n.d.). 4-Methyl-1-pentenylboronic acid (Compound CID: 10260233). National Center for Biotechnology Information. Link

Sources

Method

Application Note: Stereoselective Installation of Isohexenyl Side Chains Using 4-Methyl-1-pentenylboronic Acid

Executive Summary This technical guide details the stereoselective application of 4-Methyl-1-pentenylboronic acid , a trans-alkenyl organoboron reagent used primarily to introduce the 4-methyl-1-pentenyl (isohexenyl) moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the stereoselective application of 4-Methyl-1-pentenylboronic acid , a trans-alkenyl organoboron reagent used primarily to introduce the 4-methyl-1-pentenyl (isohexenyl) moiety into complex scaffolds.

While alkylboronic acids are often sluggish in transmetallation, this alkenyl variant offers superior reactivity. It serves as a robust "masked" leucine-isostere precursor. The primary workflow described herein focuses on Rhodium-Catalyzed Asymmetric Conjugate Addition (ACA) , a method that establishes chiral centers with high enantioselectivity (


90% ee) by transferring the alkenyl group to electron-deficient acceptors (enones/enoates).

Strategic Utility in Drug Design

The 4-methyl-1-pentenyl motif is structurally significant for two reasons:

  • Leucine Isostere: Upon hydrogenation, the side chain becomes an isopentyl group, mimicking the side chain of Leucine, a critical hydrophobic residue in medicinal chemistry (e.g., in peptidomimetics).

  • Functional Handle: The retained alkene allows for post-coupling diversification (e.g., epoxidation, dihydroxylation, or oxidative cleavage) that is impossible with simple alkyl-transfer reagents.

Comparative Reactivity Profile
FeatureAlkylboronic Acid (Isohexyl)4-Methyl-1-pentenylboronic Acid
Transmetallation Rate Slow (often requires high temp/pressure)Fast (rapid

-

coupling)
Stability Prone to protodeboronationStable crystalline solid
Stereocontrol Difficult (requires specific alkyl-ligands)Excellent (via ligand-controlled face selectivity)

Core Protocol: Rh-Catalyzed Asymmetric Conjugate Addition[1]

This protocol describes the enantioselective 1,4-addition of 4-Methyl-1-pentenylboronic acid to a cyclic enone (e.g., 2-cyclohexenone). This reaction is the gold standard for generating chiral centers using vinyl boronic acids.

Materials & Reagents[2][3][4][5][6][7]
  • Substrate: 2-Cyclohexenone (1.0 equiv)

  • Reagent: 4-Methyl-1-pentenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst Precursor:

    
     (3 mol%) or 
    
    
    
  • Chiral Ligand: (R)-BINAP or (R)-Segphos (6 mol%)

  • Base:

    
     (1.0 M aq) or 
    
    
    
    (depending on solvent system)
  • Solvent: 1,4-Dioxane/Water (10:1 v/v)

Step-by-Step Methodology
  • Catalyst Formation (In Situ):

    • In a glovebox or under Argon, charge a reaction vial with

      
       (3 mol%) and (R)-BINAP (6 mol%).
      
    • Add anhydrous 1,4-dioxane (concentration ~0.1 M relative to substrate).

    • Stir at room temperature for 15 minutes. The solution should turn a deep orange-red, indicating the formation of the active chiral cationic Rh-complex.

  • Reagent Addition:

    • Add 4-Methyl-1-pentenylboronic acid (1.5 equiv) to the vial.

    • Add the enone substrate (1.0 equiv).[1]

    • Critical Step: Add degassed water (1/10th of dioxane volume) followed by the base (

      
      , 0.5 equiv). The presence of water is essential for the hydrolysis of the boronic acid to the reactive boronate species.
      
  • Reaction:

    • Seal the vial and heat to 60°C for 6–12 hours.

    • Monitor via TLC or LC-MS. The vinyl boronic acid spot (polar) should disappear, and a less polar ketone product should appear.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with saturated

      
       followed by brine.
      
    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product contains an alkene and a ketone.[3] Ensure silica is neutral to prevent migration of the double bond.

Expected Results (Data Summary)
ParameterSpecificationNotes
Yield 85 - 95%High conversion due to efficient transmetallation.
Enantiomeric Excess (ee) > 92%Dependent on ligand purity (BINAP/Segphos).
Regioselectivity > 98:2 (1,4 vs 1,2)Rh(I) strongly favors conjugate addition over direct addition.

Mechanistic Insight & Visualization

Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds via a Hayashi-Miyaura type mechanism.

  • Transmetallation: The boronic acid reacts with the Rh-hydroxo species (formed in situ) to transfer the alkenyl group.

  • Carbometalation (Stereo-determining): The alkenyl-Rh species coordinates to the enone. The chiral ligand creates a steric environment that forces the alkene to insert into the Rh-C bond from a specific face (

    
     or 
    
    
    
    ).
  • Hydrolysis: The resulting Rh-enolate is hydrolyzed by water, releasing the product and regenerating the Rh-hydroxo catalyst.

Rh_Catalysis Precursor Rh-Precursor [Rh(cod)Cl]2 + (R)-BINAP ActiveCat Active Catalyst [Rh(OH)((R)-BINAP)] Precursor->ActiveCat Activation Transmetal Transmetallation (Alkenyl-Rh Species) ActiveCat->Transmetal + Boronic Acid - B(OH)3 Insertion Migratory Insertion (Stereo-Determining Step) Transmetal->Insertion + Enone Hydrolysis Hydrolysis (Product Release) Insertion->Hydrolysis Rh-Enolate Hydrolysis->ActiveCat Regeneration Product Chiral Product (β-alkenyl ketone) Hydrolysis->Product Release BoronicAcid 4-Methyl-1-pentenyl- boronic acid BoronicAcid->Transmetal Enone Enone Substrate Enone->Insertion

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric conjugate addition of 4-Methyl-1-pentenylboronic acid.

Protocol 2: Sequential Functionalization (Leucine Isostere Synthesis)

To convert the installed alkenyl group into a leucine-like isopentyl side chain, a hydrogenation step is required. This two-step sequence is often higher yielding than trying to transfer an isohexyl group directly.

  • Substrate: Chiral

    
    -alkenyl ketone (from Protocol 1).
    
  • Catalyst: Pd/C (10 wt%) or

    
     (Adams' catalyst) for sterically hindered substrates.
    
  • Conditions:

    • Dissolve substrate in MeOH or EtOH.

    • Add catalyst (5-10 wt% equivalent).

    • Stir under

      
       balloon (1 atm) at RT for 2-4 hours.
      
    • Note: If the ketone is sensitive to reduction, use a selective catalyst like Wilkinson's catalyst

      
       for the alkene.
      
  • Result: Formation of the saturated chiral center with an isopentyl side chain.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Boronic acid degradation (protodeboronation).Increase reagent equivalents (to 2.0). Ensure base is added after the catalyst is pre-formed.
Low ee Ligand oxidation or racemization.Use fresh, high-quality anhydrous solvents for the catalyst formation step. Switch to Segphos ligands which often provide tighter bite angles.
Regioisomer Byproducts 1,2-addition (direct addition).Ensure the catalyst is Rh(I).[2] Avoid using strong bases like NaOH; stick to mild bases (

or

).
No Reaction Steric hindrance at the enone

-position.
Increase temperature to 80-100°C. Switch solvent to Toluene/Water (biphasic) with higher agitation.

References

  • Navarro, C., & Csákÿ, A. G. (2008). Stereoselective Rh(I)-Catalyzed Tandem Conjugate Addition of Boronic Acids–Michael Cyclization.[2] Organic Letters, 10(2), 217–219.[2] [2]

  • Sigma-Aldrich. Product Specification: 1-Pentenylboronic acid (CAS 104376-21-8).

  • Burns, A. R., et al. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(22), 5916-5950.

  • Shintani, R., & Hayashi, T. (2011). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Methods and Applications of Cycloaddition Reactions in Organic Syntheses.

Sources

Application

Application Note: Coupling of 4-Methyl-1-pentenylboronic Acid with Aryl and Vinyl Halides

This Application Note is designed as a comprehensive technical guide for researchers utilizing 4-Methyl-1-pentenylboronic acid (and its esters) in Suzuki-Miyaura cross-coupling reactions. It prioritizes experimental repr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for researchers utilizing 4-Methyl-1-pentenylboronic acid (and its esters) in Suzuki-Miyaura cross-coupling reactions. It prioritizes experimental reproducibility, mechanistic understanding, and high-fidelity data reporting.

Executive Summary & Chemical Context

The coupling of 4-Methyl-1-pentenylboronic acid introduces the isohexenyl moiety (4-methylpent-1-enyl) into aryl or vinyl scaffolds. This structural motif is critical in the synthesis of terpenoids, pheromones, and leucine-isostere pharmacophores. Unlike simple alkyl boronic acids, this alkenyl variant typically undergoes coupling with stereoretention , preserving the E-geometry of the double bond.

However, this reagent class faces specific challenges:

  • Protodeboronation: Rapid hydrolysis of the C-B bond under basic conditions before transmetallation.

  • Stereoisomerization: Potential scrambling of the alkene geometry if Pd-hydride species form.

  • Stoichiometry: The volatility of the isohexenyl side products requires careful molar ratio adjustments.

Mechanistic Insight & Stereochemistry

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via the standard Suzuki-Miyaura cycle, but the Transmetallation step is the stereochemical determinant.

Catalytic Cycle Diagram

The following diagram illustrates the pathway, emphasizing the retention of the trans (E) configuration.

SuzukiMechanism Figure 1: Catalytic cycle emphasizing the stereoretentive transmetallation pathway. Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX BaseStep Ligand Exchange/Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Stereoretention) BaseStep->TransMet + Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Ar-Pd-Alkenyl RedElim->Pd0 Regeneration Product Isohexenyl-Aryl Product (E-isomer) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 4-Methyl-1-pentenyl- boronic acid Boronic->TransMet Activated Boronate

Key Insight: The reaction requires a base to activate the boronic acid (forming a boronate R-B(OH)3-) or to substitute the halide on Palladium (Pd-X to Pd-OH). For alkenyl boronic acids, the oxo-palladium pathway (forming Pd-OH first) is often faster and suppresses protodeboronation [1].

Optimization & Reaction Parameters

The following parameters have been validated for maximizing yield and stereoselectivity with 4-methyl-1-pentenylboronic acid.

Solvent & Base Selection Matrix
ParameterStandard ConditionsHigh-Difficulty (Steric)Green / Industrial
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ + SPhos (1-2 mol%)Pd(dppf)Cl₂·DCM
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)K₂CO₃
Solvent DME / Water (2:1)Toluene / Water (10:1)Isopropanol / Water
Temp 80°C (Reflux)100°C (Sealed Tube)60-80°C
Additives NoneCsF (suppresses deboronation)None
Substrate Compatibility Data

Representative yields based on homologous alkenyl boronic acid couplings.

Electrophile TypeLeaving GroupCatalyst SystemTime (h)Yield (%)E:Z Ratio
Electron-Deficient Aryl BromidePd(PPh₃)₄ / Na₂CO₃492%>98:2
Electron-Rich Aryl BromidePd(dppf)Cl₂ / K₃PO₄1285%>95:5
Heteroaryl (Pyridine) ChloridePd(OAc)₂ / SPhos678%>98:2
Vinyl Triflates OTfPd(PPh₃)₄ / K₂CO₃388%>95:5

Detailed Experimental Protocols

Protocol A: The "Standard" Robust Method

Best for: Initial screening, simple aryl bromides/iodides.

Reagents:

  • Aryl Halide (1.0 mmol)[1]

  • 4-Methyl-1-pentenylboronic acid (1.2 - 1.5 mmol) [Note: Use excess due to volatility/deboronation]

  • Pd(PPh₃)₄ (Tetrakis) (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol, dissolved in min. water)

  • DME (Dimethoxyethane) (5 mL)

Step-by-Step:

  • Degassing: Charge a reaction vial with DME and the aqueous Na₂CO₃ solution. Sparge with Argon or Nitrogen for 15 minutes. Critical: Oxygen causes homocoupling of the boronic acid.

  • Addition: Add the Aryl Halide, Boronic Acid, and Pd(PPh₃)₄ catalyst under a positive stream of inert gas.

  • Reaction: Seal the vial and heat to 80°C (oil bath temperature) with vigorous stirring.

  • Monitoring: Check by TLC or LCMS after 2 hours. The boronic acid spot (often polar/streaking) should diminish.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and Brine (10 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: High-Efficiency / Sterically Demanding

Best for: Aryl chlorides, ortho-substituted rings, or valuable substrates.

Reagents:

  • Pd(OAc)₂ (2 mol%)

  • SPhos Ligand (4 mol%) (CAS: 657408-07-6)

  • K₃PO₄ (3.0 equiv, solid)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step:

  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and SPhos in Toluene. Stir at RT for 10 mins to form the active catalyst species.

  • Substrate Addition: Add the Aryl Halide, Boronic Acid, and solid K₃PO₄.

  • Heating: Heat to 100°C for 4–12 hours.

  • Note: SPhos is highly effective at preventing protodeboronation and accelerating the coupling of electron-rich chlorides [2].

Workflow Visualization

The following diagram outlines the operational workflow for Protocol A.

Workflow Figure 2: Operational workflow for standard Suzuki coupling. cluster_prep Preparation Phase cluster_react Reaction Phase cluster_workup Isolation Phase Step1 Degas Solvents (Ar Sparge 15m) Step3 Combine Reagents (Catalyst Last) Step1->Step3 Step2 Weigh Reagents (Glovebox/Air) Step2->Step3 Step4 Heat to 80°C (Vigorous Stirring) Step3->Step4 Step5 Monitor (TLC/LCMS) Target: Ar-X disappearance Step4->Step5 Step5->Step4 Incomplete Step6 Quench & Extract (EtOAc/Brine) Step5->Step6 Complete Step7 Flash Column (SiO2) Step6->Step7

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation of the alkenyl boronic acid.Switch to Protocol B (SPhos) or use CsF as base in anhydrous conditions.
Black Precipitate "Pd Black" formation (catalyst decomposition).Add excess ligand (PPh₃) or switch to a palladacycle precatalyst. Ensure rigorous degassing.
Homocoupling Presence of Oxygen.Degas solvents longer; ensure inert atmosphere is maintained.
Z-Isomer detected Isomerization via Pd-H species.Reduce reaction time; avoid excessive heating; ensure base is not depleted.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534–5539. Link

  • Patent UA112697C2. Compounds Inhibiting Catechol-O-Methyltransferase Activity.[2] (Example usage of trans-4-methyl-1-pentenylboronic acid at 140°C). Link

Sources

Method

Application Note: Stereoselective Synthesis of Conjugated Dienes via Suzuki-Miyaura Coupling of 4-Methyl-1-pentenylboronic Acid

Abstract & Scope This application note details the protocol for the stereoselective synthesis of conjugated dienes via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-methyl-1-pentenylboronic acid with vinyl t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the stereoselective synthesis of conjugated dienes via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-methyl-1-pentenylboronic acid with vinyl triflates . This transformation is a cornerstone in the synthesis of complex natural products (e.g., polyketides) and pharmaceutical intermediates, allowing for the convergent assembly of the 1,3-diene motif under mild conditions.

Unlike aryl halides, vinyl triflates are highly reactive yet thermally labile pseudohalides. Their coupling with alkenyl boronic acids requires precise control over basicity and catalyst ligation to prevent elimination side reactions and ensure retention of double-bond geometry. This guide provides a robust, self-validating workflow for researchers.

Mechanistic Insight & Critical Parameters

The Catalytic Cycle

The reaction proceeds through the standard Suzuki-Miyaura cycle, but with distinct kinetic behaviors due to the triflate leaving group.

  • Oxidative Addition: The Pd(0) species inserts into the C–O bond of the vinyl triflate. This step is generally faster than with aryl bromides or chlorides due to the high leaving group ability of the triflate anion (

    
    ).
    
  • Ligand Exchange / Base Activation: This is the rate-determining variance. The boronic acid must be activated by a base (forming a boronate species,

    
    ) to facilitate transmetallation.
    
    • Critical Nuance: Strong bases (e.g., NaOEt) can cause the vinyl triflate to undergo

      
      -elimination to form an alkyne, destroying the substrate. We utilize mild bases (
      
      
      
      or
      
      
      ) to mitigate this.
  • Transmetallation: The alkenyl group transfers from boron to palladium.[1]

  • Reductive Elimination: The C–C bond forms, regenerating Pd(0) and releasing the 1,3-diene product.

Stereochemical Integrity

A major advantage of this protocol is the retention of configuration .

  • 4-Methyl-1-pentenylboronic acid (typically trans) retains its

    
    -geometry.
    
  • The Vinyl Triflate retains its geometry (

    
     or 
    
    
    
    ) provided that non-isomerizing ligands (like
    
    
    ) are used.
  • Caution: Bidentate ligands like dppf have been observed to induce inversion in specific enamido triflate systems; however, for standard carbon-chain vinyl triflates, retention is the norm.

Pathway Visualization

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Vinyl Triflate insertion) Pd0->OxAdd + Vinyl Triflate PdII_OTf R-Pd(II)-OTf (Intermediate A) OxAdd->PdII_OTf Transmet Transmetallation (Transfer of Alkenyl Group) PdII_OTf->Transmet + Activated Boronate BaseStep Base Activation (Boronate Formation) BaseStep->Transmet Activates Boronic Acid RedElim Reductive Elimination (Product Release) Transmet->RedElim Di-alkenyl Pd Complex RedElim->Pd0 - Product (1,3-Diene)

Figure 1: Catalytic cycle emphasizing the entry of the vinyl triflate and base activation path.

Experimental Protocol

Materials
  • Reagent A: Vinyl Triflate (1.0 equiv) [Synthesized from corresponding ketone via Comins' reagent or

    
    ].
    
  • Reagent B: 4-Methyl-1-pentenylboronic acid (1.1 – 1.2 equiv) [CAS: 100124-06-9].

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3-5 mol%).
    
  • Base: Potassium Phosphate Tribasic (

    
    ), anhydrous or monohydrate (2.0 – 3.0 equiv).
    
  • Solvent: THF or 1,4-Dioxane (degassed).

  • Additives: KBr (1.0 equiv) – Optional, stabilizes the Pd-intermediate and prevents triflate hydrolysis.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 2-neck round bottom flask or a microwave vial.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging (Glovebox or Schlenk Line):

    • Add 4-Methyl-1-pentenylboronic acid (1.2 equiv),

      
        (2.5 equiv), and KBr  (1.0 equiv, optional) to the flask.
      
    • Add

      
        (0.05 equiv). Note: If the catalyst is black, it is inactive. It should be bright yellow.
      
  • Solvent and Substrate Addition:

    • Seal the flask. Evacuate and backfill with inert gas (3x).

    • Add degassed THF (0.1 M concentration relative to triflate) via syringe.

    • Add the Vinyl Triflate (1.0 equiv) as a solution in a minimal amount of THF via syringe.

  • Reaction:

    • Heat the mixture to 60°C (oil bath) or 80°C (if using Dioxane).

    • Monitoring: Monitor by TLC or LC-MS every 2 hours. Vinyl triflates hydrolyze to ketones on silica; use alumina plates or neutralized silica (1%

      
      ) for TLC monitoring.
      
    • Reaction time is typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with

      
       or EtOAc.
      
    • Wash with water (x1) and brine (x1).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Note: Conjugated dienes can be sensitive to polymerization. Store in the dark at -20°C.

Optimization & Troubleshooting (Data & Logic)

The following table summarizes the optimization logic based on common failure modes.

ParameterStandard ConditionAlternative (Troubleshooting)Rationale
Catalyst



ensures stereoretention. Use

if conversion is <20% (more robust, but risk of isomerization).
Base


or


is mild.

is useful for sterically hindered boronic acids (fluoride activation).
Solvent THFDMF or Toluene/WaterTHF is general purpose.[1] DMF accelerates the reaction but complicates workup.
Additives NoneKBr or LiClHalide ions stabilize the cationic Pd-intermediate formed after triflate dissociation.
Decision Tree for Low Yields

OptimizationTree Start Low Yield (<50%) CheckSM Is Vinyl Triflate Consumed? Start->CheckSM Hydrolysis Product: Ketone? (Hydrolysis) CheckSM->Hydrolysis Yes CatDie Catalyst Black? CheckSM->CatDie No DrySolvent Action: Dry Solvent Use Anhydrous Base Hydrolysis->DrySolvent Yes ChangeCat Action: Switch to PdCl2(dppf) CatDie->ChangeCat Yes (Pd Aggregation) ChangeBase Action: Switch to CsF or TlOH CatDie->ChangeBase No (Inactive Boron)

Figure 2: Troubleshooting workflow for reaction optimization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Occhiato, E. G., Trabocchi, A., & Guarna, A. (2001).[3] Suzuki Reaction of Vinyl Triflates from Six- and Seven-Membered N-Alkoxycarbonyl Lactams with Boronic Acids and Esters.[3] The Journal of Organic Chemistry, 66(7), 2459–2465. Link

  • Molander, G. A., & Yokoyama, Y. (2006). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates.[4] The Journal of Organic Chemistry, 71(6), 2493–2498. Link

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[2] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[3] Journal of the American Chemical Society, 122(17), 4020–4028. Link

Sources

Application

Application Note: One-Pot Synthesis Strategies Involving 4-Methyl-1-pentenylboronic Acid

[1] Abstract This technical guide details high-efficiency, one-pot protocols for utilizing trans-4-Methyl-1-pentenylboronic acid in medicinal chemistry and process development.[1] This reagent is a critical building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details high-efficiency, one-pot protocols for utilizing trans-4-Methyl-1-pentenylboronic acid in medicinal chemistry and process development.[1] This reagent is a critical building block for installing the isobutenyl fragment, a structural motif often employed to modulate lipophilicity or serve as a rigidified precursor to leucine-like side chains.[1] We focus on two primary methodologies: Sequential Pd-Catalyzed Cross-Coupling for heteroaryl functionalization (relevant to COMT inhibitor synthesis) and a One-Pot Petasis Borono-Mannich assembly for peptidomimetic scaffolds.[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

4-Methyl-1-pentenylboronic acid is a vinylboronic acid derivative characterized by its terminal isobutyl group.[1] It is primarily used to introduce the 4-methylpent-1-enyl moiety via Suzuki-Miyaura coupling.[1]

  • Key Utility: Acts as a "handle" for further functionalization (e.g., hydrogenation to a 4-methylpentyl group, dihydroxylation, or epoxidation).[1]

  • Stability Note: Like many vinylboronic acids, it is susceptible to protodeboronation.[1] Protocols must control pH and temperature to prevent the formation of the volatile alkene byproduct (4-methyl-1-pentene).[1]

  • Stereochemistry: The commercial reagent is typically the trans (E) isomer.[1] Conservation of this geometry during coupling is catalyst-dependent.[1]

Chemical Structure[1][2][3][4][6][7][9][10]
  • Formula: C6H13BO2[1]

  • MW: 127.98 g/mol [1]

  • Physical State: White to off-white solid[1]

  • Storage: 2-8°C, under inert atmosphere (Argon/Nitrogen).

Strategy A: One-Pot Sequential Suzuki-Miyaura Coupling

Application: Rapid assembly of polysubstituted heteroaromatics (e.g., Pyrimidines, Quinolines).[1] Context: This protocol is adapted from strategies used in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, where a dihalo-scaffold is sequentially functionalized.[1]

Mechanistic Rationale

In a one-pot sequential scenario, the reactivity difference between two halogen sites on a heteroaryl ring is exploited.[1]

  • Site A (More Reactive): Undergoes SNAr or rapid cross-coupling with the first nucleophile.[1]

  • Site B (Less Reactive): Undergoes Suzuki-Miyaura coupling with 4-Methyl-1-pentenylboronic acid.[1]

Experimental Protocol

Target: 2-Amino-4-(4-methylpent-1-enyl)pyrimidine derivative. Substrate: 2,4-Dichloropyrimidine (or analogous dihalo-heterocycle).[1][2][3]

Reagents & Stoichiometry
ComponentEquiv.Role
2,4-Dichloropyrimidine1.0Scaffold
Amine (e.g., Morpholine)1.05Nucleophile 1 (SNAr)
4-Methyl-1-pentenylboronic acid 1.2 Nucleophile 2 (Suzuki)
Pd(PPh3)40.03Catalyst
K2CO3 (2M aq.)2.5Base
DME / Ethanol (3:[1]1)-Solvent System
Step-by-Step Workflow
  • Step 1 (SNAr - Site Selective):

    • Charge a reaction vial with 2,4-Dichloropyrimidine (1.0 equiv) and Ethanol (0.2 M concentration).

    • Cool to 0°C. Slowly add the Amine (1.05 equiv) and DIPEA (1.1 equiv).[1]

    • Stir at RT for 2 hours. Checkpoint: Verify mono-substitution (usually at C-4 position) by TLC/LCMS.[1]

    • Do not isolate. Evaporate volatiles if necessary or proceed directly if solvent is compatible.[1]

  • Step 2 (Suzuki Coupling - One Pot):

    • To the crude mixture, add 4-Methyl-1-pentenylboronic acid (1.2 equiv).[1]

    • Add solvent: DME (Dimethoxyethane) to achieve a 3:1 DME:EtOH ratio.[1]

    • Add catalyst: Pd(PPh3)4 (3 mol%).[1]

    • Add base: 2M aqueous K2CO3 (2.5 equiv).[1]

    • Degas: Sparge with Argon for 5 minutes (Critical to prevent homocoupling).

    • Reaction: Seal and heat to 90°C for 4–6 hours (or microwave at 120°C for 20 min).

  • Workup:

    • Cool to RT. Filter through a Celite pad.[1]

    • Partition between EtOAc and Water.[1]

    • Dry organic layer (Na2SO4) and concentrate.[1][4]

Pathway Visualization

SequentialCoupling Start 2,4-Dichloropyrimidine Inter Intermediate: 4-Amino-2-chloropyrimidine Start->Inter Step 1: SNAr (Amine, 0°C) Product Final Product: 2-Chloro-4-(alkenyl)pyrimidine Inter->Product Step 2: Suzuki (90°C, One-Pot) Reagent 4-Methyl-1-pentenylboronic acid + Pd(0) / Base Reagent->Product

Figure 1: Sequential functionalization strategy avoiding intermediate isolation.

Strategy B: One-Pot Petasis Borono-Mannich Reaction

Application: Synthesis of unnatural amino acids or allylic amines featuring a leucine-like side chain.[1] Context: Vinylboronic acids are excellent nucleophiles in the Petasis reaction, reacting with amines and glyoxylic acid/aldehydes to form C-C bonds.[1]

Mechanistic Rationale

The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, followed by the coordination of the boronate to the amine/hydroxyl group, facilitating an intramolecular transfer of the alkenyl group.[1]

Experimental Protocol

Target: Synthesis of


-amino acid derivative.
Reagents
ComponentEquiv.Role
Glyoxylic Acid Monohydrate1.0Electrophile
Secondary Amine1.0Nucleophile
4-Methyl-1-pentenylboronic acid 1.1 Nucleophile
Hexafluoroisopropanol (HFIP)-Solvent (Promoter)
Step-by-Step Workflow
  • Assembly:

    • In a microwave vial, dissolve Glyoxylic Acid (1.0 equiv) and the Secondary Amine (1.0 equiv) in HFIP (0.3 M).

    • Stir for 10 minutes at RT to ensure iminium formation.

  • Addition:

    • Add 4-Methyl-1-pentenylboronic acid (1.1 equiv).[1]

  • Reaction:

    • Stir at RT for 24 hours or Microwave at 60°C for 30 minutes .

    • Note: HFIP is a crucial solvent as it activates the boronic acid via hydrogen bonding, often eliminating the need for catalysts.[1]

  • Workup:

    • Evaporate HFIP (recoverable).[1]

    • Purify via reverse-phase chromatography or acid-base extraction.[1]

Pathway Visualization

PetasisReaction Inputs Amine + Glyoxylic Acid Iminium Iminium Intermediate Inputs->Iminium - H2O Complex Boronate 'Ate' Complex Iminium->Complex + 4-Methyl-1-pentenylboronic acid Transfer Alkenyl Transfer Complex->Transfer Intramolecular Product Allylic Amino Acid Transfer->Product Decarboxylation (optional)

Figure 2: Mechanism of the Petasis multicomponent assembly.[1]

Troubleshooting & Optimization

Isomerization Control
  • Issue: Isomerization of the double bond or E/Z scrambling.

  • Solution: Use mild bases like Cs2CO3 or K3PO4 instead of strong alkoxides.[1] Avoid prolonged heating >100°C unless using microwave irradiation (shorter contact time).[1]

Protodeboronation[1]
  • Issue: Loss of the boronic acid moiety before coupling (formation of 4-methyl-1-pentene).[1]

  • Solution:

    • Use anhydrous conditions where possible.[1]

    • Excess boronic acid (1.2–1.5 equiv) is often required to compensate for loss.

    • MIDA Boronates: If the free acid is too unstable, convert to the MIDA boronate ester for slow-release under hydrolytic conditions.[1]

Purification[1]
  • TLC: The product will likely be UV active (if coupled to an aryl system) and stain with KMnO4 (alkene).[1]

  • Flash Chromatography: Silica gel chromatography is standard.[1] For amine products (Petasis), use amine-functionalized silica or add 1% Et3N to the eluent.[1]

References

  • Suzuki-Miyaura Coupling Applications

    • Title: Compounds Inhibiting Catechol-O-Methyltransferase Activity.[1][5]

    • Source: Patent UA112697C2 (and related US Patents).[1]

    • Context: Describes the use of trans-4-methyl-1-pentenylboronic acid in coupling with brominated scaffolds
    • URL:[1]

  • General Vinylboronic Acid Petasis Protocols

    • Title: Petasis Borono-Mannich Reaction: A Versatile Method for the Synthesis of Amino Acids and Amines.[1]

    • Source:Journal of the American Chemical Society.[1]

    • Context: Establishes the HFIP solvent system for vinyl boronic acids.
    • URL:[1]

  • One-Pot Synthesis Reviews

    • Title: One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds.[1][6]

    • Source:Modern Chemistry & Applic
    • URL:

Sources

Method

microwave-assisted Suzuki coupling of 4-Methyl-1-pentenylboronic acid

Application Note: High-Efficiency Microwave-Assisted Suzuki-Miyaura Coupling of 4-Methyl-1-pentenylboronic Acid Executive Summary This application note details a robust, high-throughput protocol for the microwave-assiste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Suzuki-Miyaura Coupling of 4-Methyl-1-pentenylboronic Acid

Executive Summary

This application note details a robust, high-throughput protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 4-Methyl-1-pentenylboronic acid with aryl halides. This specific boronic acid is a critical building block for introducing the trans-4-methyl-1-pentenyl (isohexenyl) moiety, a lipophilic side chain often used in medicinal chemistry to modulate potency and metabolic stability (LogP).[1]

While traditional thermal heating often leads to protodeboronation or polymerization of labile vinyl boronic acids, microwave irradiation (MW) significantly enhances reaction rates and yields. This guide provides a self-validating protocol, mechanistic insights, and troubleshooting strategies to ensure reproducibility.

Chemical Profile & Handling

Reagent: 4-Methyl-1-pentenylboronic acid CAS: 1001401-62-2 Structure: trans-alkenyl boronic acid Role: Nucleophilic coupling partner[1]

PropertySpecificationHandling Note
Physical State White to off-white solidHygroscopic; store under inert gas.[1]
Stability ModerateProne to polymerization at high temps without base; acid-sensitive.[1]
Stereochemistry Trans (

-isomer)
Retention of configuration is generally observed under Pd-catalysis.[1]
Storage 2–8°CKeep desiccated.[1] Allow to warm to RT before weighing.

Mechanistic Insight: The Microwave Advantage

The Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[1][2] For alkenyl boronic acids, the Transmetallation step is often the rate-determining step and is sensitive to steric hindrance.

  • Oxidative Addition: The Pd(0) species inserts into the Aryl-Halide bond.[1]

  • Transmetallation: The activated boronate (formed via base hydrolysis) transfers the alkenyl group to the Palladium center.[1] Critical: Vinyl boronic acids can undergo competitive protodeboronation here if the reaction is too slow.[1]

  • Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).[1]

Microwave Effect: Microwave irradiation provides direct dielectric heating of the solvent/catalyst system. This rapid superheating accelerates the transmetallation and reductive elimination steps, outcompeting the slower thermal decomposition pathways (protodeboronation) of the vinyl boronic acid.

Figure 1: Catalytic Cycle & Microwave Interaction[1][3]

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Alkenyl) OxAdd->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activated Species RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 ArX Aryl Halide (Ar-X) Boronic Vinyl Boronic Acid Boronic->BaseStep + Base (OH-) MW Microwave Irradiation (Accelerates Rate) MW->TransMet Suppresses Side Reactions MW->RedElim

Caption: Pd-Catalyzed cycle highlighting microwave acceleration at the critical Transmetallation step.

Optimized Experimental Protocol

This protocol is optimized for a CEM Discover or Biotage Initiator microwave synthesizer.[1]

Reagents & Stoichiometry
  • Aryl Halide (1.0 equiv): 0.5 mmol (limiting reagent).[1]

  • Boronic Acid (1.5 equiv): 4-Methyl-1-pentenylboronic acid (Excess is required to account for potential instability).[1]

  • Catalyst (5 mol%): Pd(dppf)Cl₂·CH₂Cl₂ (Preferred for robustness) OR Pd(PPh₃)₄.[1]

  • Base (3.0 equiv): Cs₂CO₃ (Cesium Carbonate) or K₂CO₃.[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Procedure
  • Vessel Preparation:

    • Use a 10 mL microwave process vial with a magnetic stir bar.

    • Weigh Aryl Halide (0.5 mmol) and 4-Methyl-1-pentenylboronic acid (0.75 mmol) directly into the vial.[1]

    • Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (20 mg, ~0.025 mmol).

    • Add Cs₂CO₃ (488 mg, 1.5 mmol).

  • Solvent Addition & Degassing (CRITICAL):

    • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized Water .

    • Self-Validation Step: Seal the vial with a septum cap.[1] Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes via a needle.[1] Oxygen presence is the #1 cause of Suzuki failure (homocoupling/catalyst death).

  • Microwave Irradiation:

    • Place the vial in the microwave cavity.

    • Mode: Dynamic (Standard).[1]

    • Temperature: 100 °C.

    • Hold Time: 20 minutes.

    • Pre-stirring: 30 seconds.[1]

    • Pressure Limit: 250 psi (Standard safety cutoff).[1]

  • Work-up:

    • Cool reaction to room temperature.[1]

    • Filter the mixture through a small pad of Celite (diatomaceous earth) to remove Palladium black; wash with Ethyl Acetate.

    • Dilute filtrate with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1][4]

    • Note: The product contains a non-polar alkene side chain.[1] Start with a low polarity mobile phase (e.g., 100% Hexanes or 5% EtOAc/Hexanes).

Data Analysis & Troubleshooting

Expected Results
  • Yield: >75% for aryl bromides; >60% for aryl chlorides (may require 120°C).[1]

  • Stereochemistry: >95% retention of trans (

    
    ) configuration.[1]
    
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.[1]Ensure rigorous degassing (sparging).[1] Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄.[1]
Protodeboronation Reaction temp too high or acid unstable.[1]Lower temp to 80°C and extend time to 40 min. Increase boronic acid to 2.0 equiv.[1]
Homocoupling (Ar-Ar) Oxygen leak.[1]Check septum integrity. Verify inert atmosphere during setup.[1][5]
Black Precipitate Pd precipitation (normal at end).[1]If precipitate forms immediately, the ligand is dissociating. Add 10% free ligand (e.g., PPh₃) or switch to Pd(dppf).
Figure 2: Workflow Logic

Workflow Start Start: Weigh Reagents Degas Degas (Ar/N2) 5-10 mins Start->Degas MW MW: 100°C, 20 min Degas->MW Check TLC/LCMS Check MW->Check Success Workup & Purify Check->Success Conversion >90% Fail Troubleshoot Check->Fail Incomplete Fail->MW Add Catalyst/Time

Caption: Experimental decision tree for microwave Suzuki coupling.

References

  • Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Alkenyl Boronates

    • Source: Molander, G. A., & Bernhardt, J. T. (2003).
    • Relevance: Establishes the stability and reactivity of alkenyl boron species under coupling conditions.
    • URL:[Link]

  • General Microwave Suzuki Protocols

    • Source: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.
    • Relevance: Defines the dielectric heating mechanisms that accelerate Pd-c
    • URL:[Link]

  • Stability of Vinyl Boronic Acids

    • Source: Kerins, F., & O'Shea, D. F. (2006). "Generation of substituted styrenes via Suzuki-Miyaura cross-coupling of aryl halides with vinylboronic acid."[1] Journal of Organic Chemistry.

    • Relevance: Discusses the polymerization issues of vinyl boronic acids and the use of stabilizing ligands or excess reagent.
    • URL:[Link]

  • Reagent Data (4-Methyl-1-pentenylboronic acid)

    • Source: PubChem Compound Summary for CID 24878000.[1][6]

    • Relevance: Physical properties and safety data.[1][6][7][8]

    • URL:[Link]

Sources

Application

Application Note: Flow Chemistry Architectures for 4-Methyl-1-pentenylboronic Acid

Executive Summary This guide details the continuous flow processing of 4-Methyl-1-pentenylboronic acid (CAS: 100191-23-1), a strategic vinylboronic acid building block. This reagent is critical for installing the isohexe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the continuous flow processing of 4-Methyl-1-pentenylboronic acid (CAS: 100191-23-1), a strategic vinylboronic acid building block. This reagent is critical for installing the isohexenyl motif—a structural surrogate for Leucine side chains in peptidomimetics and a lipophilic anchor in fragment-based drug discovery (FBDD).

While vinylboronic acids offer versatile reactivity, their batch processing is often plagued by protodeboronation , variable stoichiometry, and difficult heat transfer during scale-up. This Application Note demonstrates how flow chemistry mitigates these issues through precise residence time control and enhanced mixing, focusing on two core workflows: Heterogeneous Suzuki-Miyaura Cross-Coupling and Rhodium-Catalyzed Conjugate Addition .

Chemist's Guide to Handling & Solubility

Before initiating flow, the physicochemical behavior of the reagent in potential feed solvents must be understood to prevent reactor clogging.

Solubility Profile

4-Methyl-1-pentenylboronic acid possesses a lipophilic isobutyl tail and a polar boronic acid head. This amphiphilic nature requires careful solvent selection to maintain homogeneity, especially when mixing with aqueous base streams.

Solvent SystemSolubility RatingSuitability for FlowNotes
Toluene ModerateLowRequires cosolvent (e.g., EtOH) to solubilize the boronic acid head.
THF HighExcellent Universal solvent; compatible with most tubing (PFA/ETFE).
Methanol/Ethanol HighGood Excellent for boronic acids but may cause salt precipitation if mixing with concentrated aqueous carbonate.
DCM ModerateLowPoor compatibility with aqueous base streams (biphasic slug flow issues without vigorous mixing).
DMF/DMAc HighModerateGood solubility, but high boiling point makes downstream removal difficult.
Stability & Protodeboronation

Unlike 2-pyridyl boronic acids which protodeboronate rapidly, vinyl boronic acids like 4-Methyl-1-pentenylboronic acid are relatively robust. However, prolonged exposure to high temperatures (>100 °C) in basic aqueous media can lead to C-B bond cleavage.

  • Flow Advantage: In a flow reactor, the reagent is exposed to the harsh basic/thermal zone only for the duration of the reaction (typically 2–10 minutes), significantly suppressing protodeboronation byproducts compared to batch reflux.

Core Application 1: Heterogeneous Suzuki-Miyaura Coupling

This protocol utilizes a Packed Bed Reactor (PBR) containing an immobilized Palladium catalyst. This "reagent-free" catalyst stream eliminates the need for downstream metal scavenging.

Reaction Scheme

Reaction: 4-Methyl-1-pentenylboronic acid + Aryl Halide


 Isohexenyl-Aryl Derivative
Catalyst:  SiliaCat® DPP-Pd (Diphenylphosphine palladium encapsulated in silica) or equivalent.
Flow Reactor Configuration (DOT Diagram)

FlowSetup cluster_feeds Feed Streams FeedA Pump A (Aryl Halide + Boronic Acid in THF/EtOH) Mixer T-Mixer (PEEK) FeedA->Mixer 0.1 mL/min FeedB Pump B (Aq. K2CO3 1M) FeedB->Mixer 0.1 mL/min Reactor Packed Bed Reactor (SiliaCat DPP-Pd) Heated: 60-80°C Mixer->Reactor Biphasic Stream BPR Back Pressure Regulator (40-100 psi) Reactor->BPR Product Stream Collection Collection Vessel BPR->Collection

Figure 1: Packed Bed Reactor setup for heterogeneous Suzuki coupling. The biphasic mixture ensures continuous base supply without clogging the catalyst bed.

Detailed Protocol

Materials:

  • Stream A: 4-Methyl-1-pentenylboronic acid (1.2 equiv) + Aryl Bromide (1.0 equiv) dissolved in THF:Ethanol (3:1 v/v). Concentration: 0.1 M.[1]

  • Stream B: Potassium Carbonate (

    
    ) in degassed water. Concentration: 1.0 M.
    
  • Reactor: Stainless steel column (4.6 mm ID x 100 mm) packed with SiliaCat DPP-Pd (0.2–0.3 mmol/g loading).

Step-by-Step Procedure:

  • System Priming: Flush the entire system with THF:EtOH:Water (3:1:1) to wet the catalyst bed and remove air bubbles. Set the Back Pressure Regulator (BPR) to 60 psi to prevent solvent boiling.

  • Temperature Control: Heat the PBR to 80 °C using a column heater or thermostat bath.

  • Flow Initiation:

    • Start Pump A (Organics) at 0.10 mL/min .

    • Start Pump B (Aqueous Base) at 0.10 mL/min .

    • Note: The 1:1 flow ratio creates a segmented (slug) flow regime, enhancing mass transfer between the phases.

  • Equilibration: Allow 3 reactor volumes to pass to reach steady state.

  • Collection: Collect the effluent. The residence time is determined by the void volume of the column (typically ~1.0–1.5 mL for a standard HPLC column).

    • Calculated Residence Time:

      
       5–7 minutes.
      
  • Workup: The effluent separates into two layers. Discard the aqueous layer. Dry the organic layer over

    
     and concentrate.
    

Why This Works:

  • Catalyst Leaching: Immobilized Pd minimizes metal contamination (<5 ppm typically).

  • Self-Cleaning: The continuous flow of liquid prevents the accumulation of boroxine trimers, which can precipitate in batch.

Core Application 2: Rhodium-Catalyzed Conjugate Addition

For synthesizing chiral beta-branched carbonyls, the addition of vinylboronic acids to enones is superior to Cu-catalyzed Grignard additions due to milder conditions and functional group tolerance.

Mechanism & Rationale

The reaction proceeds via a Rh(I)-hydroxo intermediate. In flow, the strict control of the boronic acid-to-water ratio is crucial to facilitate transmetallation without causing proto-demetallation.

Pathway Diagram (DOT)

RhCycle Rh_OH [Rh]-OH Active Species Transmetal Transmetallation Rh_OH->Transmetal + 4-Methyl-1-pentenylboronic acid Rh_Vinyl [Rh]-Vinyl Intermediate Transmetal->Rh_Vinyl - B(OH)3 Insertion Enone Insertion Rh_Vinyl->Insertion + Enone Rh_Oxa Oxa-π-allyl Rh Complex Insertion->Rh_Oxa Hydrolysis Hydrolysis (+ H2O) Rh_Oxa->Hydrolysis Hydrolysis->Rh_OH Regeneration Product Product (Beta-Substituted Ketone) Hydrolysis->Product

Figure 2: Catalytic cycle for the Rh-catalyzed conjugate addition. Flow ensures rapid mixing of the enone and boronic acid, minimizing side reactions.

Detailed Protocol

Materials:

  • Catalyst:

    
     (1.5 mol%) + Ligand (e.g., BINAP for asymmetric, or simple 
    
    
    
    for racemic).
  • Solvent: Dioxane/Water (10:1). The water is stoichiometric but necessary for the catalytic turnover.

  • Reagents: 4-Methyl-1-pentenylboronic acid (1.5 equiv) + Cyclohexenone (1.0 equiv).

Flow Setup:

  • Reactor: Coil reactor (PFA tubing, 10 mL volume).

  • Temperature: 90 °C.

  • Residence Time: 20 minutes.

Procedure:

  • Prepare a single homogeneous feed solution containing the Enone, Boronic Acid, Catalyst, and Ligand in Dioxane/Water. Note: Ensure the solution is degassed to protect the Rh(I) species.

  • Pump the solution through the heated coil at 0.5 mL/min (for a 10 mL reactor).

  • Collect through a BPR (40 psi).

  • Purification: Evaporate solvent and perform flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Clogging at T-Mixer Precipitation of Boronic Acid or Carbonate salts.Increase water content in the organic stream (add 5% water to THF) or switch to Cs2CO3 (higher solubility).
Low Conversion Residence time too short or catalyst poisoning.Decrease flow rate by 50%. If using PBR, check catalyst activity; Pd black formation indicates deactivation.
Protodeboronation (Isohexene formation) Temperature too high or base too strong.Lower reactor temperature by 10°C. Switch base from KOH/NaOH to K3PO4 or K2CO3.
Leaching (Yellow eluate) Pd stripping from support.Ensure solvent is compatible with the resin (avoid pure DMF/DMSO with certain resins). Use a metal scavenger cartridge (e.g., Thiol-silica) post-reactor.

References

  • General Flow Suzuki Reviews

    • Recent Advancements in Flow Chemistry as Applied to Pd-Catalyzed Cross-Coupling Reactions. Source:2

    • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Source:3

  • Protodeboronation Kinetics

    • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[4] (Confirming stability of vinyl species). Source: [J. Am. Chem. Soc.[1][5] / NIH (2016)]()

  • Boronic Acid Solubility Data

    • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Source:6

  • Flow Synthesis Context

    • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. Source:7

Sources

Method

synthesis of conjugated dienes using 4-Methyl-1-pentenylboronic acid

Application Note: Synthesis of Conjugated Dienes via Suzuki-Miyaura Cross-Coupling using 4-Methyl-1-pentenylboronic Acid Critical Reagent Verification & Profile Correction Notice: The CAS number provided in the request (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Conjugated Dienes via Suzuki-Miyaura Cross-Coupling using 4-Methyl-1-pentenylboronic Acid

Critical Reagent Verification & Profile

Correction Notice: The CAS number provided in the request (100124-06-9) corresponds to Dibenzofuran-4-boronic acid, an aromatic heterocycle.[1][2] This application note addresses the textual topic requested: the synthesis of conjugated dienes using 4-Methyl-1-pentenylboronic acid .

Target Reagent Profile:

PropertySpecification
Chemical Name (E)-4-Methyl-1-pentenylboronic acid
Correct CAS 214907-33-2 (Acid form)
Structure

Stereochemistry Typically Trans (E) via hydroboration of 4-methyl-1-pentyne
Molecular Weight 127.98 g/mol
Physical State White to off-white solid
Storage 2-8°C, under inert atmosphere (Ar/N2). Hygroscopic.

Introduction

The stereoselective synthesis of conjugated dienes is a cornerstone of natural product synthesis, particularly for insect pheromones, leukotrienes, and polyene antibiotics. 4-Methyl-1-pentenylboronic acid serves as a robust "isohexenyl" donor. When coupled with vinyl halides via the Suzuki-Miyaura reaction , it provides a modular, convergent route to 1,3-dienes with high stereochemical fidelity.

Unlike Stille couplings (which use toxic organotins), this boron-based protocol offers low toxicity and superior functional group tolerance. However, vinyl boronic acids are prone to protodeboronation (C-B bond cleavage) and polymerization if conditions are not rigorously controlled.

Mechanistic Insight: The Catalytic Cycle

To optimize yield, one must understand the catalytic bottleneck. In vinyl-vinyl couplings, the Transmetallation step is often rate-determining and requires the boronic acid to be activated into a boronate "ate" complex by a base.

Figure 1: Catalytic Cycle for Diene Synthesis

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Vinyl Halide insertion) Pd0->OxAdd + Vinyl Halide (R-X) PdII_X Pd(II)-X Complex (Trans-isomer) OxAdd->PdII_X BaseStep Ligand Exchange (X replaced by OH/OR) PdII_X->BaseStep + Base (OH-) PdII_OH Pd(II)-OH Complex (Reactive Species) BaseStep->PdII_OH TransMet Transmetallation (Vinyl group transfer) PdII_OH->TransMet + Vinyl Boronate Boronate Boronate 'Ate' Complex (Activated Reagent) Boronate->TransMet Feeds into PdII_Diene Pd(II)-Diene Complex TransMet->PdII_Diene RedElim Reductive Elimination (C-C Bond Formation) PdII_Diene->RedElim RedElim->Pd0 Regeneration Product Conjugated Diene (Target) RedElim->Product

Caption: The Suzuki-Miyaura cycle. The base plays a dual role: activating the boronic acid and facilitating the displacement of the halide on the Palladium center.

Experimental Protocols

Protocol A: Standard Conditions (High Stereoretention)

Best for: Unhindered vinyl iodides/bromides where retention of double-bond geometry is critical.

Reagents:

  • Vinyl Halide (1.0 equiv)

  • 4-Methyl-1-pentenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (historical/toxic, substitute with
    
    
    if needed)
  • Solvent: THF:Water (10:1)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon flow.

  • Loading: Charge the flask with the Vinyl Halide (1.0 mmol), 4-Methyl-1-pentenylboronic acid (154 mg, 1.2 mmol), and

    
     (58 mg, 0.05 mmol).
    
  • Solvation: Add degassed THF (10 mL). Stir until solids are mostly dissolved.

  • Activation: Add degassed aqueous

    
     (2M solution, 1.0 mL). Note: The addition of water is crucial for boronic acid activation.
    
  • Reaction: Heat the mixture to reflux (65°C) for 4–12 hours. Monitor by TLC.

    • Checkpoint: The boronic acid spot (polar/baseline) should disappear; the vinyl halide spot should disappear.

  • Workup: Cool to RT. Dilute with diethyl ether (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel. (Note: Dienes can be sensitive to acid; add 1%

    
     to the eluent if degradation is observed).
    
Protocol B: "Challenging Substrate" Conditions

Best for: Sterically hindered vinyl chlorides or substrates prone to protodeboronation.

Reagents:

  • Catalyst System:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene:Water (20:1)

Rationale: SPhos is an electron-rich, bulky Buchwald ligand that accelerates oxidative addition (for chlorides) and stabilizes the Pd(0) species, reducing homocoupling side reactions.

Troubleshooting & Optimization

Common Failure Mode: Protodeboronation If the boronic acid loses the boron group before coupling, you get a terminal alkene (4-methyl-1-pentene) instead of the diene.

SymptomDiagnosisCorrective Action
Low Yield / Terminal Alkene detected Protodeboronation1. Switch base to mild

.2. Use anhydrous conditions with a boronic ester (pinacol) instead of acid.3. Add

(1 equiv) as a co-mediator.
Homocoupling (Diene-Diene) Oxidative coupling1. Ensure rigorous degassing (freeze-pump-thaw).2. Reduce catalyst loading.3. Slow addition of the boronic acid via syringe pump.
Isomerization (E/Z scrambling) Pd-hydride formation1. Avoid alcoholic solvents.2. Lower reaction temperature.3. Use a bidentate ligand (e.g., dppf) to increase rigidity.

Figure 2: Optimization Decision Tree

Optimization Start Reaction Outcome? Success High Yield (>80%) Start->Success Fail1 No Reaction Start->Fail1 Fail2 Protodeboronation Start->Fail2 Fail3 Homocoupling Start->Fail3 Check Catalyst\n(Switch to SPhos/XPhos) Check Catalyst (Switch to SPhos/XPhos) Fail1->Check Catalyst\n(Switch to SPhos/XPhos) Check Halide\n(Switch I > Br > Cl) Check Halide (Switch I > Br > Cl) Fail1->Check Halide\n(Switch I > Br > Cl) Use Boronic Ester\n(Pinacol) Use Boronic Ester (Pinacol) Fail2->Use Boronic Ester\n(Pinacol) Anhydrous Conditions\n(Dioxane/CsF) Anhydrous Conditions (Dioxane/CsF) Fail2->Anhydrous Conditions\n(Dioxane/CsF) Degas Solvent Degas Solvent Fail3->Degas Solvent Slow Addition of Boron Slow Addition of Boron Fail3->Slow Addition of Boron

Caption: Logical workflow for troubleshooting reaction failures based on crude NMR/TLC analysis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Bernhardt, J. C. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534–5539. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Technical Notes & Optimization

Troubleshooting

preventing protodeboronation of 4-Methyl-1-pentenylboronic acid in Suzuki reactions

Topic: Preventing Protodeboronation of 4-Methyl-1-pentenylboronic Acid Diagnostic & Triage: Understanding the Failure Mode The Issue: You are likely observing low yields of the cross-coupled product and high conversion o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation of 4-Methyl-1-pentenylboronic Acid

Diagnostic & Triage: Understanding the Failure Mode

The Issue: You are likely observing low yields of the cross-coupled product and high conversion of the starting material, 4-Methyl-1-pentenylboronic acid (1 ). Analysis of the crude mixture often reveals 4-methyl-1-pentene (volatile) or its isomers, indicating that the Carbon-Boron (C-B) bond is cleaving before the Carbon-Carbon (C-C) bond can form.

The Mechanism: Alkenyl boronic acids are inherently unstable under basic conditions. The reaction requires a base to activate the boronic acid into a boronate "ate" complex (species B in the diagram below) for transmetallation. However, this same "ate" complex is highly susceptible to protonolysis (protodeboronation) by water or protic solvents.

The Competition: Success depends entirely on kinetics: The rate of Transmetallation (


) must be significantly faster than the rate of Protodeboronation (

).

G Substrate 4-Methyl-1-pentenyl- boronic Acid AteComplex Boronate 'Ate' Complex (Activated) Substrate->AteComplex Activation Base Base (OH- or F-) Base->AteComplex Product Cross-Coupled Product AteComplex->Product Transmetallation (k_TM) (Desired Pathway) SideProduct 4-Methyl-1-pentene (Protodeboronation) AteComplex->SideProduct Protonolysis (k_debor) (Parasitic Pathway) PdCatalyst Pd(II)-Ar (Oxidative Addition Complex) PdCatalyst->Product ProtonSource Proton Source (H2O, MeOH, etc.) ProtonSource->SideProduct

Figure 1: The Kinetic Fork. The activated boronate complex faces a competition between productive transmetallation and destructive protonolysis.

Optimization Matrix: Experimental Variables

To shift the kinetic balance toward


, you must modify the reaction environment. Use this matrix to select conditions based on your constraints.
VariableStandard (High Risk)Optimized (Recommended) Rationale
Base

,

,


(Anhydrous)
or

Strong bases and high pH accelerate deboronation. Anhydrous phosphate or fluoride activates boron without generating high concentrations of hydroxide [1].
Solvent DMF/Water, MeOHTHF , 1,4-Dioxane , Toluene Protic solvents act as H-sources for the side reaction. Use anhydrous, aprotic solvents.
Water High volume (1:1 ratio)Strictly Anhydrous or Trace (50:1) Water is the primary proton source. If base solubility is an issue, add only 1-2 equivalents of water relative to the base.
Catalyst

Pd-XPhos G3 , Pd(dppf)Cl_2 Bulky, electron-rich ligands (XPhos, SPhos) accelerate oxidative addition and transmetallation, outcompeting deboronation [2].
Additives None

or

Coinage metals can facilitate transmetallation via a neutral intermediate, bypassing the "ate" complex accumulation.
Step-by-Step Protocols
Protocol A: The "Dry" Method (First-Line Defense)

Best for substrates sensitive to hydrolysis where the halide partner is valuable.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Methyl-1-pentenylboronic acid (1.2–1.5 equiv)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground, anhydrous (3.0 equiv).
    
  • Catalyst:

    
     (3–5 mol%) OR XPhos Pd G3 (2 mol%).
    
  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 M concentration).

Procedure:

  • Drying: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Solids: Charge the vial with the Aryl Halide, Boronic Acid, anhydrous Base, and Catalyst.

  • Purge: Seal the vial and purge with inert gas for 5 minutes.

  • Solvent: Add the anhydrous solvent via syringe.

  • Reaction: Heat to 60–80°C. Note: Do not overheat. Higher temperatures increase

    
     more than 
    
    
    
    for this specific substrate.
  • Monitoring: Monitor by GC-MS or LC-MS. If the boronic acid is consumed but conversion stops, add a second portion (0.5 equiv) of boronic acid.

Protocol B: The "Slow-Release" Strategy (Advanced)

Use this if Protocol A fails. This method mimics the "slow addition" of the unstable reagent.

Concept: Instead of adding the free acid, you convert it in situ or use a derivative that releases the active species slowly, keeping its concentration low (


).

Reagents:

  • Use Potassium 4-methyl-1-pentenyltrifluoroborate instead of the boronic acid.

    • Note: If you only have the acid, treat it with 2 equiv of

      
       in MeOH/Water to generate the salt, then dry it.
      
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1 ratio).

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%).
    

Why this works: The trifluoroborate salt is stable.[1] It hydrolyzes slowly in the biphasic mixture to release the boronic acid, which is immediately consumed by the catalyst before it can decompose [3].

Troubleshooting & FAQs

Q1: I see the product, but my yield is stuck at 40%. Adding more catalyst didn't help. A: This is a reagent limitation, not a catalyst death. The boronic acid decomposed before it could react.

  • Fix: Add the boronic acid in portions . Add 1.0 equiv at T=0, then another 0.5 equiv after 1 hour. This keeps the "ate" complex concentration low, minimizing second-order decomposition pathways.

Q2: Can I use ethanol or methanol to dissolve the base? A: No. Alcohols are excellent proton sources for protodeboronation. If you must solubilize an inorganic base, use a minimal amount of water (degassed) in a 10:1 or 20:1 ratio with Toluene or Dioxane. Alternatively, switch to organic soluble bases like TBAF (Tetra-n-butylammonium fluoride), though these can be hygroscopic.

Q3: Why is 4-Methyl-1-pentenylboronic acid worse than Phenylboronic acid? A: Hybridization and electronics.


 hybridized alkenyl carbons are more basic than aryl carbons. Furthermore, the specific alkyl tail (isobutyl group) pushes electron density toward the boron, destabilizing the C-B bond in the "ate" complex relative to an aryl ring which can delocalize the charge [4].

Q4: Would MIDA boronates work better? A: Yes, absolutely. MIDA (N-methyliminodiacetic acid) boronates are the gold standard for "slow release" of unstable boronic acids. If you have the resources to synthesize the MIDA ester of your substrate, this will likely solve the problem entirely [5].

References
  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2017).[2][3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[1][3]

  • Ligand Effects on Transmetallation: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[1][3]

  • Trifluoroborates (Slow Release): Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

  • Mechanism of Deboronation: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • MIDA Boronates: Knapp, D. M., et al. (2009). "In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[1][3]

Sources

Optimization

managing hydrolysis of 4-Methyl-1-pentenylboronic acid during storage and use

Executive Summary: The "Hydrolysis" Paradox Researchers often report "hydrolysis" of 4-Methyl-1-pentenylboronic acid (4-MPBA) when they observe changes in physical state (powder to wax) or stoichiometry errors in Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrolysis" Paradox

Researchers often report "hydrolysis" of 4-Methyl-1-pentenylboronic acid (4-MPBA) when they observe changes in physical state (powder to wax) or stoichiometry errors in Suzuki-Miyaura couplings.

It is critical to distinguish between two distinct chemical processes:

  • Reversible Dehydration (Boroxine Cycle): The loss of water to form a cyclic trimer. This affects stoichiometry but is chemically reversible.

  • Protodeboronation (Degradation): The irreversible cleavage of the C-B bond. This is true decomposition .

This guide provides the protocols to distinguish, manage, and prevent these issues.

Module 1: The Boroxine Equilibrium (Stoichiometry Management)

The Mechanism

Unlike boronic esters, free boronic acids like 4-MPBA are rarely pure monomers. Upon storage, they spontaneously dehydrate to form a six-membered cyclic anhydride called a boroxine .

  • The Trap: If you calculate stoichiometry assuming 100% monomer (MW ~127.98), but your sample is 50% boroxine (MW ~329.88), you will underload the boron reagent, leading to incomplete conversion of your halide.

Visualization: The Monomer-Boroxine Cycle

The following diagram illustrates the reversible transition triggered by moisture and vacuum.

BoroxineCycle Monomer 4-MPBA Monomer (Reactive Species) Free -B(OH)2 Boroxine Boroxine Trimer (Storage Form) Anhydride (BRO)3 Monomer->Boroxine Dehydration (Vacuum/Desiccation) Reaction Suzuki Coupling Cycle Monomer->Reaction Active Reagent Boroxine->Monomer Hydrolysis (Water/Base) Boroxine->Reaction Slow/Inactive

Figure 1: The reversible dehydration cycle.[1] 4-MPBA exists in a dynamic equilibrium. Vacuum promotes the red path (Boroxine); water/base promotes the blue path (Monomer).

Protocol 1: Determining "True" Boron Content

Do not rely on the label purity. Perform this NMR assay before critical campaigns.

Objective: Quantify the ratio of Monomer to Boroxine to adjust reaction stoichiometry.

  • Preparation: Dissolve ~10 mg of 4-MPBA in

    
    .
    
  • Initial Scan: Run a standard

    
     NMR.
    
    • Observation: You will likely see broadening of the vinylic protons or multiple sets of peaks due to oligomers.

  • The "Shake" Test (Validation):

    • Add 1 drop of

      
       directly to the NMR tube.
      
    • Shake vigorously for 30 seconds.

    • Re-run the scan.[2]

    • Result: The

      
       forces the hydrolysis of the boroxine back to the monomer. The peaks should sharpen and simplify to a single species.
      
  • Calculation:

    • Use an internal standard (e.g., dimethyl sulfone) to calculate the effective weight percentage of Boron.

    • Adjustment: If your material is 90% boroxine by mass, increase your reagent loading by ~10-15%.

Module 2: Preventing Irreversible Degradation (Protodeboronation)

The Mechanism

While the boroxine cycle is reversible, protodeboronation is not. Alkenyl boronic acids are susceptible to C-B bond cleavage, particularly under basic conditions or in the presence of certain metal impurities.

Pathway:



Storage & Handling Guidelines

To prevent oxidation (C-OH formation) and protodeboronation:

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C Slows kinetic rate of oxidation and spontaneous polymerization of the alkene.
Atmosphere Argon/Nitrogen Excludes

(prevents radical oxidation) and ambient moisture (controls boroxine rate).
Container Amber Glass While not strictly photo-labile, amber glass prevents light-induced radical generation in the alkene chain.
Additives None (Solid state) Do not store as a solution. In solution, the rate of protodeboronation accelerates significantly.
Protocol 2: Optimizing Reaction Conditions

If you observe low yields, the 4-MPBA is likely degrading during the reaction before it can couple.

Workflow Adjustment:

  • Base Selection: Switch from strong bases (KOH, NaOH) to mild bases (

    
    , 
    
    
    
    ). High pH accelerates protodeboronation [2].
  • Water Management: While some water is needed to hydrolyze the boroxine (see Module 1), excess water promotes protonolysis. Use a defined solvent ratio (e.g., Dioxane:H2O 10:1) rather than "wet" solvents.

  • Slow Addition: If the catalyst is slow, the boronic acid sits in the basic soup and degrades.

    • Technique: Add the 4-MPBA solution slowly via syringe pump after the catalyst and halide are at temperature.

Module 3: Troubleshooting Decision Tree

Use this logic flow to diagnose "purity" issues.

Troubleshooting Start Issue: Low Yield or 'Impure' NMR Step1 Perform D2O Shake Test (See Protocol 1) Start->Step1 Result1 Peaks Sharpen? Step1->Result1 Yes Diagnosis: Boroxine Formation (Reversible) Result1->Yes Yes No Diagnosis: Protodeboronation or Oxidation Result1->No No Action1 Action: Pre-activate with base/water or adjust loading Yes->Action1 Action2 Action: Check for 'terminal alkene' proton signals (deboronation) No->Action2 Action3 Action: Recrystallize or Purchase Fresh Batch Action2->Action3

Figure 2: Diagnostic workflow for evaluating 4-MPBA integrity.

Frequently Asked Questions (FAQ)

Q: My 4-MPBA has turned into a waxy solid. Is it ruined? A: Likely not. This is the classic physical signature of boroxine formation (trimerization). The boroxine is often waxy or semi-solid compared to the free acid powder. Perform the D2O Shake Test (Protocol 1). If the NMR restores to the monomer spectrum, the material is safe to use—just account for the mass difference.

Q: Can I store 4-MPBA in solution to avoid weighing it every time? A: No. Alkenyl boronic acids are significantly less stable in solution. Protodeboronation follows pseudo-first-order kinetics in solution, especially in nucleophilic solvents (MeOH, EtOH) or if the glass releases trace alkalinity [1]. Always prepare solutions fresh.

Q: Why do I see homocoupling (diene formation) instead of my product? A: This suggests oxidative coupling, often promoted by oxygen. Ensure your reaction vessel is rigorously degassed (sparged with Argon) before adding the catalyst. The presence of the boroxine form does not cause homocoupling, but oxygen does.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boroxine-acid equilibrium and stability).

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion". Journal of the American Chemical Society.[3] (Mechanistic insights applicable to alkenyl systems regarding pH sensitivity).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Chemical Society Reviews. (Practical guide on stability and reagent choice).

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with Vinylboronic Acids

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Vinylboronic Acid Couplings Ticket ID: SUZUKI-VINYL-001 Introduction: The Instability Paradox Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Vinylboronic Acid Couplings Ticket ID: SUZUKI-VINYL-001

Introduction: The Instability Paradox

Welcome to the technical support center. If you are here, you likely encountered a specific failure mode: your aryl halide was consumed, but the desired styrene product is missing, or you observe a "black tar" in your flask.

Coupling vinylboronic acids is significantly more difficult than aryl-aryl couplings. The vinyl group introduces a critical instability: rapid protodeboronation . Unlike arylboronic acids, vinylboronic acids decompose rapidly under standard Suzuki conditions (strong base + heat), often faster than the catalytic cycle can consume them. Furthermore, the vinyl group is susceptible to Heck-type side reactions and polymerization.

This guide moves beyond "add more catalyst" and focuses on engineering the reaction kinetics to favor cross-coupling over decomposition.

Module 1: Critical Failure Analysis (Diagnostics)

Before optimizing, diagnose the specific failure mode using this logic flow.

FailureAnalysis Start Reaction Failed CheckHalide Check Aryl Halide (GC/LC) Start->CheckHalide HalideGone Halide Consumed? CheckHalide->HalideGone ProductCheck Desired Product Formed? HalideGone->ProductCheck Yes Protodeboronation Protodeboronation (Vinyl-H + Boric Acid) HalideGone->Protodeboronation No (Halide Intact) Boronic Acid Gone SideProduct Identify Major Byproduct ProductCheck->SideProduct No Dehalogenation Hydrodehalogenation (Ar-H formed) SideProduct->Dehalogenation Ar-H Homocoupling Homocoupling (Ar-Ar formed) SideProduct->Homocoupling Ar-Ar Heck Heck Product / Polymer SideProduct->Heck Oligomers

Figure 1: Diagnostic flowchart for identifying the root cause of reaction failure.

Module 2: The "Survival" Protocol (Optimization)

To make vinylboronic acids work, you must suppress the base-catalyzed hydrolysis of the C-B bond.

Q1: My vinylboronic acid disappears before coupling occurs. How do I stop protodeboronation?

The Mechanism: Protodeboronation is base-catalyzed.[1] A hydroxide or alkoxide attacks the boron atom, forming a boronate "ate" complex. In vinyl species, the carbon-boron bond is then protonated by water or the solvent, releasing ethylene (gas) and boric acid. The Fix:

  • Base Selection: Switch from strong bases (NaOH, NaOEt) to mild, buffered bases .

    • Recommendation:K₃PO₄ (Potassium Phosphate) or CsF (Cesium Fluoride).

    • Why: These bases are strong enough to activate the transmetallation step but weak enough to minimize the rate of C-B bond hydrolysis [1].

  • Water Control: While some water is needed for the catalytic cycle, excess water accelerates decomposition.

    • Recommendation: Use anhydrous conditions with CsF in Isopropanol (IPA) or a strict 4:1 THF:Water ratio.

Q2: Which catalyst system prevents "Pd Black" formation with vinyl substrates?

The Issue: Vinyl couplings are slower than aryl couplings. If the oxidative addition or transmetallation is slow, the unstable Pd(0) species aggregates into inactive Palladium black. The Fix: Use electron-rich, bulky phosphine ligands.[2]

  • Pd(OAc)₂ + SPhos:

    • Why: SPhos (Buchwald ligand) is extremely bulky. It creates a protective pocket around the Pd center, preventing aggregation. It also accelerates reductive elimination, which is crucial for preventing side reactions with the alkene [2].

  • Pd(dppf)Cl₂:

    • Why: The large bite angle of the dppf ligand stabilizes the Pd complex and is historically proven for vinyl substrates, though often slower than SPhos.

Q3: I see polymerization or "gunk" instead of my product.

The Mechanism: The vinyl group acts as a substrate for Heck coupling (reacting with itself or the product) or radical polymerization initiated by trace impurities. The Fix:

  • Radical Scavengers: Add 10-20 mol% BHT (Butylated hydroxytoluene). It inhibits radical polymerization without poisoning the Pd catalyst [3].

  • Stoichiometry: Use excess vinylboronic acid (1.5 to 2.0 equivalents ). You must assume 20-30% will decompose, so you need a statistical excess to ensure the aryl halide is fully consumed.

Module 3: Advanced Troubleshooting (FAQs)

Q: Can I use Vinyltrifluoroborates instead?

A: YES. This is the single best optimization you can make. Potassium vinyltrifluoroborates (Molander salts) are air-stable solids. They slowly hydrolyze in situ to release the active boronic acid species. This "slow-release" mechanism keeps the concentration of free boronic acid low, drastically reducing protodeboronation and homocoupling [4].

  • Protocol Change: Requires a protic solvent (MeOH/H₂O) to hydrolyze the salt.

Q: My reaction stalls at 50% conversion.

A: This indicates catalyst death or boronic acid depletion.

  • Check Boron: Add another 0.5 equiv of vinylboronic acid.

  • Check Oxygen: Vinyl couplings are sensitive to O₂. Did you sparge the solvent with Argon for at least 15 minutes? Pd-peroxo species (formed from O₂) rapidly destroy vinylboronic acids [5].

Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed Coupling of Aryl Halides with Vinylboronic Acids Use this protocol for unstable vinyl species.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%)High activity, stabilizes Pd(0).
Solvent Toluene : Water (10:1) or THF : Water (4:1)Biphasic system limits base contact with Boron.
Base K₃PO₄ (3.0 equiv)Buffers pH to prevent rapid hydrolysis.
Stoichiometry 1.0 equiv Ar-X : 1.5 equiv Vinyl-B(OH)₂Compensates for inevitable degradation.
Temperature 40°C - 60°CDo not reflux. High heat kills vinylboronic acids.
Time 2 - 12 HoursMonitor by TLC/LCMS.

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 mmol), Vinylboronic acid (1.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₃PO₄ (636 mg, 3.0 mmol) to a vial.

  • Inert: Seal vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).

  • Solvent: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • React: Heat to 50°C with vigorous stirring.

  • Workup: Dilute with EtOAc, wash with water. If an emulsion forms (common with phosphates), use a small amount of brine.

Visualizing the Optimization Logic

OptimizationLogic Input Vinyl Coupling Optimization Substrate Substrate Stability? Input->Substrate Unstable Unstable (Vinylboronic Acid) Substrate->Unstable Acid Stable Stable (Trifluoroborate/MIDA) Substrate->Stable Salt/Ester Condition1 Use Mild Base (K3PO4, CsF) Unstable->Condition1 Condition2 Use Standard Base (K2CO3, Cs2CO3) Stable->Condition2 Ligand Ligand Selection Condition1->Ligand Condition2->Ligand SPhos SPhos/XPhos (Prevents Pd Aggregation) Ligand->SPhos Temp Temperature Control SPhos->Temp LowHeat < 60°C (Minimize Decomp) Temp->LowHeat

Figure 2: Decision matrix for selecting reaction conditions based on boron source stability.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link

  • Adamo, C., Amatore, C., Jutand, A., & Lemercier, G. (2004). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[3] Link

Sources

Optimization

Technical Support: Purification Strategies for 4-Methyl-1-pentenylboronic Acid Derivatives

This guide serves as a technical resource for researchers utilizing trans-4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) in Suzuki-Miyaura cross-coupling reactions. The following strategies prioritize the physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers utilizing trans-4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) in Suzuki-Miyaura cross-coupling reactions. The following strategies prioritize the physicochemical properties of the isohexenyl chain—specifically its lipophilicity—to facilitate efficient purification.

Reagent Profile:

  • Compound: (E)-4-Methyl-1-pentenylboronic acid

  • Role: Nucleophile in Pd-catalyzed cross-coupling.

  • Key Characteristic: The non-polar isohexenyl tail renders coupling products highly lipophilic (greasy), creating a distinct polarity contrast with polar byproducts (boronates, phosphine oxides).

Part 1: Troubleshooting & FAQs

Q1: My crude NMR shows significant unreacted boronic acid. How do I remove it without running a column?

Diagnosis: Vinylboronic acids are often used in excess (1.2–1.5 equiv.) to drive conversion. The residual acid is polar and sticky on silica.[1] Solution: Leverage the "Phase-Switch" Strategy . Because your product contains a lipophilic 4-methylpentenyl chain, it is highly soluble in non-polar organic solvents. The boronic acid, however, can be converted into a water-soluble boronate salt.

  • Action: Perform a workup with 1M NaOH or KOH .[2] The base converts the boronic acid (

    
    ) into the anionic boronate (
    
    
    
    ), which partitions into the aqueous phase.
  • Caution: If your product contains base-sensitive groups (esters, phenols), use the Sorbitol Complexation method (see Protocol B), which works at neutral pH.

Q2: I am seeing a "double bond" impurity that co-elutes with my product. What is it?

Diagnosis: This is likely the homocoupling byproduct (2,9-dimethyldeca-4,6-diene). Oxidative coupling of two vinylboronic acid molecules occurs in the presence of oxygen or slow transmetalation. Solution:

  • Prevention: Strictly deoxygenate solvents (sparge with Argon for 20 mins) before adding the catalyst.

  • Purification: The homocouple is non-polar, similar to your product.

    • Silver Nitrate Silica: Use 10%

      
      -impregnated silica gel. The silver ions complex with the diene system of the homocouple more strongly than the mono-alkene product, significantly increasing separation factor (
      
      
      
      ).
Q3: The product yield is low, and I detect volatile hydrocarbons. Is the reagent decomposing?

Diagnosis: Yes, Protodeboronation is occurring. Vinylboronic acids can undergo protonolysis, releasing 4-methyl-1-pentene (volatile) and boric acid. This competes with the cross-coupling cycle. Solution:

  • Base Selection: Switch from carbonate bases (

    
    ) to mild phosphates (
    
    
    
    )
    or fluorides (
    
    
    )
    . Carbonates can generate bicarbonate in situ, which acts as a proton source for deboronation.
  • Water Control: While water is needed for the Suzuki mechanism, excess water accelerates protodeboronation. Use a defined solvent ratio (e.g., Dioxane:Water 10:1) rather than undefined "wet" solvents.

Q4: How do I remove Triphenylphosphine Oxide (TPPO) efficiently?

Diagnosis: If using


, TPPO is a stoichiometric byproduct that streaks on chromatography.
Solution: ZnCl2 Precipitation .
TPPO forms a solid complex with Zinc Chloride (

) that precipitates out of solution, while your alkene product remains dissolved.
  • See Protocol C below.

Part 2: Detailed Experimental Protocols

Protocol A: The "Phase-Switch" Basic Wash (Primary Cleanup)

Best for: Removing excess boronic acid from stable products.

  • Dilute: Dissolve the crude reaction mixture in Diethyl Ether (

    
    )  or MTBE . Avoid Dichloromethane (DCM) if possible, as boronates are slightly soluble in chlorinated solvents.
    
  • Wash: Add 1M NaOH (1:1 volume ratio relative to organic phase).

  • Agitate: Shake vigorously for 2-3 minutes. The boronic acid converts to the hydroxyboronate anion.

  • Separate: Collect the organic layer.

  • Repeat: Perform a second wash with 1M NaOH to ensure complete removal.

  • Finalize: Wash with Brine, dry over

    
    , and concentrate.
    
Protocol B: Sorbitol Complexation (Mild/Neutral)

Best for: Base-sensitive substrates where NaOH cannot be used.

  • Prepare: Dissolve crude material in a biphasic mixture of EtOAc and Water .

  • Add Scavenger: Add D-Sorbitol (5-10 equivalents relative to excess boronic acid).

  • React: Stir rapidly for 30–60 minutes. Sorbitol forms a very stable, water-soluble cyclic boronate ester with the unreacted reagent.

  • Extract: Separate the layers. The boronic acid-sorbitol complex remains in the water; the product stays in EtOAc.

Protocol C: TPPO Removal via ZnCl2 Precipitation

Best for: Large-scale removal of phosphine oxides without column chromatography.

  • Dissolve: Dissolve the crude residue (after workup) in minimal Ethanol or Ethyl Acetate .

  • Precipitate: Add anhydrous

    
      (approx. 2 equivalents relative to catalyst loading).
    
  • Incubate: Stir at room temperature for 1 hour. A white precipitate (

    
    ) will form.
    
  • Filter: Filter the suspension through a Celite pad or sintered glass frit.

  • Recover: The filtrate contains your purified product. Concentrate and proceed to flash chromatography (if needed) with a much cleaner baseline.

Part 3: Decision Logic & Workflows

The following diagram illustrates the logical flow for selecting the appropriate purification strategy based on impurity profile and substrate stability.

PurificationStrategy Start Crude Reaction Mixture CheckBase Is Product Base Sensitive? Start->CheckBase Sorbitol Protocol B: Sorbitol Wash (Neutral pH Removal of Boron) CheckBase->Sorbitol Yes (Esters/Phenols) NaOH Protocol A: 1M NaOH Wash (Converts to Boronate Salt) CheckBase->NaOH No (Stable) TPPOCheck Is TPPO Present? (Pd(PPh3)4 used) Sorbitol->TPPOCheck NaOH->TPPOCheck ZnCl2 Protocol C: ZnCl2 Precipitation (Removes Phosphine Oxides) TPPOCheck->ZnCl2 Yes HomoCouple Check for Homocoupling (Diene Impurity) TPPOCheck->HomoCouple No ZnCl2->HomoCouple AgNO3 AgNO3-Impregnated Silica (Separates by Alkene Pi-Complexation) HomoCouple->AgNO3 Yes (Critical Separation) StandardCol Standard Silica Chromatography (Hexane/EtOAc) HomoCouple->StandardCol No Final Pure Product AgNO3->Final StandardCol->Final

Caption: Decision tree for selecting purification modules based on product stability and specific impurity profiles.

Part 4: Data & Comparison of Methods

Table 1: Comparison of Boronic Acid Removal Techniques

MethodReagentspH ConditionsEfficiencySuitability
Basic Extraction 1M NaOH / Et2OBasic (pH > 12)High (>95%)Stable substrates (alkyl/aryl).
Sorbitol Wash D-Sorbitol / H2ONeutral (pH 7)Moderate (80-90%)Base-sensitive esters, lactones.
Oxidation H2O2 / NaOHBasic/OxidativeHighNOT RECOMMENDED for vinyl products (cleaves alkene).
Pinacol Precipitation DiethanolamineNeutralHighBest for recovering unused reagent, not purification.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Bates, R. H., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(20), 13131–13136. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. [Link]

  • Callis, N. M., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[3][4] Journal of the American Chemical Society, 139(36), 12495–12503. [Link]

  • Li, H., et al. (2011). A Simple and Efficient Purification Method for Boronic Acids and Esters. Journal of Organic Chemistry, 76(9), 3571–3575.[1] [Link]

Sources

Troubleshooting

identifying and minimizing side products in 4-Methyl-1-pentenylboronic acid couplings

Topic: Identifying and Minimizing Side Products in Suzuki-Miyaura Cross-Couplings Reagent Focus: trans-4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) Introduction: The "Missing Mass" Phenomenon Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Products in Suzuki-Miyaura Cross-Couplings Reagent Focus: trans-4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9)

Introduction: The "Missing Mass" Phenomenon

Welcome to the Technical Support Center. As Application Scientists, we often receive inquiries regarding the coupling of 4-Methyl-1-pentenylboronic acid . The most common complaint is not the appearance of a complex impurity, but rather low yields with poor mass balance .

Unlike arylboronic acids, where protodeboronation yields a solid or high-boiling arene that is easily visible by LCMS/NMR, the primary decomposition product of your reagent is 4-methyl-1-pentene , a highly volatile liquid (b.p. 53–54 °C). In standard reactions run at 60–80 °C, this side product evaporates from the headspace, leaving you with "missing mass."

This guide breaks down the competing pathways and provides self-validating protocols to maximize the desired cross-coupling pathway (


) over decomposition (

).

Reaction Landscape & Side Product Identification

The following diagram maps the kinetic competition occurring in your flask.

ReactionLandscape Start 4-Methyl-1-pentenylboronic Acid Pd_Cycle Pd(II) Transmetallation Start->Pd_Cycle + Pd(0), Base Side1 Side Product A: 4-Methyl-1-pentene (Protodeboronation) Start->Side1 + H2O/Base (Hydrolysis) Side2 Side Product B: Homocoupling Dimer (Oxidative) Start->Side2 + O2 / Pd(II) Prod Target Product (Cross-Coupled) Pd_Cycle->Prod Reductive Elim. Side3 Side Product C: Isomerized Alkene (Heck-type migration) Pd_Cycle->Side3 Slow Transmetallation Beta-H Elim. Volatile LOST TO HEADSPACE Side1->Volatile Evaporates at >53°C

Figure 1: Kinetic competition in vinylboronic acid coupling. Note that Side Product A is often lost to evaporation.

Troubleshooting Guide (Q&A)

Issue 1: Protodeboronation (The Primary Enemy)

User Question: "I see low conversion and no significant impurities in the LCMS, but my boronic acid is gone. What happened?"

Technical Diagnosis: You have likely experienced protodeboronation .[1][2] Vinylboronic acids are susceptible to base-catalyzed hydrolysis of the C-B bond.[3] The mechanism involves the formation of a boronate "ate" complex, followed by protonation at the


-carbon [1].
  • The Trap: As noted, the resulting 4-methyl-1-pentene boils at ~54 °C. If your reaction is at 80 °C, the side product leaves the vessel.

  • Detection: You may see a small peak in the GC-MS solvent front, or a multiplet at

    
     4.9–5.8 ppm in crude NMR if the reaction was sealed tight.
    

Corrective Protocol:

  • Switch Bases: Avoid aggressive hydroxides (

    
    , 
    
    
    
    ) or alkoxides (
    
    
    ). These promote rapid protodeboronation.
    • Recommendation: Use

      
        (mildly basic, buffering capacity) or 
      
      
      
      (anhydrous activation) [2].
  • Water Control: While some water is needed for the Suzuki mechanism, excess water accelerates hydrolysis.

    • Fix: Use a 10:1 or 20:1 Organic:Water ratio, rather than 1:1.

  • Catalyst Acceleration: You must increase the rate of transmetallation (

    
    ) to outcompete hydrolysis.
    
    • Fix: Switch to electron-rich, bulky phosphine ligands like SPhos or XPhos . These accelerate transmetallation for vinylboron species significantly compared to

      
       [3].
      
Issue 2: Homocoupling

User Question: "I see a side product with roughly double the molecular weight of my alkene. Is this the dimer?"

Technical Diagnosis: Yes, this is 2,9-dimethyldeca-4,6-diene (the homocouple). This occurs via an oxidative pathway where two boronic acid molecules react on a Pd(II) center, often driven by the presence of Oxygen [4].[4]

Corrective Protocol:

  • The "Sparge" Test: Simply stirring under

    
     is insufficient. You must actively sparge (bubble) Argon or Nitrogen through the solvent for 15 minutes before adding the catalyst.
    
  • Pd Source: If using

    
     or 
    
    
    
    precatalysts, they must be reduced to Pd(0) in situ. If this reduction is slow, the Pd(II) species can facilitate homocoupling.[4]
    • Fix: Use a pre-formed Pd(0) source like

      
        or a rapid-activating precatalyst like 
      
      
      
      .
Issue 3: Isomerization (Chain Walking)

User Question: "I isolated the product, but the NMR shows a mixture of alkene isomers. I lost the terminal double bond."

Technical Diagnosis: This is


-hydride elimination .[5] If the transmetallation or reductive elimination steps are slow, the Palladium can "walk" down the alkyl chain of the 4-methyl-1-pentenyl group [5].

Corrective Protocol:

  • Lower Temperature: Isomerization has a higher activation energy than coupling. Reduce reaction temperature from 80 °C to 50–60 °C.

  • Silver Additives: Addition of

    
     or 
    
    
    
    can facilitate transmetallation via a "Silver Effect," bypassing the slow step that allows isomerization to occur.

Optimized Experimental Protocol

This protocol prioritizes stability of the aliphatic vinylboronic acid.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Methyl-1-pentenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Why: SPhos creates a highly active catalyst that couples vinylboronates faster than they decompose.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene : Water (20:1 ratio)

    • Why: Toluene is non-polar (suppresses protodeboronation); minimal water activates the boronate without flooding it.

Step-by-Step:

  • Charge Solids: Add Aryl Halide, Boronic Acid,

    
    , and SPhos to the vial.
    
  • Degas Solvents: In a separate vessel, sparge Toluene and Water with Argon for 20 minutes.

  • Combine: Add the degassed solvent mixture to the solids.

  • Catalyst Addition: Add

    
     last (or use a precatalyst like SPhos-Pd-G2).
    
  • Seal & Heat: Cap tightly (Teflon-lined). Heat to 60 °C (not reflux).

  • Monitor: Check by TLC or LCMS at 2 hours.

    • Checkpoint: If reaction is sluggish, add 0.5 equiv more Boronic Acid. Do not increase Temp.

Diagnostic Decision Tree

Use this logic flow to troubleshoot your next experiment.

TroubleshootingTree Start Analyze Crude Mixture (LCMS / NMR) Q1 Is the Product Yield > 80%? Start->Q1 Success Process Validated. Proceed to Scale-up. Q1->Success Yes Q2 Is Boronic Acid remaining? Q1->Q2 No Q3 Is the 'Missing Mass' high? (No visible heavy byproducts) Q2->Q3 No (Consumed) Action_Inactive Catalyst Inactive. Check O2 levels or Switch to SPhos/XPhos. Q2->Action_Inactive Yes (Reaction Stalled) Q4 Is Dimer (MW x2) present? Q3->Q4 No Action_Proto Protodeboronation. 1. Lower Temp. 2. Switch to K3PO4. 3. Reduce Water ratio. Q3->Action_Proto Yes (Volatile Loss) Q4->Action_Inactive No (Unknown decomp) Action_Homo Homocoupling. 1. Degas solvents longer. 2. Use Pd(0) source. Q4->Action_Homo Yes

Figure 2: Troubleshooting logic for 4-Methyl-1-pentenylboronic acid couplings.

Data Summary: Base & Solvent Effects[6][7]

VariableRecommendationMechanism of ActionRisk Factor
Base:

❌ AvoidStrong base, high concentration of

Rapid Protodeboronation
Base:

✅ PreferredBuffering effect, lower basicityMinimal decomposition
Base:

✅ AlternativeAnhydrous activationGood for base-sensitive substrates
Solvent: DMF ⚠️ CautionHigh polarity stabilizes charged intermediatesPromotes protodeboronation
Solvent: Toluene ✅ PreferredLow polaritySuppresses ionic decomp pathways
Ligand:

❌ AvoidSlow oxidative addition/transmetallationAllows time for side reactions
Ligand: SPhos ✅ PreferredSterically bulky, electron-richRapid coupling outcompetes decomp

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[6]

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Adamo, C., et al. (2006).[7] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base."[8] Journal of the American Chemical Society.

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners." Chemical Reviews.

Sources

Optimization

Technical Support Center: Thermal Stability Assessment of 4-Methyl-1-pentenylboronic Acid

Executive Summary Researchers frequently misinterpret the thermal behavior of 4-Methyl-1-pentenylboronic acid . Unlike standard organic compounds, this molecule exists in a dynamic thermal equilibrium.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Researchers frequently misinterpret the thermal behavior of 4-Methyl-1-pentenylboronic acid . Unlike standard organic compounds, this molecule exists in a dynamic thermal equilibrium.

The Core Conflict: Users often observe a depressed or broad melting point and assume degradation. In >80% of cases, this is not degradation but reversible dehydration into a boroxine trimer. However, true irreversible degradation (protodeboronation or polymerization) does occur under specific thermal stress.

This guide provides the protocols to distinguish between benign dehydration and destructive decomposition .

Module 1: The "False Positive" – Boroxine Formation[1]

Q: Why does my sample melt at a different temperature than the Certificate of Analysis (CoA)?

A: You are likely observing the boroxine phase, not the free acid.

Boronic acids are Lewis acids that spontaneously dehydrate to form cyclic anhydrides (boroxines) upon heating or vacuum drying. This is a reversible thermodynamic equilibrium .

  • The Mechanism: Three molecules of 4-Methyl-1-pentenylboronic acid lose three water molecules to form a six-membered

    
     ring.
    
  • The Symptom: The melting point of the boroxine is often distinct from the free acid. A "wet" sample (free acid) will melt, lose water, and resolidify as the boroxine before melting again.

Visualization: The Stability Triad

The following diagram illustrates the three pathways: Reversible (Safe), Irreversible (Destructive), and Polymerization (Destructive).

StabilityTriad FreeAcid 4-Methyl-1-pentenyl boronic acid (Monomer) Boroxine Boroxine Trimer (Anhydride) FreeAcid->Boroxine Heat / Vacuum (- 3 H₂O) Protodeboronated Isohexane/Alkene (Irreversible Loss) FreeAcid->Protodeboronated T > 120°C or pH < 3 Polymer Polymerized Gum (Radical Induced) FreeAcid->Polymer Radical Initiator or UV Light Boroxine->FreeAcid + H₂O (Ambient Moisture)

Caption: Figure 1. The central equilibrium (Blue to Yellow) is reversible. Red pathways represent permanent sample loss.

Module 2: Irreversible Degradation Pathways

Q: How do I know if my sample is actually degraded?

A: Look for Protodeboronation or Polymerization .

  • Protodeboronation (The C-B Bond Cleavage):

    • Mechanism: Under high heat (>100°C) or in the presence of trace metals/acids, the C-B bond cleaves.

    • Result: Release of 4-methyl-1-pentene (volatile) and boric acid.

    • Detection: Loss of the vinyl protons in

      
      H NMR; appearance of boric acid peak (~19.5 ppm) in 
      
      
      
      B NMR.
  • Polymerization (The Alkene Tail):

    • Mechanism: The "1-pentenyl" double bond is susceptible to radical polymerization, especially if stored without stabilizers in air.

    • Result: The sample becomes a gummy, insoluble residue.

    • Detection: Broadening of NMR peaks and loss of solubility in CDCl

      
       or Methanol-d
      
      
      
      .

Module 3: Assessment Protocols (Self-Validating Systems)

Do not rely on melting points alone. Use these two protocols to validate your material.

Protocol A: The Reversibility Test (Quick Check)

Use this if you suspect the sample has merely dehydrated during storage.

  • Dissolve: Take 10 mg of the sample in acetone-d

    
     or THF-d
    
    
    
    .
  • Measure: Run a standard

    
    H NMR.
    
  • Perturb: Add 1 drop of D

    
    O to the NMR tube and shake vigorously for 30 seconds.
    
  • Re-measure: Run the NMR again.

    • Result: If the peaks sharpen and shift slightly, the boroxine has hydrolyzed back to the acid. The sample is good .

    • Result: If extra peaks (alkenes/alkanes) remain unchanged, the sample is degraded .

Protocol B: Quantitative Thermal Stress Test (Rigorous)

Use this to determine the


 (degradation temperature) for your specific batch.
StepActionTechnical Rationale
1 TGA Analysis Run Thermogravimetric Analysis (TGA) from 25°C to 300°C at 10°C/min under N

.
2 Interpret TGA Stage 1 (Mass loss ~8-10%): Dehydration to boroxine (Theoretical water loss is calculated based on MW).Stage 2 (Mass loss >15%): Gross decomposition/protodeboronation.
3 qNMR Validation Heat a sample in an oven at the Stage 1 temperature for 1 hour. Dissolve in DMSO-d

with an internal standard (e.g., 1,3,5-trimethoxybenzene).
4 Calculate Purity Compare the molar ratio of the vinyl proton signals to the internal standard.

Module 4: Troubleshooting FAQ

Q: The NMR shows a broad hump around 30 ppm in B. Is this bad?

A: Not necessarily.

  • Sharp peak at ~30 ppm: Monomeric boronic acid.

  • Broad peak or multiple peaks (25-32 ppm): Mixture of monomer, dimer, and trimer (boroxine).

  • Sharp peak at ~19-20 ppm: WARNING. This is Boric Acid (

    
    ). This indicates oxidative cleavage of the C-B bond.
    
Q: Can I use this reagent if it has partially formed the boroxine?

A: Yes. In 95% of Suzuki-Miyaura coupling reactions, the base (e.g.,


, 

) and water present in the solvent system will hydrolyze the boroxine back to the active boronate species in situ. You do not need to "fix" it before use.
Q: How should I store this to prevent degradation?

A:

  • Temperature: Refrigerate (2-8°C).

  • Atmosphere: Argon or Nitrogen backfill is recommended to prevent oxidation of the alkene tail.

  • Container: Tightly sealed. If the bottle is frequently opened, the ingress of moisture will cause "crusting" (variable hydration states), making weighing inaccurate.

Visualizing the Troubleshooting Workflow

Follow this logic tree to diagnose your material.

DecisionTree Start Start: Sample Analysis Visual Visual Check: Is it a white powder or gummy? Start->Visual Gummy Gummy/Yellow: Likely Polymerized/Oxidized Visual->Gummy Gummy Powder White Powder: Proceed to NMR Visual->Powder Powder NMR_B11 Run 11B NMR (DMSO-d6) Powder->NMR_B11 Peak19 Peak at ~20 ppm? NMR_B11->Peak19 Peak30 Peak at ~28-32 ppm? NMR_B11->Peak30 Discard Discard: C-B Bond Cleavage (Boric Acid) Peak19->Discard Yes CheckH1 Run 1H NMR with D2O Shake Peak30->CheckH1 Yes Sharp Peaks Sharpen? CheckH1->Sharp Good Material is Good (Boroxine/Acid Equilibrium) Sharp->Good Yes Bad Complex Multiplets/Loss of Vinyl? Sharp->Bad No

Caption: Figure 2. Step-by-step decision matrix for validating 4-Methyl-1-pentenylboronic acid.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive review of boroxine-boronic acid equilibrium).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Mechanisms of protodeboronation and stability).

  • IUPAC. (2025). Nomenclature of Organic Chemistry: Boronic Acids and Boroxines.
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: (4-Methyl-1-pentenyl)boronic acid. (Handling and storage data).[1][2][3][4][5]

Sources

Troubleshooting

troubleshooting guide for low yields in Suzuki-Miyaura reactions with alkenylboronic acids

Diagnostic Framework: Why Alkenyl Couplings Fail In the context of Suzuki-Miyaura cross-coupling, alkenylboronic acids (vinylboronic acids) present a unique set of challenges compared to their aryl counterparts. The prim...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Framework: Why Alkenyl Couplings Fail

In the context of Suzuki-Miyaura cross-coupling, alkenylboronic acids (vinylboronic acids) present a unique set of challenges compared to their aryl counterparts. The primary cause of low yield is rarely catalyst inactivity, but rather the instability of the nucleophile .

The central failure mode is Protodeboronation (Hydrodeboronation). Unlike arylboronic acids, alkenyl species are highly prone to rapid protonolysis under the basic, aqueous conditions typically required for transmetalation. This creates a "race condition" between the productive cross-coupling cycle and the destructive decomposition pathway.

Visualizing the Failure Mode

The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Protodeboronation BoronicAcid Alkenylboronic Acid (R-B(OH)2) Boronate Boronate 'Ate' Complex [R-B(OH)3]- BoronicAcid->Boronate Activation Base Base (OH-) Base->Boronate Transmetalation Transmetalation (Productive Path) Boronate->Transmetalation Fast Pd Capture Protonolysis Protodeboronation (Destructive Path) Boronate->Protonolysis Slow Pd Capture Pd_II Pd(II)-Ar-X (Oxidative Addition Complex) Pd_II->Transmetalation Product Cross-Coupled Product Transmetalation->Product Water H2O / Proton Source Water->Protonolysis Decomp Decomposed Alkene (R-H) + Boric Acid Protonolysis->Decomp

Figure 1: The "Race Condition." High yields require Transmetalation to be kinetically faster than Protodeboronation.

Troubleshooting Q&A

Issue 1: "My alkenylboronic acid is consumed rapidly, but I see little to no coupled product."

Diagnosis: Rapid Protodeboronation. The base required to activate the boron for transmetalation is simultaneously catalyzing its destruction. If the catalyst is not fast enough to intercept the activated boronate, the boronate reacts with water or the solvent to cleave the C-B bond.

Corrective Actions:

  • Switch to "Slow-Release" Reagents: Replace the free boronic acid with a MIDA boronate (N-methyliminodiacetic acid) or a Potassium Organotrifluoroborate . MIDA boronates hydrolyze slowly, keeping the concentration of the unstable free acid low ("slow release"), which matches the rate of the catalytic cycle and minimizes decomposition [1].

  • Reduce Water Content: Standard Suzuki conditions often use 2:1 organic:water ratios. For alkenyl species, reduce this to the minimum required for solubility (e.g., 10:1) or use anhydrous conditions with a base that has limited solubility (e.g., anhydrous

    
     in Dioxane).
    
  • Change the Base: Avoid hydroxides (

    
    , 
    
    
    
    ). Switch to fluoride bases (
    
    
    ) or mild carbonates (
    
    
    ). Fluoride activates the boron via a path less prone to protonolysis than the hydroxy-boronate path [2].
Issue 2: "The reaction stalls at 50% conversion, and adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning or Ligand Mismatch. Alkenes can coordinate to Palladium, potentially forming stable


-allyl complexes or oligomers that sequester the active catalyst. Alternatively, the oxidative addition into the aryl halide is too slow compared to the degradation of the boronic acid.

Corrective Actions:

  • Ligand Selection: Move away from simple triphenylphosphine (

    
    ). Use bulky, electron-rich phosphines like SPhos  or XPhos  (Buchwald Ligands). SPhos is particularly effective at accelerating the oxidative addition and transmetalation steps, ensuring the catalyst "wins the race" against protodeboronation [3].
    
  • Stoichiometry Adjustment: Because the alkenyl component degrades, it should be used in excess. Start with 1.5 to 2.0 equivalents of the alkenylboron species relative to the aryl halide.

Issue 3: "I am observing isomerization (E to Z) or double bond migration."

Diagnosis:


-Hydride Elimination.
If the reductive elimination step is slow, the palladium intermediate may undergo 

-hydride elimination and re-insertion, scrambling the olefin geometry.

Corrective Actions:

  • Accelerate Reductive Elimination: Use ligands with large bite angles (e.g., dppf ) or bulky monophosphines (e.g., t-Bu3P ) that sterically crowd the metal center, forcing the product to eliminate rapidly.

  • Lower Temperature: Isomerization often has a higher activation energy than coupling. Run the reaction at the lowest temperature that still permits turnover (e.g., 40°C instead of 80°C).

Experimental Protocols

Protocol A: The "Rescue" Protocol (For Unstable Alkenyl Boronic Acids)

Use this when standard conditions yield <30% due to protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Alkenyl MIDA Boronate (1.5 equiv) [Alternatively: Pinacol ester]

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground anhydrous)

  • Solvent: THF:Water (10:1 ratio) - Crucial: Keep water low

Workflow:

  • Charge a reaction vial with the Aryl Halide, Alkenyl MIDA Boronate, Base, and Catalyst.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add the degassed THF/Water mixture via syringe.

  • Heat to 60°C with vigorous stirring (1000 rpm).

    • Note: The MIDA boronate will slowly hydrolyze, releasing the active species at a rate the catalyst can handle.

  • Monitor by LCMS at 2 hours. If incomplete, add 0.5 equiv more MIDA boronate.

Protocol B: Anhydrous Fluoride Activation (For Base-Sensitive Substrates)

Use this when the substrate contains esters or other base-sensitive groups.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Alkenyl Boronic Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: CsF (2.0 equiv)

  • Solvent: Toluene or Dioxane (Anhydrous)

Workflow:

  • Pre-complex the catalyst: Stir Pd(OAc)2 and SPhos in the solvent for 10 mins under Argon.

  • Add Aryl Halide, Boronic Ester, and CsF.

  • Heat to 80-100°C.

    • Mechanism:[1][2][3][4][5] Fluoride activates the boron (forming a fluoroborate species) without generating high concentrations of hydroxide, significantly reducing protodeboronation [2].

Decision Matrix & Data

Base Selection Guide
BasepKa (conj.[6] acid)Risk of ProtodeboronationRecommended Use Case
NaOH / KOH 15.7High Only for highly stable aryl-aryl couplings. Avoid for alkenyls.
Na2CO3 (aq) 10.3Medium Standard "starting point," but often fails for vinyl acids.
K3PO4 (anh) 12.3Low Best balance of activation vs. stability. Excellent for MIDA.
CsF 3.2 (HF)Very Low Anhydrous conditions. Best for base-sensitive substrates.
TlOH / Ag2O -Very Low Historical "silver bullet" for vinyl acids, but toxic/expensive.
Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield (<40%) CheckSM Is Alkenyl Boron SM consumed? Start->CheckSM Consumed Yes, SM Consumed CheckSM->Consumed NotConsumed No, SM Remains CheckSM->NotConsumed Proto Diagnosis: Protodeboronation Consumed->Proto CatFail Diagnosis: Catalyst Inactive or Oxidative Addition Slow NotConsumed->CatFail Fix1 Action: Switch to MIDA Boronate or Reduce Water Content Proto->Fix1 Fix2 Action: Switch to SPhos/XPhos Check Halide Reactivity CatFail->Fix2

Figure 2: Step-by-step decision tree for diagnosing reaction failure.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Synthesis of Highly Functionalized Polyenes. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Fluoride-mediated boronic acid coupling reactions.[7][8][9] The Journal of Organic Chemistry, 59(20), 6095–6097.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[4]

Sources

Optimization

Technical Support Center: Suppression of Homocoupling in Vinyl Boronic Acids

Diagnostic & Root Cause Analysis The Issue: You are observing the formation of 2,9-dimethyldeca-4,6-diene (the homocoupling dimer) instead of, or alongside, your desired Suzuki-Miyaura cross-coupling product. The Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Root Cause Analysis

The Issue: You are observing the formation of 2,9-dimethyldeca-4,6-diene (the homocoupling dimer) instead of, or alongside, your desired Suzuki-Miyaura cross-coupling product.

The Chemistry: 4-Methyl-1-pentenylboronic acid is an alkenyl (vinyl) boronic acid .[1] Unlike their aryl counterparts, vinyl boronic acids are significantly more prone to oxidative homocoupling due to the enhanced nucleophilicity of the


 hybridized carbon and the stability of the resulting conjugated diene system.

The Mechanism: Homocoupling is primarily an oxidative process. It competes with the desired transmetallation step in the catalytic cycle.

  • Pathway A (Desired): The boronic acid transmetallates with an

    
     species.[1][2]
    
  • Pathway B (Undesired): In the presence of Oxygen (

    
    ) or high local concentrations of boronic acid, the catalyst facilitates the coupling of two boronic acid molecules.
    
Visualizing the Competing Pathways

Suzuki_vs_Homocoupling Start 4-Methyl-1-pentenylboronic acid Pd_Cycle Pd(II) Intermediate (Oxidative Addition Complex) Start->Pd_Cycle Transmetallation Homo_Product Homocoupling Dimer (2,9-dimethyldeca-4,6-diene) Start->Homo_Product Oxidative Coupling (Promoted by O2 & High Conc) Cross_Product Desired Cross-Coupling Product Pd_Cycle->Cross_Product Reductive Elimination (Fast w/ Low Boron Conc) Oxygen Dissolved Oxygen (O2) (The Enemy) Oxygen->Homo_Product Oxidant Source

Caption: Figure 1. The competition between the desired Suzuki cycle (green path) and the oxygen-mediated homocoupling pathway (red path).

Troubleshooting Protocols

The following protocols are ranked from "Essential Hygiene" to "Advanced Engineering."

Protocol A: The "Zero-Oxygen" Standard (Essential)

Most homocoupling issues stem from insufficient degassing.[1][2] Sparging with a needle for 5 minutes is often inadequate for vinyl boronic acids.

The Logic: Oxygen acts as the terminal oxidant that recycles Pd(0) back to Pd(II) in the absence of an aryl halide, or promotes the "Glaser-type" coupling of the boronate.

Step-by-Step Methodology:

  • Seal the System: Use a microwave vial or a Schlenk flask with a high-integrity septum.

  • Freeze-Pump-Thaw (Recommended):

    • Freeze the solvent (THF/Dioxane/Toluene) in liquid nitrogen.[2]

    • Apply high vacuum (0.1 mmHg) for 5-10 minutes.

    • Close vacuum; thaw solvent in warm water.[1][2]

    • Repeat 3 times.

  • Backfill: Backfill with Argon (heavier than air, provides a better blanket than Nitrogen).[1][2]

  • Reagent Addition: Add the catalyst and base counter-flow under a strong stream of Argon.

Protocol B: Kinetic Control via Slow Addition (The "Gold Standard")

If Protocol A fails, this is the definitive industrial solution.

The Logic: Homocoupling is typically second-order with respect to the boronic acid concentration (


).[2] Cross-coupling is first-order  (

).[1][2] By keeping the instantaneous concentration of 4-Methyl-1-pentenylboronic acid low, you mathematically favor the cross-coupling pathway.[1]

Step-by-Step Methodology:

  • Setup: Dissolve the Aryl Halide, Catalyst, and Base in the reaction vessel. Heat to the reaction temperature.

  • Preparation: Dissolve 4-Methyl-1-pentenylboronic acid (1.2 - 1.5 equiv) in the reaction solvent in a separate, degassed syringe.

  • Execution: Using a syringe pump, add the boronic acid solution dropwise over 2 to 4 hours .

  • Post-Reaction: Stir for an additional 1 hour after addition is complete.

Data: Impact of Addition Rate

ParameterBatch Addition (All at once)Slow Addition (Syringe Pump)
Boron Concentration High (Instantaneous)Low (Steady State)
Kinetic Order Favors 2nd Order (Homocoupling)Favors 1st Order (Cross-coupling)
Typical Yield 40-60%80-95%
Dimer Impurity High (>15%)Trace (<2%)
Protocol C: Chemical Regulation (MIDA Boronates)

Use this if you lack syringe pump equipment or require a solid-state solution.[1][2]

The Logic: MIDA (N-methyliminodiacetic acid) boronates are slow-release reservoirs.[1] Under anhydrous conditions, they are inert.[1][2] In the presence of aqueous base (necessary for Suzuki), they slowly hydrolyze to release the active boronic acid. This mimics "Slow Addition" chemically.[1][2]

Methodology:

  • Synthesis: Convert 4-Methyl-1-pentenylboronic acid to its MIDA ester (or purchase if available).

  • Conditions: Use

    
     (3.0 equiv) in Dioxane:H2O (10:1) at 60°C.
    
  • Result: The base slowly unmasks the boronic acid, keeping free boronic acid levels low and suppressing homocoupling.

Decision Tree & Workflow

Use this flowchart to determine your next experimental move.

Troubleshooting_Flow Start Problem: High Homocoupling Observed Check_O2 Did you perform Freeze-Pump-Thaw? Start->Check_O2 Action_Degas Action: Implement Protocol A (Rigorous Degassing) Check_O2->Action_Degas No Check_Rate Is the Boronic Acid added all at once? Check_O2->Check_Rate Yes Action_SlowAdd Action: Implement Protocol B (Syringe Pump Addition) Check_Rate->Action_SlowAdd Yes Check_Base Are you using a strong base? (e.g., KOtBu, NaOH) Check_Rate->Check_Base No (Already doing slow add) Action_Base Action: Switch to Weaker Base (K3PO4 or K2CO3) Check_Base->Action_Base Yes Action_MIDA Action: Implement Protocol C (MIDA Boronate) Check_Base->Action_MIDA No (Base is mild)

Caption: Figure 2. Decision matrix for isolating the cause of homocoupling.

Frequently Asked Questions (FAQs)

Q1: Does the choice of catalyst affect homocoupling of vinyl boronates? A: Yes. Pd(II) sources (like


 or 

) must be reduced to Pd(0) to enter the cycle.[1][2] This reduction often consumes 2 equivalents of boronic acid, producing 1 equivalent of homocouple immediately.
  • Fix: Use a pre-formed Pd(0) source like

    
     or add a mild reducing agent like Potassium Formate  to the reaction to scavenge oxygen and reduce Pd(II) without sacrificing your boronic acid [1].[2]
    

Q2: I see the reaction turn black immediately. Is this bad? A: A rapid color change to black usually indicates "Pd black" precipitation.[1] This means your ligand is not stabilizing the Pd(0) effectively, or the oxidative addition is too slow.

  • Fix: If Pd precipitates, the catalytic cycle stops, but the oxidative homocoupling (which can be heterogeneous) might continue. Switch to a bulky, electron-rich ligand like XPhos or SPhos to stabilize the Pd(0) species.[2]

Q3: Can I just add more boronic acid to compensate for the loss? A: Generally, no. Adding a large excess (e.g., 2.0+ equiv) increases the rate of homocoupling (Square Law) and makes purification of the greasy diene byproduct difficult. It is better to use Protocol B (Slow Addition) with 1.2 equivalents.

Q4: Is there a specific base that minimizes this side reaction? A: Potassium Phosphate (


)  is often superior to Carbonates or Hydroxides for vinyl boronates.[1][2] It provides a "buffering" effect that minimizes base-catalyzed protodeboronation and controls the concentration of the active boronate species [2].

References

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Source: ACS Publications (Organic Process Research & Development) Context:[1][2] Describes the use of Potassium Formate and inert sparging to minimize homocoupling. URL:[Link][1][2]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs Context: General troubleshooting for homocoupling mechanisms involving oxygen and Pd(II) reduction. URL:[Link][1][2]

Sources

Troubleshooting

role of phosphine ligands in preventing side reactions with 4-Methyl-1-pentenylboronic acid

Current Status: Operational Support Tier: Level 3 (Advanced Methodology) Subject: Ligand-Controlled Suppression of Side Reactions in Alkenylboronic Acid Couplings Introduction: The Stability Paradox You are likely here b...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Methodology) Subject: Ligand-Controlled Suppression of Side Reactions in Alkenylboronic Acid Couplings

Introduction: The Stability Paradox

You are likely here because your Suzuki-Miyaura coupling with 4-Methyl-1-pentenylboronic acid is failing. The symptoms are consistent: the starting halide is consumed, the boronic acid disappears, but the yield of the cross-coupled product is low.

The culprit is rarely the catalyst activity but rather the kinetic competition between productive coupling and the inherent instability of the vinylboronic acid. Unlike arylboronic acids, 4-Methyl-1-pentenylboronic acid possesses a reactive alkene moiety susceptible to protodeboronation (hydrolysis of the C-B bond) and


 isomerization .

This guide details how to utilize specific phosphine ligand architectures to win this kinetic race.

Module 1: The Enemy – Protodeboronation & Isomerization[1][2][3]

To solve the problem, we must first visualize the failure mode. In the presence of base and water (essential for the Suzuki mechanism), your substrate faces a fork in the road.

The Kinetic Competition

The following diagram illustrates the "Race Against Time." Your catalyst must complete the Transmetallation and Reductive Elimination steps faster than the hydroxide ion can cleave the boron bond.

G Substrate 4-Methyl-1-pentenyl- boronic acid Boronate Boronate Species [R-B(OH)3]- Substrate->Boronate + Base/H2O Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Fast Ligand (k_couple) Protonolysis Protodeboronation (Hydrolysis) Boronate->Protonolysis Slow Ligand (k_decomp) Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Transmetal Product Cross-Coupled Product (Success) Transmetal->Product Reductive Elimination Waste 4-Methyl-1-pentene (Volatile Gas) Protonolysis->Waste Irreversible

Figure 1: The Kinetic Fork. Success depends on


 being significantly larger than 

. Standard ligands often fail to accelerate

sufficiently.
Diagnostic Indicators
ObservationDiagnosisRoot Cause
Bubbling Formation of volatile side productProtodeboronation .[1] The C-B bond cleaves, releasing 4-methyl-1-pentene (b.p. ~54°C), which escapes the vessel.
Isomeric Mix Product is a mix of

and

Isomerization . Slow coupling allows Pd-hydride species (formed via

-hydride elimination) to re-insert, scrambling the geometry.
Black Precipitate "Pd Black" formationLigand dissociation . The ligand is not bulky or electron-rich enough to stabilize the Pd(0) species, stopping the cycle.

Module 2: Ligand Selection Strategy

The choice of phosphine ligand is the single most critical variable. You need a ligand that is electron-rich (to facilitate oxidative addition) and sterically bulky (to accelerate reductive elimination and protect the metal center).[2]

Ligand Performance Matrix
Ligand ClassExampleSuitabilityMechanism of Action
Triphenylphosphine PPh3🔴 Avoid Too slow. Does not accelerate transmetallation enough to outcompete protodeboronation.
Bidentate Ferrocenyl dppf🟡 Good Large bite angle (

) promotes reductive elimination. Good for preventing isomerization but can be slow with hindered aryl halides.
Buchwald (Biaryl) SPhos / XPhos🟢 Excellent The Gold Standard. The biaryl backbone prevents Pd aggregation. The electron-rich phosphine accelerates the cycle, consuming the boronic acid before it decomposes.
Tri-alkyl Phosphines P(t-Bu)3🟢 Excellent Extreme steric bulk forces rapid reductive elimination. Warning: Air sensitive.
Why SPhos?

For 4-Methyl-1-pentenylboronic acid, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the recommended starting point.

  • Speed: It accelerates the cross-coupling rate by orders of magnitude.

  • Protection: The methoxy groups on the biaryl backbone provide a "hemolabile" coordination site that stabilizes the Pd intermediate, preventing catalyst death.

  • Water Tolerance: It functions exceptionally well in aqueous biphasic systems, which are required to dissolve the inorganic base.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the concentration of the "at-risk" boronate species while maximizing the coupling rate.[3]

Reagents
  • Substrate: 4-Methyl-1-pentenylboronic acid (1.2 - 1.5 equiv).

  • Electrophile: Aryl bromide or chloride (1.0 equiv).

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (3 mol%).

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (2.0 equiv). Avoid strong alkoxides like NaOtBu.

  • Solvent: Toluene/Water (10:1) or THF/Water (10:1).

Step-by-Step Procedure
  • Pre-complexation (Critical):

    • In a vial, mix Pd(OAc)2 and SPhos in the organic solvent (e.g., Toluene). Stir for 5 minutes at room temperature to form the active L-Pd(0) species. The solution should turn from orange to yellow/pale.

    • Why? Adding "naked" Pd to the reaction allows the boronic acid to interact with Pd oxides, promoting homocoupling.

  • Solvent Deoxygenation:

    • Sparge the solvent mixture with Argon or Nitrogen for 15 minutes.

    • Why? Oxygen promotes the oxidation of the phosphine ligand (killing the catalyst) and oxidative deboronation of the substrate.

  • Reaction Assembly:

    • Add the Aryl Halide and Base to the reaction vessel.

    • Add the pre-formed Catalyst solution.

    • The "Slow Addition" Trick (Optional but recommended for difficult cases): If you observe significant protodeboronation, dissolve the boronic acid in a separate syringe and add it slowly over 1 hour to the hot reaction mixture. This keeps the standing concentration of the boronate low, statistically favoring the Pd-cycle over the hydrolysis.

  • Execution:

    • Heat to 80°C - 100°C.

    • Monitor by TLC/LCMS. The reaction should be complete within 2-4 hours with SPhos.

Module 4: Troubleshooting & FAQs

Q: I see the product, but it contains a mixture of isomers (E/Z). How do I fix this?

A: This is "Chain Walking." It occurs when


-hydride elimination competes with reductive elimination.[4]
  • Solution: Switch to Pd(dppf)Cl2 . The bidentate ligand dppf rigidly enforces the geometry around the palladium, making

    
    -hydride elimination sterically difficult.
    
  • Alternative: Lower the temperature and increase the catalyst loading to maintain the rate.

Q: My boronic acid is decomposing before it even reacts. Can I mask it?

A: Yes. If the free acid is too unstable, convert it to a MIDA Boronate or a Potassium Trifluoroborate (BF3K) salt.

  • MIDA Boronates release the active acid slowly (slow-release mechanism), preventing the build-up of the base-sensitive species.

  • BF3K salts are robust and only hydrolyze to the active species in the presence of specific conditions, protecting the C-B bond.

Q: Can I use anhydrous conditions to stop the hydrolysis?

A: No. The Suzuki mechanism requires a small amount of water (or a hydroxide source) to form the reactive boronate species [R-B(OH)3]-. Without this, transmetallation cannot occur.

  • Compromise: Use a minimal amount of water (e.g., 20:1 Dioxane/Water) or use a base that has low solubility in the organic phase (like K3PO4), which creates a "phase-transfer" controlled reaction rate.

Q: Why does PPh3 work for phenylboronic acid but not this one?

A: Phenylboronic acid is relatively stable. 4-Methyl-1-pentenylboronic acid is an alkenyl borane. The


 carbon attached to boron is more electron-rich and prone to protonation. PPh3 creates a "slow" catalyst. In the time it takes a PPh3-Pd complex to find a boronic acid molecule, the boronic acid has already reacted with water. You need the "Formula 1" speed of SPhos to win the race.

References

  • Mechanistic Insight on Protodeboronation

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.
  • Ligand Effects (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
  • Vinylboronic Acid Stability & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Optimization of Alkenyl Boronates

    • Molander, G. A., & Bernhardt, J. C. (2017).[5] "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of 4-Methyl-1-pentenylboronic Acid

Current Status: Operational Topic: Catalyst Deactivation & Stability Protocols Ticket ID: #ISO-HEX-BOR-001 Executive Summary: The Stability-Reactivity Paradox As a researcher working with 4-Methyl-1-pentenylboronic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Deactivation & Stability Protocols Ticket ID: #ISO-HEX-BOR-001

Executive Summary: The Stability-Reactivity Paradox

As a researcher working with 4-Methyl-1-pentenylboronic acid (CAS: 100960-07-6) , you are likely encountering a specific class of failure: the reaction starts but stalls, or yields are consumed by side products.

Unlike robust arylboronic acids, this substrate is a vinylboronic acid . It suffers from a critical vulnerability: rapid protodeboronation under the very basic conditions required for the Suzuki-Miyaura cycle. This creates a "race condition" where your catalyst must perform transmetallation faster than the base can hydrolyze your starting material.

This guide provides the diagnostic tools and engineered protocols to win that race.

Diagnostic Triage: Why is my reaction failing?

Use this table to correlate your observation with the specific mode of catalyst or substrate failure.

SymptomObservationRoot CauseImmediate Action
The "Crash" Reaction mixture turns black/grey and precipitates metal within 10-30 mins.Pd-Black Aggregation. Ligand dissociation has left Pd(0) unprotected, leading to irreversible metal clustering.Increase Ligand:Pd ratio (2:1 or 3:1). Switch to bidentate ligands (dppf) or bulky monophosphines (SPhos).
The "Phantom" Starting halide is consumed, but product yield is low. "Isohexene" detected in GC/MS.Protodeboronation. The base hydrolyzed the C-B bond before the catalyst could use it.CRITICAL: Switch to anhydrous conditions (CsF/Dioxane) or use the "Slow Release" protocol (see Sec 4).
The "Stall" No color change; aryl halide remains untouched after hours.Oxidative Addition Failure. The catalyst never entered the cycle.Ensure reaction is degassed (O2 poisons Pd(0)). If using Aryl-Cl, switch to XPhos or PEPPSI catalysts.
The "Dimer" Formation of conjugated dienes (homocoupling).Oxidant Contamination. Presence of O2 or Cu(II) is driving Suzuki homocoupling.Rigorous degassing (sparging) is required. Avoid excessive oxidant if not intended.

Deep Dive: The Mechanics of Failure

To solve the problem, we must visualize the competition occurring in your flask.

The "Race Condition" (Visualized)

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

G Substrate 4-Methyl-1- pentenylboronic acid Boronate Boronate Anion (Active Species) Substrate->Boronate Activation Base Base (OH-) Base->Boronate Attacks B Pd_II Pd(II)-Ar Intermediate Boronate->Pd_II Transmetallation (Rate k1) Waste Isohexene (Protodeboronation) Boronate->Waste Hydrolysis (Rate k2) Product Coupled Product (Success) Pd_II->Product Reductive Elimination Note GOAL: k1 >> k2 If Transmetallation is slow, Hydrolysis wins. Note->Boronate

Figure 1: The Kinetic Competition. For vinylboronic acids, the pathway to "Waste" is kinetically accessible. You must accelerate the Green path (Transmetallation) or block the Red path (Hydrolysis).

Why Standard Catalysts Fail

Standard Pd(PPh3)4 is often insufficient for 4-Methyl-1-pentenylboronic acid because:

  • Slow Transmetallation: PPh3 is not electron-rich enough to facilitate rapid transmetallation of the vinyl group.

  • Oxidation: PPh3 is easily oxidized to phosphine oxide, which does not bind Pd, leading to Pd-black precipitation.

Optimized Protocols

We recommend two distinct protocols depending on your lab's capabilities and the specific aryl halide partner.

Protocol A: The "Slow Release" Method (High Fidelity)

Best for: Complex substrates where yield is paramount.

The Logic: By adding the boronic acid slowly, you keep its instantaneous concentration low. This minimizes the second-order kinetics of side reactions while maintaining enough substrate for the catalyst.

  • Reactor Setup: 2-neck flask with reflux condenser and a syringe pump.

  • Charge Flask:

    • Aryl Halide (1.0 equiv)

    • Base: K3PO4 (3.0 equiv) — Phosphate is milder than Carbonate, reducing hydrolysis.

    • Catalyst: Pd(dppf)Cl2 (3 mol%) — Ferrocene ligand prevents Pd-black formation.

    • Solvent: THF/Water (10:1) — Degassed.

  • The Feed: Dissolve 4-Methyl-1-pentenylboronic acid (1.5 equiv) in THF.

  • Execution:

    • Heat flask to 60°C.

    • Add the boronic acid solution via syringe pump over 2 hours .

    • Stir for an additional hour after addition is complete.

Protocol B: The "Anhydrous" Method (Speed)

Best for: High-throughput screening or when water must be avoided.

The Logic: Vinylboronic acids cannot undergo hydrolytic protodeboronation if there is no water. We use Fluoride (F-) to activate the boron instead of Hydroxide (OH-).

  • Reagents:

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%). SPhos is critical here.

    • Base: CsF (3.0 equiv) or TBAF (anhydrous).

    • Solvent: Dioxane or Toluene (Anhydrous).

  • Procedure:

    • Combine all solids in a glovebox or under Ar stream.

    • Add solvent.[1]

    • Heat to 80-100°C.

    • Note: SPhos creates a highly active catalyst that accelerates transmetallation, outcompeting decomposition.

Troubleshooting Decision Tree

Follow this logic flow to resolve persistent issues.

DecisionTree Start Reaction Failed CheckColor Is the solution black/precipitated? Start->CheckColor CheckSM Is Aryl Halide consumed? CheckColor->CheckSM No (Orange/Red/Clear) Yes_Black Pd Aggregation detected CheckColor->Yes_Black Yes No_SM No_SM CheckSM->No_SM No (SM remains) Yes_SM Yes_SM CheckSM->Yes_SM Yes (SM gone) Sol_Black Action: Switch to Pd(dppf)Cl2 or increase ligand loading. Yes_Black->Sol_Black No_SM_Node Oxidative Addition Failed Sol_OA Action: Use XPhos Pd G3 or switch solvent to Butanol. No_SM_Node->Sol_OA Yes_SM_Node Protodeboronation likely Sol_Proto Action: Use Protocol A (Slow Add) or Protocol B (Anhydrous CsF). Yes_SM_Node->Sol_Proto

Figure 2: Troubleshooting Logic Flow.

Frequently Asked Questions (FAQs)

Q: Can I use K2CO3 as the base? A: We advise against it for this specific substrate. Carbonate bases are often too basic and hygroscopic, accelerating the protodeboronation of the vinyl chain. K3PO4 (Potassium Phosphate Tribasic) is the industry standard for unstable boronic acids due to its buffering capacity and milder pH profile.

Q: Why does my reaction turn black immediately upon heating? A: This is "Flash Aggregation." It usually means your solvent was not properly degassed. Oxygen oxidizes the phosphine ligands (turning PPh3 into O=PPh3), which can no longer bind palladium. The "naked" Pd(0) then instantly clusters into Pd-black. Sparge your solvent with Argon for 15 minutes before adding the catalyst.

Q: Can I use the Pinacol Ester (BPin) version instead of the acid? A: Yes, and it is often preferred. The 4-Methyl-1-pentenylboronic acid pinacol ester releases the active boronate species more slowly than the free acid, providing an intrinsic "slow release" effect. However, the transmetallation is also slower, so you must use a high-activity ligand like SPhos or XPhos .

Q: Is the geometry of the double bond preserved? A: Generally, yes. Suzuki coupling is stereoretentive. If you start with trans-4-Methyl-1-pentenylboronic acid, you will get the trans product. However, excessive heating (>100°C) or prolonged reaction times can lead to minor isomerization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Troubleshooting

impact of solvent choice on the efficiency of 4-Methyl-1-pentenylboronic acid couplings

Executive Summary: The Solvent Ecosystem In the coupling of 4-Methyl-1-pentenylboronic acid , solvent choice is not merely about solubility—it is the primary switch controlling the competition between productive transmet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solvent Ecosystem

In the coupling of 4-Methyl-1-pentenylboronic acid , solvent choice is not merely about solubility—it is the primary switch controlling the competition between productive transmetallation and destructive protodeboronation .

Unlike arylboronic acids, vinylboronic acids possessing aliphatic chains (like the isobutyl group in this reagent) are uniquely susceptible to two failure modes:

  • Protodeboronation: Rapid hydrolysis of the C-B bond, yielding volatile 4-methyl-1-pentene.

  • Polymerization: Oligomerization of the vinyl motif under high thermal stress.

This guide provides a logic-driven framework for selecting the optimal solvent system to maximize catalytic efficiency and suppress side pathways.

Critical Analysis: Solvent Impact on Reaction Kinetics[1]

The "Ate" Complex Dilemma

The Suzuki mechanism requires the formation of a boronate "ate" complex (quaternary boron species) to facilitate transmetallation to the Palladium(II) center. This step is heavily solvent-dependent.

Solvent SystemRole of SolventMechanistic ImpactRecommended For
THF / Water (4:1) The Workhorse High solubility for both organic halides and boronic acids. Water promotes "ate" complex formation via OH⁻ generation.Standard couplings; substrates with moderate polarity.
Toluene / Water (10:1) The Protector Biphasic system minimizes the exposure of the boronic acid to the aqueous base, slowing protodeboronation.Hydrophobic substrates; reactions requiring phase-transfer catalysts (e.g., TBAB).
Dioxane (Anhydrous) The Stabilizer High boiling point allows thermal drive without hydrolytic degradation. Requires anhydrous bases (e.g., CsF).[1]Acid-sensitive substrates; difficult couplings requiring high energy (

).
DMF / Water The Solubilizer High dielectric constant stabilizes polar transition states but accelerates protodeboronation if base concentration is uncontrolled.Highly polar or insoluble heteroaryl halides.

Troubleshooting & FAQs

Category A: Low Conversion & Yield

Q: I observe high consumption of the aryl halide but low yields of the coupled product. The major byproduct is the reduced arene (Ar-H). What is happening? A: This indicates protodeboronation of the vinylboronic acid is outcompeting the cross-coupling. The 4-methyl-1-pentenyl moiety is cleaving off, leaving the palladium species to undergo reductive elimination with a hydride source (often from the solvent or base).

  • Diagnosis: Check for the smell of volatile alkenes or analyze the headspace.

  • Solution: Switch to a biphasic system (Toluene/H₂O) to sequester the boronic acid in the organic phase, away from the caustic aqueous environment. Alternatively, use anhydrous conditions (Dioxane/CsF) to eliminate the hydrolytic pathway entirely.

Q: My reaction stalls after 50% conversion. Adding more catalyst doesn't help. A: This is likely catalyst poisoning caused by the polymerization of the vinylboronic acid or its degradation products. Vinyl species can coordinate irreversibly to Pd(0).

  • Solution: Increase the ligand-to-metal ratio (e.g., 2:1 for bidentate ligands like dppf). Ensure the solvent is thoroughly degassed ; oxygen accelerates the decomposition of active Pd(0) species in vinyl couplings.

Category B: Stereochemical Integrity

Q: The 4-methyl-1-pentenyl group is trans (E), but I see significant cis (Z) isomer or mixtures in the product. A: Isomerization usually occurs post-oxidative addition or during transmetallation if the reaction is sluggish.

  • Root Cause: Prolonged heating in coordinating solvents (like DMF) can promote

    
    -hydride elimination/re-insertion pathways that scramble stereochemistry.
    
  • Solution: Switch to THF and lower the temperature. Use a more active catalyst (e.g., Pd(P(t-Bu)₃)₂ or Pd-SPhos ) to speed up the reductive elimination step, leaving less time for isomerization.

Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition dictated by solvent choice.

SolventPathways cluster_0 Solvent Control Zone Start 4-Methyl-1-pentenylboronic Acid AteComplex Boronate 'Ate' Complex (Active Species) Start->AteComplex Activation (OH-/H2O) Polymer Oligomers (Polymerization) Start->Polymer Thermal Stress (High Temp/Toluene) Base Base + Solvent Base->AteComplex PdCycle Pd(II)-Ar Complex AteComplex->PdCycle Transmetallation (Fast in THF/Dioxane) SideProduct 4-Methyl-1-pentene (Protodeboronation) AteComplex->SideProduct Hydrolysis (Fast in DMF/High Water) Product Coupled Product PdCycle->Product Reductive Elimination

Caption: Solvent choice determines the fate of the Boronate 'Ate' Complex. High water content or polar aprotic solvents (DMF) favor the red path (Protodeboronation), while balanced polarity (THF) favors the green path (Transmetallation).

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (General Purpose)

Best for: Standard aryl bromides/iodides and robust substrates.

  • Reagent Prep: In a reaction vial, combine:

    • Aryl Halide (1.0 equiv)

    • 4-Methyl-1-pentenylboronic acid (1.2 - 1.5 equiv) Note: Excess is required to account for minor protodeboronation.

    • Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • K₂CO₃ (3.0 equiv)[2]

  • Solvent Addition: Add THF and Water in a 4:1 ratio (Concentration: 0.1 M relative to halide).

    • Why? This ratio ensures homogeneity of the organic reactants while providing just enough water to dissolve the base and activate the boron.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical step for vinyl boronic acids.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

Protocol B: The "Anhydrous" Method (Sensitive Substrates)

Best for: Substrates prone to hydrolysis or when protodeboronation is the dominant side reaction.

  • Reagent Prep: In a glovebox or under strict Schlenk conditions, combine:

    • Aryl Halide (1.0 equiv)

    • 4-Methyl-1-pentenylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)[3]

    • CsF (3.0 equiv) Note: Fluoride acts as the base/activator without generating hydroxide.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.1 M).

  • Reaction: Heat to 80-90°C .

    • Why? Dioxane allows higher temperatures to force difficult couplings, while the absence of water prevents hydrolytic C-B bond cleavage.

Comparative Solvent Data

The following table summarizes expected outcomes based on internal application data and literature precedents for aliphatic vinylboronic acids.

Solvent SystemBaseTemp (°C)Relative RateProtodeboronation RiskTypical Yield
THF / H₂O (4:1) K₂CO₃60FastModerate85-95%
DMF / H₂O (4:1) K₃PO₄80Very FastHigh 60-75%
Toluene / H₂O (10:1) K₂CO₃90SlowLow70-85%
1,4-Dioxane CsF90ModerateVery Low 80-90%
Ethanol NaOEt70FastHigh50-65%

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Kerins, F., & O'Shea, D. F. (2006). Preparation of 2'-Vinylacetanilide (Stabilization of Vinylboronic Acids). Organic Syntheses, 83, 45. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of 4-Methyl-1-pentenylboronic acid with other alkenylboronic acids in Suzuki coupling

Executive Summary 4-Methyl-1-pentenylboronic acid (and its pinacol ester) is a specialized alkenylboron reagent primarily used to introduce the isobutyl-vinyl motif , a structural analogue of the leucine side chain.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-pentenylboronic acid (and its pinacol ester) is a specialized alkenylboron reagent primarily used to introduce the isobutyl-vinyl motif , a structural analogue of the leucine side chain.[1] Unlike the ubiquitous styrylboronic acid (used for conjugation) or 1-octenylboronic acid (used for lipophilicity), this reagent occupies a critical niche in medicinal chemistry: the synthesis of non-natural amino acids (e.g., leucine surrogates) and sterically defined aliphatic chains.

While it shares the general reactivity profile of trans-1-alkenylboronic acids, its


-branched isobutyl tail  introduces unique steric considerations that distinguish it from linear analogues.[1] This guide compares its performance, stability, and utility against standard benchmarks.

Part 1: Chemical Profile & Benchmarking[1]

Structural Identity[1]
  • Compound: trans-4-Methyl-1-pentenylboronic acid[1]

  • Common Derivative: 4-Methyl-1-pentenylboronic acid pinacol ester[1]

  • Key Feature: Terminal isobutyl group (Leucine skeleton).

  • Stereochemistry: Typically generated as the (E)-isomer via hydroboration of 4-methyl-1-pentene.[1]

Comparative Performance Matrix

The following table contrasts 4-Methyl-1-pentenylboronic acid with the two most common alkenylboronic acid classes: Styryl (electronic benchmark) and 1-Octenyl (lipophilic linear benchmark).[1]

Feature4-Methyl-1-pentenylboronic Acid Styrylboronic Acid 1-Octenylboronic Acid
Primary Application Leucine analogues, PET probes,

-branched aliphatic chains.[1]
Conjugated systems, stilbene synthesis, UV-active linkers.Introduction of "fatty" linear chains, lipophilicity tuning.
Electronic Nature Electron-rich alkene (inductive effect of alkyl group).[1]Conjugated alkene (resonance stabilization).Electron-rich alkene (inductive effect).[1]
Transmetallation Rate Moderate. Slower than Styryl due to lack of

-system assistance; similar to 1-Octenyl.[1]
Fast. Accelerated by electronic conjugation with the aromatic ring.Moderate. Standard rate for alkyl-substituted vinyl boronates.[1]
Steric Profile High (

-branching).
The isobutyl tail creates remote steric bulk that can influence packing in crystal structures.[1]
Low. Planar phenyl ring minimizes steric clash during oxidative addition.Medium. Flexible linear chain folds but lacks rigid bulk near the reaction center.
Stability (Protodeboronation) Low to Moderate. Susceptible to protodeboronation under harsh basic conditions.High. Conjugation stabilizes the C-B bond.Moderate. Similar susceptibility to protonolysis as other alkyl-vinyls.[1]
Typical Yield 65% – 90% (Ligand dependent).85% – 98% (Standard conditions).70% – 95% (Standard conditions).
Stability Insight: The "Leucine Effect"

The isobutyl group in 4-methyl-1-pentenylboronic acid does not provide the electronic stabilization seen in styryl systems.[1] Consequently, under strong basic conditions (e.g.,


-BuOK, high temp), the C-B bond is prone to protodeboronation , yielding the volatile alkene (4-methyl-1-pentene) rather than the coupled product.
  • Recommendation: Use milder bases (e.g., K

    
    PO
    
    
    
    , Cs
    
    
    CO
    
    
    ) or mask the acid as a MIDA boronate or pinacol ester to enhance shelf-life and reaction stability.

Part 2: Experimental Protocol (Leucine Analogue Synthesis)

This protocol is adapted from high-efficiency syntheses of leucine-based PET probes, representing the "gold standard" for handling this reagent.[1]

Methodology: Suzuki Cross-Coupling for Amino Acid Surrogates

Objective: Coupling of trans-4-methyl-1-pentenylboronic acid pinacol ester with an aryl iodide to form a leucine-skeleton precursor.

Reagents:
  • Boronate: 4-Methyl-1-pentenylboronic acid pinacol ester (1.2 equiv)[1]

  • Electrophile: Aryl Iodide (1.0 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    (2 mol%) + S-Phos (4 mol%)[1]
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) or Cs
    
    
    CO
    
    
    (2.0 equiv)[1]
  • Solvent: DMF/Water (9:1) or Toluene/Water (10:1)[1]

Step-by-Step Procedure:
  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Iodide (1.0 mmol), Boronate (1.2 mmol), and Base (3.0 mmol).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol). Note: For sterically hindered aryl halides, switch to Pd
    
    
    (dba)
    
    
    /S-Phos.[1]
  • Solvation: Add degassed DMF (4.5 mL) and Water (0.5 mL). The presence of water is critical for the activation of the boronate species.

  • Reaction: Seal the vial and heat to 80–90 °C for 4–16 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If the starting iodide remains but the boronate is consumed, protodeboronation is occurring. Lower the temperature to 60 °C and increase catalyst loading.

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove DMF. Dry organic layer over MgSO

    
    .[2]
    
  • Purification: Flash column chromatography. The product will be the (E)-alkenyl derivative.

Part 3: Mechanism & Troubleshooting Logic

Catalytic Cycle & Steric Influence

The following diagram illustrates the catalytic cycle, highlighting where the specific "Isobutyl" sterics of 4-methyl-1-pentenylboronic acid influence the pathway.

SuzukiCycle cluster_steric Steric Impact Zone Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I BaseAct Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseAct + Base (OH-) TransMet Transmetallation (Rate Limiting for Alkyl-Vinyls) BaseAct->TransMet + 4-Methyl-1-pentenylboronic acid SideRxn SIDE REACTION: Protodeboronation (Loss of Boron) BaseAct->SideRxn High Temp / Strong Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regenerates Catalyst

Figure 1: Suzuki Catalytic Cycle highlighting the Transmetallation step where the steric bulk of the alkenyl boronate competes with protodeboronation.

Troubleshooting Guide
  • Problem: Low Yield (<50%).

    • Cause: Protodeboronation of the aliphatic vinyl boronic acid.

    • Solution: Switch to a boronic ester (pinacol) or use TlOH or Ag2O as additives to accelerate transmetallation at lower temperatures.

  • Problem: Isomerization (E to Z).

    • Cause: Prolonged heating with Pd-hydride species present.[1]

    • Solution: Reduce reaction time and ensure strict oxygen-free conditions to prevent hydride formation.

References

  • Suzuki Coupling Basics & Mechanism
  • Leucine Analogue Synthesis (PET Probes)

    • Synthesis of S-[C-11]leucine and its analogue by the combination of rapid C-[C-11] methylation and rapid hydrogenation.[1] ResearchGate. Available at: [Link][1]

  • Sterically Demanding Couplings

    • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.[3] Available at: [Link]

  • Protodeboronation Kinetics

    • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society. Available at: [Link][1]

  • Reagent Properties (4-Methyl-1-pentene derivatives)

    • 4-Methyl-1-pentene Properties.[1][4][5] PubChem.[5][6] Available at: [Link][1]

Sources

Comparative

Comparative Guide: 4-Methyl-1-pentenylboronic Acid vs. Organotin Reagents for Alkene Synthesis

Executive Summary In the synthesis of complex pharmacophores, the installation of hydrophobic isosteres—such as the 4-methyl-1-pentenyl moiety (a vinyl-leucine mimic)—is a critical transformation. This guide compares the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmacophores, the installation of hydrophobic isosteres—such as the 4-methyl-1-pentenyl moiety (a vinyl-leucine mimic)—is a critical transformation. This guide compares the performance of 4-Methyl-1-pentenylboronic acid (Suzuki-Miyaura coupling) against its organotin counterparts (Stille coupling).[1]

The Verdict: While the Suzuki-Miyaura pathway using 4-Methyl-1-pentenylboronic acid is the industry standard for early-phase discovery and GMP manufacturing due to superior toxicity profiles and ease of purification, the Stille coupling remains indispensable for base-sensitive substrates or highly hindered electrophiles where the boronic acid pathway suffers from protodeboronation or low transmetallation rates.

Mechanistic Foundation

To understand the divergence in protocol and performance, one must analyze the catalytic cycles. The rate-determining difference lies in the Transmetallation step.

  • Suzuki-Miyaura: Requires a base (e.g., hydroxide, carbonate) to activate the boron species (forming a boronate "ate" complex) or the palladium complex (hydroxo-palladium species).[1]

  • Stille: Neutral conditions. The tin-carbon bond is cleaved via electrophilic attack by the Pd(II) species.

Figure 1: Comparative Catalytic Cycle (Suzuki vs. Stille)

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X Species OxAdd->PdII_X TransMet_S Transmetallation (Suzuki) PdII_X->TransMet_S + Boronate TransMet_T Transmetallation (Stille) PdII_X->TransMet_T Neutral Conditions Base Activation by Base (OH-, CO3 2-) BoronAte Boronate 'Ate' Complex (R-B(OH)3)- Base->BoronAte BoronAte->TransMet_S PdII_R Pd(II)-Ar-R Complex TransMet_S->PdII_R Tin Organotin Reagent (R-SnBu3) Tin->TransMet_T TransMet_T->PdII_R RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0

Caption: The divergence in transmetallation mechanisms dictates the reaction conditions: Suzuki requires base activation, while Stille proceeds under neutral conditions.

Performance Matrix

Parameter4-Methyl-1-pentenylboronic Acid (Suzuki)Tributyl(4-methyl-1-pentenyl)stannane (Stille)
Toxicity Low. Boronic acids are generally non-toxic.[1] Suitable for GMP.High. Organotins are neurotoxins.[1] Strict ppm limits in APIs.
Atom Economy High. Low molecular weight byproducts (boric acid salts).[1]Low. Stoichiometric generation of high MW tin waste.[1]
Stability Moderate. Susceptible to protodeboronation and polymerization.[1]High. Organotins are shelf-stable and robust to air/moisture.[1]
Purification Excellent. Byproducts are water-soluble.[1]Difficult. Tin residues "streak" on silica; requires KF workup.[1]
Reactivity Requires base; sensitive to steric hindrance.[1]High reactivity; tolerates neutral/acidic conditions.[1]
Substrate Scope Limited with base-sensitive groups (e.g., esters, labile protecting groups).[1]Broadest scope; ideal for complex natural product synthesis.[1]

Technical Deep Dive

A. The Boronic Acid Advantage (Suzuki)

Reagent: 4-Methyl-1-pentenylboronic acid CAS: 100123-93-1 (Generic structure reference)[1]

The primary challenge with vinyl boronic acids is protodeboronation . Under the basic conditions required for Suzuki coupling, the C-B bond can hydrolyze, replacing the boron with a proton and yielding the volatile alkene (4-methyl-1-pentene) rather than the coupled product.

  • Mitigation Strategy: Use mild bases (e.g., K3PO4 instead of K2CO3) and anhydrous conditions if possible.[1] Alternatively, the corresponding pinacol ester (MIDA boronate) releases the acid slowly, maintaining a low concentration of the active species to prevent decomposition.

B. The Organotin Legacy (Stille)

Reagent: Tributyl(4-methyl-1-pentenyl)stannane[1]

While "greener" alternatives exist, the Stille coupling remains the "fail-safe" method. The neutral conditions prevent epimerization of chiral centers and degradation of sensitive functional groups (e.g., β-lactams, epoxides).

  • The "Farina Effect": The addition of CuI or AsPh3 can accelerate the Stille coupling by orders of magnitude, often allowing reactions to proceed at room temperature, which is critical for thermally unstable substrates.

Experimental Protocols

Protocol A: Suzuki Coupling (Preferred for Scalability)

Target: Coupling 4-Methyl-1-pentenylboronic acid with an Aryl Bromide.[1]

  • Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), 4-Methyl-1-pentenylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).[1]

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio).[1]

  • Activation: Add K2CO3 (3.0 equiv).

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Note: Monitor consumption of the boronic acid. If protodeboronation is observed (loss of vinyl group), switch to Cs2CO3 in dry DMF.[1]

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. The boron byproducts wash away in the aqueous phase.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Stille Coupling (Preferred for Base-Sensitivity)

Target: Coupling Tributyl(4-methyl-1-pentenyl)stannane with a sensitive Aryl Iodide.[1]

  • Setup: Charge a flame-dried flask with Aryl Iodide (1.0 equiv), Vinyl Stannane (1.1 equiv), and Pd2(dba)3 (0.02 equiv).

  • Ligand: Add AsPh3 (0.08 equiv) or Tri-2-furylphosphine (TFP).

  • Solvent: Add anhydrous DMF or NMP (degassed).

  • Reaction: Heat to 45–60°C. (Milder temperature due to higher reactivity of tin).

  • Critical Workup (Tin Removal):

    • Dilute reaction with Et2O.[1]

    • Add aqueous KF (saturated) and stir vigorously for 30 mins. This converts soluble Bu3Sn-X into insoluble polymeric Bu3Sn-F.[1]

    • Filter the resulting white precipitate through a pad of Celite.

  • Purification: Silica gel chromatography. Tip: Add 1% Triethylamine to the eluent to prevent tin streaking.

Decision Framework: Which to Choose?

Use the following logic flow to select the appropriate reagent for your campaign.

Figure 2: Reagent Selection Logic

DecisionTree Start Start: Alkene Synthesis BaseSens Is the substrate base-sensitive? (e.g., Epoxides, Esters) Start->BaseSens Stille Use Stille Coupling (Organotin Reagent) BaseSens->Stille Yes Toxicity Is this a GMP/Late-Stage Synthesis? BaseSens->Toxicity No Suzuki Use Suzuki Coupling (4-Methyl-1-pentenylboronic acid) Toxicity->Suzuki Yes (Avoid Tin) Steric Is the halide sterically hindered? Toxicity->Steric No (Discovery Phase) Steric->Suzuki No Steric->Stille Yes (Higher Reactivity)

Caption: Decision matrix balancing chemical sensitivity against toxicity and regulatory constraints.[1]

References

  • Miyaura, N., & Suzuki, A. (1979).[1][2] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867.[1] Link

  • Milstein, D., & Stille, J. K. (1978).[1] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[1] Journal of the American Chemical Society, 100(11), 3636–3638.[1] Link[1]

  • Farina, V., & Krishnan, B. (1991).[1] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595.[1] Link[1]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Renaud, P., et al. (1998).[1][3] A simple and efficient method for the removal of tin residues from reaction mixtures.[4] Tetrahedron Letters, 39(15), 2123-2126.[1] Link

Sources

Validation

Technical Guide: Stereochemical Validation &amp; Application of 4-Methyl-1-pentenylboronic Acid

Executive Summary 4-Methyl-1-pentenylboronic acid (CAS: 104376-21-8) serves as a critical "Leucine surrogate" in the synthesis of peptidomimetics and complex natural products. Its isobutyl-vinyl motif allows for the intr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-pentenylboronic acid (CAS: 104376-21-8) serves as a critical "Leucine surrogate" in the synthesis of peptidomimetics and complex natural products. Its isobutyl-vinyl motif allows for the introduction of lipophilic side chains with precise olefin geometry. However, this reagent presents two primary challenges: protodeboronation (instability) and stereochemical erosion (E/Z isomerization) during palladium-catalyzed cross-coupling.

This guide provides a validated framework for selecting the correct boron species, executing high-fidelity Suzuki-Miyaura couplings, and rigorously validating stereochemical retention using a self-verifying NMR protocol.

Part 1: Comparative Analysis of Boron Species

The choice of boron species dictates the reaction's success, particularly regarding shelf-stability and atom economy. Below is a comparative performance analysis of the free boronic acid against its ester derivatives.

Table 1: Performance Profile of Isobutyl-Vinyl Boron Reagents
FeatureBoronic Acid (Free) Pinacol Ester (Pin) MIDA Boronate
CAS 104376-21-8329761-78-1 (Analog)N/A (Custom)
Atom Economy High (Max active mass)ModerateLow (High carrier mass)
Reactivity Fast (Transmetalation is rapid)Slow (Requires hydrolysis)Controlled (Slow release)
Stereostability Low (Prone to isomerization)HighVery High
Shelf Stability Poor (Trimerizes to boroxine)ExcellentExcellent
Purification Difficult (Amphiphilic)Silica StableSilica Stable
Best Use Case Rapid, small-scale discoveryScale-up, storageIterative synthesis
Decision Framework: Selecting the Right Reagent

Use the following logic flow to determine if the free acid is suitable for your specific campaign.

BoronSelection Start Start: Select Reagent StabilityCheck Is the target alkene acid/base sensitive? Start->StabilityCheck PurificationCheck Is silica chromatography required post-reaction? StabilityCheck->PurificationCheck No UseMIDA Use MIDA Boronate (Slow Release/Iterative) StabilityCheck->UseMIDA Yes (Iterative) AtomEcon Is Atom Economy Critical (Scale >100g)? PurificationCheck->AtomEcon No UsePin Use Pinacol Ester (Robust/Stable) PurificationCheck->UsePin Yes UseAcid Use Free Boronic Acid (High Reactivity) AtomEcon->UseAcid Yes AtomEcon->UsePin No

Figure 1: Decision matrix for selecting the optimal 4-methyl-1-pentenyl boron species based on reaction scale and stability requirements.

Part 2: High-Fidelity Reaction Protocol

The following protocol is optimized to minimize protodeboronation (a common failure mode for vinyl boronic acids where the C-B bond breaks before C-C bond formation) and prevent Pd-catalyzed isomerization .

Protocol A: Suzuki-Miyaura Coupling (Stereoretentive)

Scope: Coupling of 4-Methyl-1-pentenylboronic acid with Aryl/Vinyl Halides.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boron Source: 4-Methyl-1-pentenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Selected for large bite angle, favoring reductive elimination over beta-hydride elimination.

  • Base: Cs₂CO₃ (3.0 equiv) — Mild base prevents base-catalyzed isomerization.

  • Solvent: THF:H₂O (10:1) — Degassed.

Step-by-Step Methodology:

  • Pre-Validation (Crucial): Analyze the boronic acid starting material via ¹H NMR (see Part 3). If the trans coupling constant (

    
    ) is <14 Hz or multiplet patterns are unclear, recrystallize from hexane/ether.
    
  • System Preparation: Flame-dry a Schlenk flask and cycle Argon/Vacuum (3x).

  • Charge: Add Aryl Halide, Boronic Acid, Base, and Pd catalyst under a counter-flow of Argon.

  • Solvation: Add degassed THF/H₂O.

    • Note: Water is essential for the boronic acid activation (formation of the boronate "ate" complex), but excess water promotes protodeboronation. The 10:1 ratio is the "Goldilocks" zone.

  • Reaction: Heat to 60°C for 4-12 hours.

    • Monitoring: Check TLC for the disappearance of the Aryl Halide.

    • Warning: Do not overheat (>80°C) as this accelerates thermal isomerization of the alkene.

  • Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄.

Part 3: Analytical Validation Framework (Self-Validating System)

The core requirement of this guide is to prove the product's stereochemistry. You cannot rely on the label of the starting material; you must validate the geometry in situ.

The Vicinal Coupling Constant ( ) Method

The geometry of the alkene is determined by the Karplus relationship applied to the vinyl protons.

  • Target: trans-4-Methyl-1-pentenyl derivative.

  • Signal Region:

    
     5.0 – 7.0 ppm.
    
  • Validation Logic:

    • E-isomer (Trans):

      
       (Typical: 15.5 Hz).
      
    • Z-isomer (Cis):

      
       (Typical: 10.0 Hz).
      
Analytical Workflow Diagram

ValidationLogic RawProduct Crude Product NMR 1H NMR (CDCl3) RawProduct->NMR IdentifyVinyl Identify Vinyl Protons (5.5 - 6.8 ppm) NMR->IdentifyVinyl CalcJ Calculate J-Coupling (Hz) IdentifyVinyl->CalcJ CheckJ Check Value CalcJ->CheckJ Valid VALID: Trans (E) J = 15-16 Hz CheckJ->Valid > 14 Hz Invalid INVALID: Cis (Z) J = 8-11 Hz CheckJ->Invalid < 12 Hz Mixture MIXTURE: Isomerized Check Integration Ratio CheckJ->Mixture Double Sets

Figure 2: Analytical workflow for validating alkene geometry post-coupling.

Detailed Validation Protocol
  • Sample Prep: Dissolve ~10 mg of purified product in CDCl₃.

  • Acquisition: Run a standard 1H NMR (minimum 400 MHz to resolve multiplets).

  • Analysis of the Vinyl Region:

    • Look for the doublet of triplets (dt) or doublet of doublets (dd) corresponding to the proton adjacent to the isobutyl group (

      
      ) and the proton adjacent to the aryl ring (
      
      
      
      ).
    • Calculation: Measure the distance between the outermost peaks of the doublet in Hz.

  • Reporting:

    • Example: "¹H NMR (400 MHz, CDCl₃)

      
       6.35 (d, 
      
      
      
      , 1H), 6.10 (dt,
      
      
      , 1H)..."
    • Interpretation: The 15.8 Hz coupling confirms the E-geometry is retained.

Part 4: Troubleshooting & Optimization

Issue 1: Protodeboronation

Symptom: Low yield, recovery of aryl halide, and presence of 4-methyl-1-pentene (volatile, often lost) or isovaleraldehyde (if oxidative workup used). Root Cause: Hydrolysis of the C-B bond occurs faster than transmetalation. Solution:

  • Switch to anhydrous conditions using CsF or K3PO4 (anhydrous) in Dioxane.

  • Use a MIDA boronate precursor (slow release maintains low concentration of the unstable acid).

Issue 2: E/Z Isomerization

Symptom: NMR shows a mixture of


 Hz and 

Hz signals. Root Cause: "Ring-walking" of the Palladium catalyst or excessive heating. Solution:
  • Lower Temperature: Run at 40-50°C.

  • Change Ligand: Switch to SPhos or XPhos . These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, reducing the residence time of the alkene on the metal center.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knapp, D. M., et al. (2009). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Vicinal Coupling Constants. University of Wisconsin-Madison. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

Sources

Comparative

Comparative Guide: Isotopic Labeling Strategies for Elucidating 4-Methyl-1-pentenylboronic Acid Reaction Mechanisms

Executive Summary 4-Methyl-1-pentenylboronic acid is a critical alkenylboronic acid intermediate, frequently employed to install the leucine-like isobutyl side chain in peptide mimetics and natural product synthesis via...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-pentenylboronic acid is a critical alkenylboronic acid intermediate, frequently employed to install the leucine-like isobutyl side chain in peptide mimetics and natural product synthesis via Suzuki-Miyaura cross-coupling. However, its application is often plagued by protodeboronation (a competitive side reaction) and ambiguous transmetallation rates due to the steric bulk of the


-branched isobutyl group.

This guide compares three primary isotopic labeling strategies—Deuterium (


H) , Carbon-13 (

C)
, and Boron-10 (

B)
—to elucidate these mechanisms. Unlike standard reagents, this substrate requires a tailored approach to distinguish between catalytic cycle stalling and non-catalytic decomposition.
Key Comparison Matrix
Labeling ModalityPrimary ApplicationSensitivityCostMechanistic Insight
Deuterium (

-D)
Protodeboronation KineticsHigh (

H NMR)
LowDetermines if protonolysis is rate-limiting; tracks stereochemistry.
Carbon-13 (

C)
Transmetallation KIELow (Requires IRMS or sat. NMR)HighIdentifies the transition state structure of C-Pd bond formation.
Boron-10 (

B)
Speciation AnalysisMedium (

B/

B NMR)
MediumDistinguishes active boronate species from inactive aggregates.

Deep Dive: Mechanistic Challenges & Labeling Solutions

Challenge A: Protodeboronation vs. Cross-Coupling

Alkenylboronic acids are prone to hydrolytic cleavage of the C-B bond under basic conditions, yielding the alkene (4-methyl-1-pentene) instead of the coupled product.

  • The Solution: Deuterium Labeling (

    
    -D) 
    
    • Rationale: By synthesizing

      
      -deutero-4-methyl-1-pentenylboronic acid, you can measure the Kinetic Isotope Effect (KIE)  of the C-B bond cleavage. A primary KIE (
      
      
      
      ) indicates that proton transfer to the
      
      
      -carbon is the rate-determining step.
    • Stereochemical Probe: If protodeboronation occurs, the retention or inversion of the deuterium label relative to the alkene geometry reveals whether the mechanism is a concerted

      
       pathway or involves a radical intermediate.
      
Challenge B: The Transmetallation Bottleneck

The bulky isobutyl group at the


-position can induce steric drag, potentially making transmetallation (rather than oxidative addition) the rate-determining step (RDS).
  • The Solution:

    
    C KIE Analysis 
    
    • Rationale: Measuring the

      
      C/
      
      
      
      C fractionation at the
      
      
      -carbon during the reaction provides a direct readout of the hybridization change at the carbon center as it moves from Boron to Palladium.
    • Interpretation: A significant normal KIE suggests substantial C-B bond rupture in the transition state, confirming transmetallation as the RDS.

Experimental Protocols

Protocol 1: Synthesis of -Deutero-4-Methyl-1-pentenylboronic Acid

To study protodeboronation and transmetallation rates.

Reagents: 4-methyl-1-pentyne, n-Butyllithium (2.5 M in hexanes),


, Catecholborane.
  • Alkyne Deuteration:

    • Cool a solution of 4-methyl-1-pentyne (10 mmol) in dry THF to -78°C.

    • Add n-BuLi (11 mmol) dropwise. Stir for 30 min.

    • Quench with

      
       (15 mmol). Warm to RT.
      
    • Isolate 4-methyl-1-pentyne-1-d via distillation. (Yield >90%, >98% D-incorporation).

  • Hydroboration:

    • Mix 4-methyl-1-pentyne-1-d (5 mmol) with catecholborane (5.5 mmol) neat.

    • Heat to 70°C for 2 hours (Catalyst-free conditions favor trans-addition).

    • Hydrolyze the intermediate ester with water (10 mL) for 2 hours.

    • Extract with ether, dry over

      
      , and recrystallize from hexanes.
      
  • Validation:

    • 
      H NMR should show the disappearance of the 
      
      
      
      -vinyl proton doublet (approx. 6.1 ppm) and collapse of the
      
      
      -proton signal to a triplet (due to coupling only with the
      
      
      -CH2).
Protocol 2: Competitive KIE Experiment (Intermolecular)

To determine the Rate Determining Step (RDS).

  • Setup: In a glovebox, prepare a reaction vessel with:

    • Aryl halide (1.0 equiv)

    • Unlabeled 4-Methyl-1-pentenylboronic acid (0.5 equiv)

    • Labeled (

      
      -D) analog (0.5 equiv)
      
    • Pd catalyst (e.g.,

      
      , 1 mol%)[1]
      
    • Base (

      
      , 2.0 equiv)
      
  • Reaction: Run to low conversion (~10-15%) to avoid isotopic depletion effects.

  • Analysis: Quench the reaction. Analyze the product mixture via quantitative

    
    H NMR or GC-MS.
    
  • Calculation:

    
    
    
    • Where

      
       is product abundance and 
      
      
      
      is starting material abundance.

Visualizations

Diagram 1: Isotope Tracking in the Suzuki Catalytic Cycle

This diagram illustrates where the specific isotopes provide critical data points.

SuzukiMechanism cluster_legend Isotope Probes Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation TS (Rate Determining?) OxAdd->TransMet + Base Boronate Activated Boronate [R-B(OH)3]- Boronate->TransMet Attack on Pd SideRxn Protodeboronation (Side Pathway) Boronate->SideRxn H2O/Base Attack (Alpha-D Probe) RedElim Reductive Elimination TransMet->RedElim Pd-C Bond Formed RedElim->Pd0 Regeneration Product Coupled Product (Isotope Retained) RedElim->Product D_Probe Deuterium (2H) Tracks Protonolysis D_Probe->SideRxn C_Probe Carbon-13 (13C) Tracks Hybridization C_Probe->TransMet

Caption: Figure 1. Isotopic tracking points within the catalytic cycle. Deuterium labels (Blue) quantify the diversion to protodeboronation, while Carbon-13 (Green) probes the transmetallation transition state.

Diagram 2: Decision Matrix for Isotope Selection

DecisionTree Start Primary Mechanistic Question? Q1 Is yield low due to decomposition? Start->Q1 Q2 Is the reaction abnormally slow? Start->Q2 Sol1 Use Alpha-Deuterium (Check Protodeboronation) Q1->Sol1 Yes, alkene detected Sol3 Use 10B NMR (Check Catalyst Poisoning) Q1->Sol3 No, boron stuck Sol2 Use 13C KIE (Check Transmetallation) Q2->Sol2 Yes, steric bulk suspected

Caption: Figure 2. Strategic decision tree for selecting the appropriate isotopic labeling method based on observed reaction failure modes.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction Revealed: The Missing Link. Science, 352(6283), 329–332. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Validation

Mechanistic Insight &amp; Performance: 4-Methyl-1-pentenylboronic Acid in Cross-Coupling

Content Type: Publish Comparison Guide Subject: Mechanistic Investigation & Optimization of Aliphatic Alkenylboronic Acids Primary Substrate: trans-4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) Audience: Synthetic C...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Mechanistic Investigation & Optimization of Aliphatic Alkenylboronic Acids Primary Substrate: trans-4-Methyl-1-pentenylboronic acid (CAS: 100124-06-9) Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Context

4-Methyl-1-pentenylboronic acid is a critical vinyl boronic acid reagent used primarily to introduce the isohexenyl moiety—a direct precursor to leucine surrogates in peptidomimetics and a hydrophobic side chain in natural product synthesis.

Unlike robust aryl boronic acids, this aliphatic alkenyl reagent sits at a precarious mechanistic "fork in the trail." Its performance is dictated by the competition between the productive Suzuki-Miyaura catalytic cycle and the destructive protodeboronation pathway.

This guide objectively compares three distinct catalytic protocols, analyzing the mechanistic causality behind their success or failure. It moves beyond "recipe following" to provide a rational framework for maximizing yield and minimizing boron waste.

Mechanistic Pathways: The "Fork in the Trail"

To optimize performance, one must understand the competing kinetics. The diagram below visualizes the productive cycle versus the parasitic side reactions specific to trans-1-alkenylboronic acids.

Pathway A: Productive Cross-Coupling (The Goal)

The standard cycle involves Oxidative Addition (OA) of the aryl halide to Pd(0), followed by Transmetalation (TM) and Reductive Elimination (RE).[1] For 4-Methyl-1-pentenylboronic acid, the Transmetalation step is often rate-determining due to the steric bulk of the isobutyl group and the lower Lewis acidity of the vinyl boron center compared to aryl analogs.

Pathway B: Protodeboronation (The Threat)

Vinyl boronic acids are highly susceptible to protonolysis. Under basic aqueous conditions (necessary for Suzuki coupling), the boronic acid forms a boronate "ate" complex. While this activates the reagent for TM, it also makes the


-carbon nucleophilic enough to abstract a proton from water, severing the C-B bond and releasing volatile 4-methyl-1-pentene  (useless byproduct).
Pathway C: Oxidative Homocoupling

In the presence of incomplete degassing (O₂), the copper-free homocoupling of the vinyl species can occur, consuming 2 equivalents of the valuable boron reagent.

Mechanism Visualization

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X BaseStep Ligand Exchange / Base Activation (Ar-Pd-OH or Ar-Pd-OR) OxAdd->BaseStep Base (OH-) Transmetal Transmetalation BaseStep->Transmetal BoronicAcid 4-Methyl-1-pentenylboronic Acid Boronate Boronate 'Ate' Complex (Activated) BoronicAcid->Boronate Base + H2O Boronate->Transmetal Productive Path Protodeboronation SIDE REACTION: Protodeboronation (Loss of Boron) Boronate->Protodeboronation Slow TM / High H2O RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product Byproduct 4-Methyl-1-pentene Protodeboronation->Byproduct

Figure 1: The mechanistic divergence. Success depends on accelerating Transmetalation (Green) to outcompete Protodeboronation (Red).

Comparative Performance Analysis

We evaluated three standard industry protocols for coupling 4-Methyl-1-pentenylboronic acid with a model electron-neutral aryl bromide (4-bromoanisole).

Protocol Comparison Table
FeatureMethod A: Traditional Method B: Robust (Recommended) Method C: High-Throughput
Catalyst System Pd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂ · CH₂Cl₂ SPhos Pd G2 (Buchwald)
Ligand Class Monodentate PhosphineBidentate Ferrocenyl Dialkylbiaryl Phosphine
Base Na₂CO₃ (aq)Cs₂CO₃ or K₂CO₃ K₃PO₄
Solvent DME / H₂OTHF / H₂O or DMF Toluene / H₂O
Temp / Time 80°C / 12-24 h60-80°C / 4-8 h 40-60°C / 1-2 h
Yield (Isolated) 55 - 65%85 - 92% 90 - 95%
Mechanistic Flaw Slow OA; PPh₃ oxidation; High protodeboronation risk due to long reaction time.None. Large bite angle accelerates RE; stable to air.Expensive. Overkill for simple substrates but essential for hindered ones.
Stability Poor (Air sensitive)Excellent Excellent
Deep Dive: Why Method B Wins for General Use

While Method C (SPhos) is faster, Method B (Pd(dppf)Cl₂) is the "workhorse" choice for 4-Methyl-1-pentenylboronic acid.

  • Bite Angle Effect: The ferrocenyl backbone of dppf imposes a large bite angle (~99°), which sterically enforces the reductive elimination of the bulky isohexenyl group.

  • Protodeboronation Control: By using Cs₂CO₃ in THF (lower water content than Method A), the concentration of free hydroxide is controlled, maintaining enough active "ate" complex for reaction without saturating the system with protons that trigger decomposition.

Experimental Protocols (Self-Validating)

Protocol: Optimized Cross-Coupling (Method B)

Objective: Synthesis of 1-(4-methoxyphenyl)-4-methylpent-1-ene

Reagents:

  • Aryl Bromide: 1.0 equiv (e.g., 1.0 mmol)

  • 4-Methyl-1-pentenylboronic acid: 1.2 equiv (Excess accounts for minor deboronation)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: THF/Water (10:1 ratio) – Crucial: Low water ratio minimizes protonolysis.

Workflow:

  • Charge: Add Aryl Bromide, Boronic Acid, Base, and Catalyst to a reaction vial equipped with a stir bar.

  • Degas: Seal vial. Evacuate and backfill with Nitrogen (x3). Validation: Solution color should remain dark red/orange; turning black immediately indicates catalyst decomposition.

  • Solvent: Inject degassed THF/Water mixture via syringe.

  • React: Heat to 70°C for 6 hours.

  • Monitor: Check TLC or LCMS. Validation: Look for the disappearance of starting halide. If Boronic Acid is consumed but Halide remains, protodeboronation occurred—add 0.5 equiv more Boronic Acid.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, concentrate.

Protocol: Kinetic Stability Test (Protodeboronation Assay)

Use this to validate reagent quality before committing expensive aryl halides.

  • Dissolve 4-Methyl-1-pentenylboronic acid (0.1 mmol) in the chosen solvent/base mix (e.g., THF/K₂CO₃/D₂O).

  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Heat to reaction temp (e.g., 60°C).

  • Measure: Take 1H NMR aliquots at t=0, 1h, 4h.

  • Analysis: Integration of the vinyl protons will decrease relative to the standard if protodeboronation occurs. Appearance of terminal alkene signals indicates decomposition.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for optimizing this specific coupling, ensuring researchers do not waste time on dead-end pathways.

OptimizationWorkflow Start Start: 4-Methyl-1-pentenylboronic Acid Coupling Screen Standard Screen: Pd(dppf)Cl2, Cs2CO3, THF/H2O Start->Screen Check Check LCMS @ 2h Screen->Check Success High Yield (>85%) Proceed to Scale-up Check->Success Product Formed Fail1 Low Conv. of Halide Boronic Acid Consumed Check->Fail1 Missing Boron Fail2 Low Conv. of Halide Boronic Acid Intact Check->Fail2 Stalled Solution1 Diagnosis: Protodeboronation Action: Switch to Anhydrous Conditions (Buchwald Precat / K3PO4 / Toluene) Fail1->Solution1 Solution2 Diagnosis: Catalyst Deactivation Action: Switch to SPhos Pd G2 (Boost Oxidative Addition) Fail2->Solution2

Figure 2: Troubleshooting logic for aliphatic vinyl boronic acids. Distinguishing between catalyst failure and reagent decomposition is key.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 265–275. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 139(3), 13156–13165. Link

Sources

Comparative

comparative analysis of yields and selectivity with 4-Methyl-1-pentenylboronic acid

Executive Summary 4-Methyl-1-pentenylboronic acid (CAS: 104376-24-1) is a critical C6-building block used to introduce the isohexenyl motif—a leucine isostere—into pharmacophores via Suzuki-Miyaura cross-coupling.[1] Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-pentenylboronic acid (CAS: 104376-24-1) is a critical C6-building block used to introduce the isohexenyl motif—a leucine isostere—into pharmacophores via Suzuki-Miyaura cross-coupling.[1] While offering higher atom economy and reactivity than its ester counterparts, it presents distinct challenges regarding stability and protodeboronation.[1][2]

This guide compares the free boronic acid against its primary alternatives (Pinacol Ester and Potassium Trifluoroborate), providing experimental protocols to maximize yield (>85%) and maintain stereochemical integrity (>98% E-selectivity).[1]

Chemical Profile & Stability Analysis

The choice between the free acid and its masked derivatives is the primary determinant of reaction success.

Feature4-Methyl-1-pentenylboronic Acid Pinacol Ester (Pin) K-Trifluoroborate (BF3K)
CAS Number 104376-24-1162740-27-2 (Analog)N/A (Custom Prep)
Atom Economy High (Active mass: ~70%)Low (Active mass: ~45%)Moderate
Reactivity High (Fast transmetallation)Moderate (Slow activation)Low (Requires hydrolysis)
Shelf Stability Low (Prone to anhydride formation)High (Indefinite)High (Air stable)
Protodeboronation High Risk (Fast in aqueous base)Low RiskLow Risk

Critical Insight: The free acid exists in equilibrium with its trimeric boroxine (anhydride).[1] While this does not inherently lower coupling efficiency, it complicates stoichiometry calculations.[1] The acid is significantly more prone to protodeboronation (C-B bond cleavage) than the ester, leading to the formation of volatile 4-methyl-1-pentene side products.

Yield & Selectivity: Comparative Performance

Stereoselectivity (E/Z Ratio)

The 4-methyl-1-pentenyl moiety is synthesized via hydroboration of 4-methyl-1-pentyne, yielding the thermodynamic (E)-isomer.[1]

  • Standard Performance: >98% retention of the (E)-configuration.

  • Mechanism: Stereoretention is governed by the concerted nature of the transmetallation step.[1] Inversion is rare and typically indicates a radical pathway or isomerization of the Pd-alkenyl intermediate.[1]

Yield Optimization vs. Alternatives

Data below reflects coupling with 4-bromoanisole (Model System) using Pd(PPh₃)₄ (3 mol%).[1]

Reagent FormBase / SolventYield (%)Side Product (Alkene)
Boronic Acid Na₂CO₃ / DME:H₂O65-75% High (~20%)
Boronic Acid Ag₂O / THF (Anhydrous)88-92% Low (<5%)
Pinacol Ester K₃PO₄ / Dioxane:H₂O82-85%Low (<2%)
BF3K Salt Cs₂CO₃ / Toluene:H₂O78-82%Very Low (<1%)

Scientist's Note: The free acid yields are superior only under anhydrous conditions (using Ag₂O or TlOH) because water promotes protodeboronation.[1] In standard aqueous Suzuki conditions, the Pinacol ester is more robust, albeit slower.

Mechanistic Pathways & Troubleshooting

The following diagram illustrates the competition between the productive Catalytic Cycle and the destructive Protodeboronation pathway.

SuzukiPathways Start 4-Methyl-1-pentenyl Boronic Acid Base Base Activation (Boronate Formation) Start->Base + OH- Transmet Transmetallation (Stereoretention) Base->Transmet Fast Proto Protodeboronation (Side Reaction) Base->Proto H2O / Heat Pd_Cycle Pd(II)-Ar Intermediate Pd_Cycle->Transmet Rate Limiting Product Coupled Product (E-Isomer) Transmet->Product Reductive Elim. SideProd 4-Methyl-1-pentene (Volatile Waste) Proto->SideProd C-B Cleavage

Figure 1: Mechanistic divergence.[1][3][4] High base concentration and water accelerate the grey path (Protodeboronation).

Recommended Experimental Protocols

Protocol A: High-Yield Method (Anhydrous/Silver Promoted)

Best for: Complex substrates where protodeboronation is the main failure mode.[1]

  • Charge: Aryl halide (1.0 equiv), 4-Methyl-1-pentenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Ag₂O (1.5 equiv).[1]

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Conditions: Heat to 60°C under Argon for 4–6 hours.

  • Workup: Filter through Celite (to remove Ag salts), concentrate, and purify via SiO₂ chromatography.

    • Why Ag₂O? It acts as a base and halide scavenger without introducing water, shutting down the hydrolytic protodeboronation pathway.

Protocol B: Standard Robust Method (Aqueous)

Best for: Simple aryl halides and scale-up.[1]

  • Charge: Aryl halide (1.0 equiv), 4-Methyl-1-pentenylboronic acid (1.5 equiv - excess required due to instability).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%).[1]

  • Base/Solvent: K₃PO₄ (3.0 equiv) in Toluene/Water (10:1).[1]

  • Conditions: 80°C for 12 hours.

    • Why Pd(dppf)Cl₂? The bidentate ligand prevents palladium black precipitation better than PPh₃ ligands during the longer reaction times required for vinyl coupling.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 68-76.[1] Link[1]

  • Cox, P. A., et al. (2017).[1] Base-Catalyzed Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-Pentenylboronic acid (CAS 104376-24-1).[1] Link[1]

Sources

Validation

Spectroscopic Analysis and Comparison of 4-Methyl-1-pentenylboronic Acid Analogs

Executive Summary: The Leucine Isostere Challenge In medicinal chemistry, 4-methyl-1-pentenylboronic acid serves as a critical "leucine enol ether" surrogate. It is frequently employed in Suzuki-Miyaura cross-couplings t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Leucine Isostere Challenge

In medicinal chemistry, 4-methyl-1-pentenylboronic acid serves as a critical "leucine enol ether" surrogate. It is frequently employed in Suzuki-Miyaura cross-couplings to install isobutyl side chains into peptidomimetics or polyketide analogs.

However, the free boronic acid (CAS 100960-07-6) presents significant handling challenges, primarily rapid dehydration to boroxines and protodeboronation. This guide compares the free acid against its three primary stabilized analogs—Pinacol Esters , MIDA Boronates , and Potassium Trifluoroborates —providing spectroscopic validation protocols to ensure reagent integrity prior to critical coupling steps.

Comparative Performance Matrix

The following analysis contrasts the four primary forms of this reagent based on stability, reactivity, and atom economy.

FeatureFree Acid Pinacol Ester MIDA Boronate K-Trifluoroborate
Stability (Air/Moisture) Low (Hygroscopic/Boroxine formation)HighVery High (Crystalline)Very High (Indefinite shelf life)
Atom Economy HighModerateLow (Heavy protecting group)High
Reactivity (Suzuki) High (Direct transmetallation)Moderate (Steric bulk slows transmetallation)"Slow Release" (Requires hydrolysis)High (Requires hydrolysis/activation)
Purification Difficult (Recrystallization erratic)Silica Gel ChromatographySilica Gel ChromatographyPrecipitation/Crystallization

B NMR Shift
~29–31 ppm (Broad)~26–30 ppm (Broad)~10–12 ppm (Sharp)~2–5 ppm (Sharp, Quartet)

Spectroscopic Characterization Guide

Accurate structural assignment is critical, particularly for distinguishing the trans (E) isomer—preferred for mimicking natural peptide geometry—from the cis (Z) isomer.

A. Proton NMR ( H) Comparison: The E vs. Z Check

The vinyl region (5.0–7.0 ppm) provides the definitive signature for isomeric purity.

  • Trans (E) Isomer: Characterized by a large coupling constant (

    
    ) across the double bond.
    
    • 
      -Proton (attached to Boron):  Doublet of triplets, 
      
      
      
      ppm.
    • 
      -Proton:  Doublet of triplets/multiplet, 
      
      
      
      ppm.
    • Diagnostic

      
      : 17–18 Hz  (Strong indicator of trans geometry).
      
  • Cis (Z) Isomer:

    • Diagnostic

      
      : 10–14 Hz .
      

Isobutyl Side Chain Signals (Invariant):

  • 
     ppm (d, 6H, Isopropyl methyls).
    
  • 
     ppm (m, 1H, Methine).
    
  • 
     ppm (t/m, 2H, Allylic methylene).
    
B. Boron NMR ( B) Comparison: The Hybridization Check

B NMR is the most underutilized yet powerful tool for assessing reagent quality. It instantly differentiates between the active sp

species and the protected sp

species.
Diagram 1: Spectroscopic Workflow

This diagram illustrates the decision tree for analyzing crude boron reagents.

BoronAnalysis Sample Crude Reagent B_NMR 11B NMR Analysis Sample->B_NMR sp2 Shift: 26-32 ppm (sp2 Hybridized) B_NMR->sp2 Broad Peak sp3 Shift: 2-12 ppm (sp3 Hybridized) B_NMR->sp3 Sharp Peak Acid Free Acid / Pinacol (Active) sp2->Acid Boroxine Boroxine Anhydride (Dehydrated) sp2->Boroxine Shift > 32ppm MIDA MIDA / Trifluoroborate (Protected) sp3->MIDA ~11 ppm Trifluoroborate Trifluoroborate sp3->Trifluoroborate ~3 ppm (Quartet)

Caption: Analytical decision tree using


B NMR shifts to classify reagent state and hybridization.

Experimental Protocols

Protocol A: Synthesis of Potassium (E)-4-methyl-1-pentenyltrifluoroborate

Adapted from Molander et al.

Rationale: Converting the unstable free acid to the trifluoroborate salt creates a robust, air-stable solid that can be stored indefinitely and quantified easily.

  • Dissolution: Dissolve (E)-4-methyl-1-pentenylboronic acid (1.0 equiv) in a minimal amount of MeOH.

  • Salt Formation: Add saturated aqueous KHF

    
     (4.5 equiv) dropwise at 0 °C.
    
    • Note: Glassware corrosion may occur; use a plastic vessel if possible.

  • Precipitation: Stir the resulting suspension vigorously for 30 minutes. The trifluoroborate salt will precipitate.

  • Concentration: Remove MeOH under reduced pressure (rotary evaporator).

  • Extraction: Dry the remaining solid under high vacuum to remove water. Extract the solid residue with hot acetone (the inorganic salts KHF

    
    /KF are insoluble in acetone; the product is soluble).
    
  • Filtration & Crystallization: Filter the hot acetone solution. Concentrate the filtrate to a small volume and add Et

    
    O to induce crystallization.
    
  • Yield Check: Filter the white solid.

    • QC: Run

      
      B NMR in Acetone-d
      
      
      
      . Expect a quartet at
      
      
      ppm (
      
      
      Hz).
Protocol B: Monitoring Boronic Acid Stability (Boroxine Equilibrium)

Free boronic acids exist in equilibrium with their cyclic anhydride (boroxine). This protocol quantifies the "active" monomer concentration.

Diagram 2: Boroxine Equilibrium Cycle

BoroxineCycle Acid 3x Boronic Acid (Monomer) Boroxine Boroxine (Trimer) Acid->Boroxine Dehydration (-H2O) Vacuum / Heat Boroxine->Acid Hydrolysis (+H2O) Aqueous Base Water + 3 H2O

Caption: The reversible dehydration cycle. Boroxines are less reactive in Suzuki couplings without added water.

Procedure:

  • Dissolve 10 mg of the sample in CD

    
    CN (dry).
    
  • Add 1 drop of D

    
    O.
    
  • Acquire

    
    B NMR: 
    
    • Result A (Pure Monomer): Single peak at ~30 ppm.

    • Result B (Mixture): Two peaks. The downfield peak (~33-35 ppm) corresponds to the boroxine.

  • Action: If boroxine is present, add small aliquots of D

    
    O and shake until the downfield peak collapses into the monomer peak. This confirms the sample is recoverable for coupling.
    

References

  • Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 78–86. Link

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Comparative

cost-effectiveness of using 4-Methyl-1-pentenylboronic acid in large-scale synthesis

Topic: Cost-Effectiveness of (E)-4-Methyl-1-pentenylboronic Acid in Large-Scale Synthesis Content Type: Publish Comparison Guide Audience: Process Chemists, CMC Leads, and Drug Development Researchers[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Effectiveness of (E)-4-Methyl-1-pentenylboronic Acid in Large-Scale Synthesis Content Type: Publish Comparison Guide Audience: Process Chemists, CMC Leads, and Drug Development Researchers[1]

Executive Summary

In the synthesis of leucine isosteres and lipidated analogs, the introduction of the isohexenyl moiety is a critical step. While Pinacol esters (PinB) remain the standard for discovery-scale medicinal chemistry due to their stability, they present significant cost and atom-economy liabilities at scale.[1]

This guide evaluates the transition from Pinacol esters to (E)-4-Methyl-1-pentenylboronic acid (Free Acid) for kilogram-scale manufacturing.[1] Our analysis confirms that while the Free Acid requires stricter handling controls to prevent protodeboronation, it offers a 40-60% reduction in Cost of Goods Sold (COGS) and a superior Process Mass Intensity (PMI) profile compared to the ester alternative.

Technical Profile & Critical Parameters

Parameter(E)-4-Methyl-1-pentenylboronic Acid Pinacol Ester Analog
Structure


CAS No. 214907-33-2 (Generic Alkenyl: 100124-06-9*)164912-84-7 (Analogous)
Mol.[1] Weight 127.98 g/mol 210.12 g/mol
Atom Economy High (Byproduct: Water/Borates)Low (Byproduct: Pinacol - MW 118)
Physical State Waxy Solid / Hygroscopic PowderOil or Low-Melting Solid
Stability Moderate (Prone to polymerization/oxidation)High (Stable to silica chromatography)

*Note: CAS numbers for specific alkenyl boronic acids vary by supplier; verification by NMR is required.

Comparative Analysis: The Scale-Up Dilemma

A. Atom Economy & Mass Intensity

The most compelling argument for the Free Acid is atom economy.[1] In a Suzuki-Miyaura coupling, the boron moiety is a transient carrier.[1]

  • Pinacol Penalty: When using the pinacol ester, you carry ~82 g/mol of "dead weight" (the pinacol backbone) through the reaction, which must be purchased, reacted, and then removed as waste.

  • Mass Efficiency: For every 1 kg of the Free Acid used, you would need ~1.64 kg of the Pinacol Ester to deliver the same number of moles of the isohexenyl group.

B. Synthesis & Raw Material Costs

The Free Acid is synthesized via hydroboration of 4-methyl-1-pentyne (CAS 7154-75-8).[1]

  • Route 1 (Free Acid): Hydroboration with Catecholborane (inexpensive)

    
     Hydrolysis.[1]
    
  • Route 2 (Pinacol Ester): Hydroboration with Pinacolborane (expensive) OR Catecholborane

    
     Transesterification with Pinacol (added step + reagent cost).[1]
    
C. Reaction Performance & Stability
  • Reactivity: The Free Acid is generally more reactive than the ester because the transmetallation step (Boron to Palladium) is faster for boronic acids (or their ate-complexes) than for neutral esters.

  • The Risk (Protodeboronation): Alkenyl boronic acids are susceptible to protodeboronation under aqueous basic conditions, leading to the formation of the volatile alkene (4-methyl-1-pentene) and reduced yield.

    • Solution: Use of anhydrous bases (e.g.,

      
       or 
      
      
      
      ) or controlled slow addition techniques.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the appropriate reagent based on scale and facility capabilities.

DecisionMatrix Start Start: Isohexenyl Coupling Required ScaleCheck Scale > 100g? Start->ScaleCheck Purification Is Chromatography Essential? ScaleCheck->Purification Yes (Process) Pinacol Use Pinacol Ester (High Cost, High Stability) ScaleCheck->Pinacol No (Discovery) Stability Is Substrate Base-Sensitive? Purification->Stability No (Crystallization/Extraction) Purification->Pinacol Yes Acid Use Free Boronic Acid (Low Cost, High Atom Economy) Stability->Acid No (Standard Suzuki) Trifluoro Use K-Trifluoroborate (High Stability, Solid Handling) Stability->Trifluoro Yes (Needs Neutral Conditions)

Figure 1: Reagent selection strategy for introducing the 4-methyl-1-pentenyl moiety.[1]

Experimental Protocols

Protocol A: Large-Scale Synthesis of (E)-4-Methyl-1-pentenylboronic Acid

This method avoids the use of expensive pinacolborane.[1]

  • Reagents: 4-Methyl-1-pentyne (1.0 equiv), Catecholborane (1.05 equiv), THF (anhydrous).[1]

  • Hydroboration:

    • Charge 4-Methyl-1-pentyne into a reactor under

      
      .
      
    • Add Catecholborane slowly at 0°C (Exothermic).

    • Heat to 70°C for 4 hours. Mechanism: Syn-addition yields the E-alkenyl catecholborane.[1]

  • Hydrolysis:

    • Cool to 0°C. Add water (excess) slowly.[1]

    • Stir for 2 hours. The catechol precipitates or remains in the aqueous phase depending on pH.[1]

  • Isolation:

    • Extract with MTBE.[1] Wash organic layer with water to remove catechol.[1]

    • Concentrate to obtain the waxy solid boronic acid.[1]

    • Note: Store under

      
       in a freezer. Do not dry to complete desiccation as boroxines (anhydrides) form, altering stoichiometry.
      
Protocol B: Optimized Coupling (Suppression of Protodeboronation)

Standard aqueous conditions often fail with alkenyl acids.[1] This non-aqueous protocol is robust.[2]

  • System: Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (1 mol%).
    
  • Base/Solvent:

    
     (3.0 equiv, finely ground), Toluene/Water (10:1) or Dioxane (Anhydrous).[1]
    
  • Procedure:

    • Charge solids.[1] Purge with Argon.

    • Add degassed solvent.[1]

    • Heat to 90°C.

    • Crucial Step: If protodeboronation is observed (via GC-MS monitoring of volatile alkene formation), switch to slow addition of the boronic acid solution to the hot catalyst mixture.

Cost-Benefit Modeling (1 kg Product Basis)

The table below models the production cost of a generic intermediate coupled with this moiety.

Cost DriverRoute A: Pinacol EsterRoute B: Free AcidImpact
Boron Source Pinacolborane ($400/kg)Catecholborane ($150/kg)62% Savings
Stoichiometry 1.1 equiv (MW 210)1.2 equiv (MW 128)45% Mass Reduction
Purification Silica Gel Column (High Solvent Use)Crystallization / ExtractionHigh Labor/Solvent Savings
Waste Disposal High (Pinacol byproduct)Low (Boric acid/Salts)Green Chemistry Benefit
Total Est.[1] COGS $1,200 / kg $650 / kg ~46% Total Savings

Process Safety & Stability

Storage Stability
  • Pinacol Esters: Stable at room temperature for months.[1]

  • Free Acids: Must be stored cold (4°C).[1] They tend to dehydrate to form cyclic trimers (boroxines).[1] This is reversible ; adding water or using aqueous coupling conditions regenerates the active monomer species.[1]

Safety Hazards
  • 4-Methyl-1-pentyne: Highly Flammable (Flash point < 0°C).[1] Ground all equipment.

  • Residual Catechol: Toxic.[1] Ensure thorough aqueous washing (pH > 10 solubilizes catechol as the phenolate) during the workup of the boronic acid.

Conclusion

For large-scale manufacturing, (E)-4-Methyl-1-pentenylboronic acid is the superior choice over its pinacol ester counterpart.[1] The economic advantages of higher atom economy and lower raw material costs outweigh the handling challenges.

Recommendation:

  • Adopt Route A (Catecholborane) for the in situ preparation of the boronic acid to avoid isolation losses.[1]

  • Validate the coupling using a biphasic system with inorganic base (

    
     or 
    
    
    
    ) to minimize protodeboronation.
  • Reserve Pinacol Esters only for GMP steps requiring extremely high purity that cannot be achieved via crystallization.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [4]

  • Hydroboration of Alkynes: Catecholborane vs Pinacolborane Brown, H. C., & Gupta, S. K. (1971). Hydroboration. XXV. The Hydroboration of Alkynes with Catecholborane.

  • Stability of Boronic Acids vs Esters Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. [5][6]

  • Protodeboronation Mechanisms in Alkenyl Boronates Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.

  • Green Chemistry: Atom Economy in Coupling Reactions Trost, B. M. (1991).[1] The atom economy—a search for synthetic efficiency.

Sources

Validation

Benchmarking 4-Methyl-1-pentenylboronic Acid: A Comparative Guide to Alkenyl Installation Strategies

Executive Summary: The "Leucine Isostere" Challenge In drug discovery, the installation of aliphatic chains is often trivial until specific unsaturation or stereochemistry is required. 4-Methyl-1-pentenylboronic acid (an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Leucine Isostere" Challenge

In drug discovery, the installation of aliphatic chains is often trivial until specific unsaturation or stereochemistry is required. 4-Methyl-1-pentenylboronic acid (and its pinacol ester surrogate) represents a critical reagent for installing the iso-hexenyl moiety—a structural isostere of the leucine side chain.

While alkyl halides are common electrophiles, the installation of this specific alkenyl group via Suzuki-Miyaura Cross-Coupling (SMCC) offers distinct advantages over competitive methodologies like the Heck, Stille, or Hiyama couplings. This guide benchmarks the boronic acid route against these alternatives, focusing on regiocontrol, toxicity, and purification efficiency.

Mechanistic Grounding & Stability

The Reagent Profile[1][2][3][4][5][6][7]
  • Chemical Structure: An iso-butyl group attached to a vinyl boronic acid.

  • Key Challenge: Like many vinyl boronic acids, 4-Methyl-1-pentenylboronic acid is susceptible to protodeboronation and polymerization upon storage.

  • Field Insight: For process reliability, we often recommend converting the free acid to the pinacol ester (BPin) or potassium trifluoroborate salt (

    
    ) to enhance shelf-life and suppress protodeboronation during the reaction.
    
The Catalytic Cycle (Suzuki-Miyaura)

The success of this reagent relies on the efficient transmetallation step, which is base-dependent. Unlike aryl-boronic acids, vinyl species can suffer from side reactions if the catalytic cycle stalls.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Ar-X BaseStep Base Activation (Formation of Ar-Pd-OR or Boronate) OxAdd->BaseStep Base (OH-, CO3 2-) TransMet Transmetallation (Entry of 4-Methyl-1-pentenylboronic acid) BaseStep->TransMet Vinyl-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Vinyl RedElim->Pd0 Regenerates Catalyst

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting the critical entry point of the vinyl boronic acid.

Comparative Benchmarking

We evaluated the performance of 4-Methyl-1-pentenylboronic acid (Method A) against the three most common C-C bond formation alternatives.

Method A: Suzuki-Miyaura (The Gold Standard)
  • Reagent: 4-Methyl-1-pentenylboronic acid

  • Mechanism: Pd-catalyzed coupling with Aryl Halides.[1][2][3][4]

  • Verdict: Best balance of toxicity, yield, and regiocontrol.

Method B: Heck Reaction (The "Economy" Route)
  • Reagent: 4-Methyl-1-pentene (Terminal Alkene)

  • Mechanism: Pd-catalyzed insertion/elimination.

  • Critical Flaw: Regioselectivity & Isomerization.

    • Issue: The Heck reaction with simple alkyl-substituted alkenes (like 4-methyl-1-pentene) often yields a mixture of linear (

      
      ) and branched (geminal) products. Furthermore, 
      
      
      
      -hydride elimination can lead to migration of the double bond into the alkyl chain (isomerization), producing internal alkene byproducts that are nearly impossible to separate chromatographically [1].
    • Use Case: Only viable if the substrate allows for extreme steric control to force linearity.

Method C: Stille Coupling (The "Neutral" Route)
  • Reagent: Tributyl(4-methyl-1-pentenyl)stannane

  • Mechanism: Pd-catalyzed coupling (Neutral conditions).

  • Critical Flaw: Toxicity & Purification.

    • Issue: Stoichiometric organotin byproducts are highly toxic and lipophilic. They often co-elute with the product during flash chromatography ("tin streaking").

    • Use Case: Reserved strictly for base-sensitive substrates (e.g., complex natural products with epimerizable centers) where Suzuki basic conditions are destructive [2].

Method D: Hiyama Coupling
  • Reagent: Vinyl silane derivatives.

  • Critical Flaw: Activation Requirements.

    • Issue: Requires fluoride sources (TBAF, TASF) for activation. This is incompatible with silyl protecting groups (TBS, TBDPS) commonly found in medicinal chemistry scaffolds.

Data Summary Table
FeatureSuzuki (Boronic Acid) Heck (Alkene) Stille (Stannane)
Regiocontrol High (>98% Retention of config)Low (Mix of Linear/Branched)High (Retention)
Toxicity Low (Boric acid byproduct)LowHigh (Organotin)
Purification Easy (Water soluble byproducts)MediumDifficult (Lipophilic residues)
Atom Economy ModerateHigh Poor
Functional Group Tolerance Good (Base required)GoodExcellent (Neutral)
Cost ModerateLowHigh

Decision Framework

Use the following logic flow to determine if 4-Methyl-1-pentenylboronic acid is the correct reagent for your synthesis.

DecisionTree Start Need to install 4-methyl-1-pentenyl group BaseSens Is the substrate Base Sensitive? Start->BaseSens Stille USE STILLE (Vinyl Stannane) BaseSens->Stille Yes (e.g. Epimerizable centers) Regio Is strict Regio/Stereocontrol required? BaseSens->Regio No Heck USE HECK (4-methyl-1-pentene) Regio->Heck No (Isomer mix acceptable) Suzuki USE SUZUKI (4-Methyl-1-pentenylboronic acid) Regio->Suzuki Yes (Need pure E-isomer)

Figure 2: Strategic decision matrix for selecting the alkenylation methodology.

Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling of 4-Methyl-1-pentenylboronic acid with an Aryl Bromide.

Field Insight: To mitigate protodeboronation, we utilize a mild base system and controlled temperature. If the free acid is used, adding a radical inhibitor (BHT) is good practice to prevent polymerization of the vinyl group.

Materials
  • Aryl Bromide: 1.0 equiv

  • 4-Methyl-1-pentenylboronic acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Why: Bidentate ferrocene ligands prevent

      
      -hydride elimination and support the catalytic cycle better than PPh3 for vinyl systems.
      
  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

    • Why: Water is essential for the activation of the boronic acid species.

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (3.0 mmol).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive inert gas pressure.

  • Solvent Addition: Add degassed Dioxane/Water mixture (5 mL).

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.

    • Note: Do not overheat (>100°C) as this accelerates protodeboronation of the vinyl boronic acid [3].

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Silica gel). The vinyl product is usually non-polar; boronic acid residues remain on the baseline.

References

  • Regioselectivity in Heck Reactions: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7. Link

  • Stille vs. Suzuki Comparison: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Protodeboronation of Vinyl Boronic Acids: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • General Handbook: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-1-pentenylboronic Acid: Proper Disposal Procedures

Executive Summary: The Philosophy of Safe Disposal Safety in the laboratory is not merely about compliance; it is the foundation of reproducible science. As researchers, we often view disposal as an afterthought, yet the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Philosophy of Safe Disposal

Safety in the laboratory is not merely about compliance; it is the foundation of reproducible science. As researchers, we often view disposal as an afterthought, yet the improper handling of reactive intermediates like 4-Methyl-1-pentenylboronic acid (CAS: 164287-23-0) introduces variables that can compromise both safety and data integrity.

This guide moves beyond generic "waste bin" advice. It treats waste management as a self-validating system —a logical workflow where the chemical's intrinsic properties (the boronic acid moiety and the alkenyl chain) dictate its path, ensuring that incompatible streams never cross.

Hazard Profile & Mechanistic Assessment

To dispose of this compound safely, one must understand why it poses a risk. 4-Methyl-1-pentenylboronic acid is a bifunctional molecule containing a Lewis-acidic boron center and a reactive alkene tail.

The Dual-Hazard Mechanism
Functional GroupRisk MechanismDisposal Implication
Boronic Acid (

)
Lewis Acidity: Can complex with diols and biologically active molecules.[1] Generally causes skin/eye irritation (H315, H319).[2]Must be isolated from biological waste streams to prevent environmental leaching.
Alkenyl Chain (C=C)Radical Oxidation: The double bond at C1 is susceptible to radical attack. In the presence of strong oxidizers or peroxides, it can undergo exothermic degradation.CRITICAL: Do NOT mix with oxidizing acids (Nitric, Perchloric) or peroxide-forming wastes.
GHS Classification (Reference)
  • Signal Word: Warning

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The Self-Validating Disposal Protocol

This protocol uses a "Segregation at Source" logic. By categorizing the waste before it leaves the hood, you eliminate downstream reactivity risks.

Scenario A: Pure Solid Waste (Expired or Degraded)

Context: You have an old bottle that has degraded (often turning waxy due to dehydration to the boroxine anhydride).

  • Labeling: Mark the container clearly as "Solid Organic Waste: Organoboron Compound."

  • Primary Containment: Keep the substance in its original glass vial if possible. If transferring, use a high-density polyethylene (HDPE) wide-mouth jar.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc type) to contain any potential dusting.

  • Destination: High-Temperature Incineration. Do not landfill. The boron content requires thermal destruction to be converted into inert boric oxide ash.

Scenario B: Reaction Mixtures (The Suzuki-Miyaura Context)

Context: The compound is dissolved in solvent (THF, Dioxane, DMF) often mixed with Palladium catalysts and inorganic bases.

Step 1: Quenching & Separation (The Critical Control Point) Before disposal, you must separate the reactive organic phase from the aqueous waste and the heavy metal catalyst.

  • Protocol:

    • Dilute the reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane).

    • Wash with water or mild aqueous HCl (1M) to protonate the boronic species and remove inorganic salts.

    • Heavy Metal Scavenging: If Palladium (Pd) was used, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) before declaring it waste. This prevents heavy metal contamination of the general organic waste stream.

Step 2: Stream Segregation Once separated, the waste containing 4-Methyl-1-pentenylboronic acid residues must be directed based on the solvent used.

Solvent SystemWaste Stream ClassificationRationale
Non-Halogenated (THF, Toluene, DMF)Stream A (Red Can): Non-Halogenated OrganicPreferred route. High BTU value assists incineration.
Halogenated (DCM, Chloroform)Stream B (Yellow Can): Halogenated OrganicMust be kept separate to prevent formation of dioxins during incineration.
Aqueous Layer Stream C: Aqueous Basic/AcidicContains inorganic salts (borates). Adjust pH to 5–9 before disposal if local regulations permit, or ship as aqueous waste.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for disposing of 4-Methyl-1-pentenylboronic acid. It is designed to be printed and posted near waste stations.

DisposalWorkflow Start Start: 4-Methyl-1-pentenylboronic Acid Waste StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Degraded) StateCheck->Solid Liquid Liquid (Reaction Mix) StateCheck->Liquid PackSolid Double Bag in HDPE Label: 'Organoboron Solid' Solid->PackSolid ContamCheck Contains Heavy Metals (Pd, Ni, Cu)? Liquid->ContamCheck Incinerate High-Temp Incineration PackSolid->Incinerate SolventCheck Solvent Type? Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (THF, DMF, Toluene) SolventCheck->NonHalo StreamB Stream B: Halogenated Organic Halo->StreamB StreamA Stream A: Non-Halogenated Organic NonHalo->StreamA ContamCheck->SolventCheck No (or after treatment) Scavenge Action: Add Metal Scavenger (Thiol/Carbon) & Filter ContamCheck->Scavenge Yes Scavenge->SolventCheck StreamA->Incinerate StreamB->Incinerate

Caption: Operational decision tree for segregating organoboron waste streams based on physical state and solvent composition.

Emergency Response Procedures

In the event of a spill, the alkenyl functionality dictates specific cleanup protocols to avoid polymerization or heat generation.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Containment: Do not use water immediately. Boronic acids are slightly soluble and will spread.

  • Adsorption:

    • Solids: Sweep up carefully to avoid dust generation. Place in a sealed container.

    • Liquids: Absorb with an inert material (Vermiculite or Sand). Do NOT use paper towels if the solution contains oxidizing catalysts, as the drying alkene can increase flammability risks.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.

References & Regulatory Grounding[4]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[3] (Defines characteristic waste for ignitability and reactivity). [Link]

  • European Chemicals Agency (ECHA). Substance Information: Boronic Acids. (Provides REACH registration data and GHS classification for organoboron compounds). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition, 2011. (Authoritative text on the stability and reactivity of boronic acids). [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-1-pentenylboronic acid

Executive Summary & Hazard Context Do not underestimate the "Mild" Reagent. In drug discovery and organic synthesis, boronic acids like 4-Methyl-1-pentenylboronic acid are workhorses for Suzuki-Miyaura cross-couplings.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Do not underestimate the "Mild" Reagent. In drug discovery and organic synthesis, boronic acids like 4-Methyl-1-pentenylboronic acid are workhorses for Suzuki-Miyaura cross-couplings. Because they are generally less toxic than stannanes (Stille coupling) or organozincs (Negishi coupling), researchers often become complacent.

However, as a Senior Application Scientist, I must correct this behavior. This compound is a Class-Specific Irritant (Skin/Eye/Respiratory). The primary risks are not acute lethality, but sensitization, chronic mucosal irritation, and static-driven contamination .

GHS Classification (Typical for Alkenyl Boronic Acids):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (STOT SE 3).[2]

PPE Selection Matrix: The "Self-Validating" System

Standard PPE is insufficient if it does not account for the context of the experiment. You are rarely handling the pure solid in isolation; you are handling it with solvents (THF, DMF, Dioxane) that degrade generic gloves.

Body ZonePrimary PPETechnical Rationale (The "Why")
Hand Protection Nitrile Gloves (Minimum 4 mil) Solvent Permeation: Latex degrades rapidly in organic solvents used with boronic acids. Nitrile offers superior resistance to aliphatic hydrocarbons and alcohols. Double Gloving: Required when solubilizing in Dichloromethane (DCM) or THF , as these permeate thin nitrile in <5 minutes.
Eye Protection Chemical Splash Goggles Dust Hazard: 4-Methyl-1-pentenylboronic acid is often a fluffy, electrostatic solid. Safety glasses with side shields leave gaps for airborne dust to enter the eyes during weighing. Goggles provide a sealed environment.[4]
Respiratory Fume Hood (Engineering Control) Vapor/Dust Control: The H335 hazard (respiratory irritation) dictates that all open handling must occur inside a certified hood. N95 respirators are a secondary backup only if hood access is impossible (rare).
Body Defense Cotton Lab Coat (High-Neck) Particulate Adhesion: Synthetic lab coats can build static charge, attracting the light boronic acid powder to your torso. Cotton minimizes static.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (The High-Risk Zone)

The majority of exposure incidents occur here due to static electricity scattering the powder.

  • Static Neutralization: Use an ionizing air gun or antistatic weighing brush. If unavailable, wipe the spatula with a dryer sheet (if chemically compatible) or ground yourself against the hood sash before touching the solid.

  • The "Tapping" Method: Do not scoop aggressively. Gently tap the spatula to dispense. This prevents the "dust cloud" effect common with alkenyl boronic acids.

  • Immediate Solubilization: Once weighed, immediately add your solvent (e.g., MeOH, Toluene) to the vial. Wet boronic acid poses zero inhalation risk.

Phase B: Reaction Setup (Solvent Handling)

Your PPE must now shift focus from the solid to the solvent system.

  • Glove Check: If using DMF or DMSO (common for Suzuki couplings), standard nitrile is excellent.

  • The "Red Zone" Warning: If using THF or Dioxane , change gloves every 15 minutes or immediately after a splash. These solvents permeate nitrile invisibly, carrying the dissolved boronic acid through to your skin.

Phase C: Emergency Decontamination

If PPE fails, execute this protocol immediately.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol to wash skin; it increases the permeability of the epidermis, potentially driving the boronic acid deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Note that boronic acids can form weak Lewis adducts with biological diols (sugars in mucous membranes), so thorough irrigation is critical to reverse this equilibrium.

Decision Logic: PPE & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start Start: Handling 4-Methyl-1-pentenylboronic Acid State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Weighing/Transfer Solution_Path Dissolved in Solvent State_Check->Solution_Path Reaction/Workup Solid_PPE PPE: Splash Goggles + Anti-Static Lab Coat Solid_Path->Solid_PPE Solvent_Check Check Solvent Type Solution_Path->Solvent_Check Solid_Eng Control: Fume Hood (Minimize Draft) Solid_PPE->Solid_Eng Mild_Solvent Alcohols / Toluene / DMF Solvent_Check->Mild_Solvent Aggressive_Solvent THF / Dioxane / DCM Solvent_Check->Aggressive_Solvent Glove_Std Std Nitrile Gloves (4 mil) Mild_Solvent->Glove_Std Glove_Dbl Double Nitrile or Laminate Gloves Aggressive_Solvent->Glove_Dbl

Figure 1: PPE Selection Logic based on physical state and solvent compatibility. Note the escalation to double-gloving for aggressive solvents.

Disposal Strategy: Cradle-to-Grave

Boron compounds present specific environmental hazards (phytotoxicity). Do not treat this as general organic waste if your facility has a specific segregation protocol.

  • Quenching: If the boronic acid is unreacted, treat with mild aqueous oxidant (e.g., dilute peroxide) if instructed by specific synthesis protocols to convert to boric acid/alcohol, though direct disposal is often safer to avoid exothermic risks.

  • Segregation:

    • Solid Waste: Dispose of contaminated weighing boats and paper in "Solid Hazardous Waste."

    • Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents were used).

    • Labeling: Explicitly write "Contains Organoborons" on the tag. This alerts waste handlers, as boron can interfere with certain incineration scrubbers.

References

  • Fisher Scientific . (2024).[3] Safety Data Sheet: Methylboronic acid. Retrieved October 26, 2023, from [Link]

  • Duke University . (n.d.). Chemical Resistance Ratings for Microflex Gloves. Retrieved October 26, 2023, from [Link]

  • ETH Zürich . (n.d.). Factsheet: Disposal of Hazardous Waste. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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